molecular formula C6H5IN2O B1285547 2-Amino-5-Iodopyridine-3-Carbaldehyde CAS No. 578007-67-7

2-Amino-5-Iodopyridine-3-Carbaldehyde

Katalognummer: B1285547
CAS-Nummer: 578007-67-7
Molekulargewicht: 248.02 g/mol
InChI-Schlüssel: DSXSLRYMXWHNPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-Iodopyridine-3-Carbaldehyde is a useful research compound. Its molecular formula is C6H5IN2O and its molecular weight is 248.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-5-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXSLRYMXWHNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590323
Record name 2-Amino-5-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578007-67-7
Record name 2-Amino-5-iodo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578007-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-iodopyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, characterization, and application in research and development. The compound is a solid at room temperature.[1]

Table 1: Quantitative Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₅IN₂O[2]
Molecular Weight 248.02 g/mol [1][2]
Melting Point 164.8-166.6°C
Boiling Point 360.5°C at 760 mmHg[3]
Density 2.089 g/cm³
Appearance Solid[1]
CAS Number 578007-67-7[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

  • Apparatus:

    • Melting point apparatus (e.g., Thiele tube or digital melting point device)

    • Capillary tubes (sealed at one end)

    • Thermometer

    • Mortar and pestle

  • Procedure:

    • A small sample of this compound is finely powdered using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

    • The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

2.2. Boiling Point Determination (Siwoloboff Method)

Due to the high boiling point of this compound, this determination would be performed under vacuum to prevent decomposition. The following is a general method for atmospheric pressure.

  • Apparatus:

    • Small test tube

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating bath (e.g., oil bath)

    • Rubber band or wire for attachment

  • Procedure:

    • A small amount (0.5-1 mL) of the liquid form of the substance (if melted) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is heated in a heating bath.

    • As the liquid heats, air trapped in the capillary tube will slowly bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

2.3. Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and formulation.

  • Apparatus:

    • Small test tubes

    • Spatula

    • Vortex mixer (optional)

    • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Procedure:

    • Approximately 10-20 mg of the solid compound is placed into a series of clean, dry test tubes.

    • To each tube, 1 mL of a different solvent is added.

    • The tubes are agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes at room temperature.

    • The mixture is visually inspected to determine if the solid has dissolved completely, is partially soluble, or is insoluble.

    • Observations are recorded for each solvent. While specific data is not widely published, related compounds like 2-Amino-5-iodopyridine show solubility in methanol.[4]

Synthesis Workflow

G cluster_0 Step 1: Iodination of 2-Aminopyridine cluster_1 Step 2: Formylation A 2-Aminopyridine C 2-Amino-5-iodopyridine A->C Reaction in water B Iodine (I₂) + H₂O₂ (oxidant) B->C Reagents D 2-Amino-5-iodopyridine F This compound D->F Electrophilic Aromatic Substitution E Formylating Agent (e.g., Vilsmeier-Haack reagent) E->F Reagent

Caption: Proposed two-step synthesis of this compound.

Disclaimer: The provided synthesis workflow is a logical projection based on standard organic chemistry principles and published syntheses of similar molecules. Experimental conditions would require optimization.

References

2-Amino-5-Iodopyridine-3-Carbaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, 2-Amino-5-Iodopyridine-3-Carbaldehyde is a heterocyclic compound of significant interest. Its unique trifunctionalized pyridine scaffold, featuring an amino group, an iodine atom, and a carbaldehyde moiety, makes it a versatile building block in the synthesis of complex organic molecules and novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

The structure can be represented by the SMILES string: Nc1ncc(I)cc1C=O.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₅IN₂O[1]
Molecular Weight 248.02 g/mol [1]
CAS Number 578007-67-7[1]
Appearance Solid
Melting Point 164.8-166.6 °CN/A
Boiling Point 360.5 °C at 760 mmHgN/A
Density 2.089 g/cm³N/A

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthesis of analogous compounds.[2][3] A potential experimental workflow could involve the selective formylation of 2-amino-5-iodopyridine.

Below is a generalized experimental workflow for a potential synthesis route.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Purification start 2-Amino-5-iodopyridine reagents 1. Organolithium Reagent (e.g., n-BuLi) 2. Formylating Agent (e.g., DMF) 3. Aqueous Workup start->reagents Reaction product This compound reagents->product Formation purification Column Chromatography product->purification Isolation

A potential synthetic workflow for this compound.
Experimental Protocol Outline:

  • Lithiation: Dissolve 2-amino-5-iodopyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to a low temperature (e.g., -78 °C). Add an organolithium reagent, such as n-butyllithium, dropwise to effect lithiation at the 3-position. The amino group may require protection prior to this step.

  • Formylation: Introduce a formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture.

  • Quenching and Workup: After the reaction is complete, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules.[4] Its three distinct functional groups offer multiple points for chemical modification, making it a versatile scaffold for building diverse chemical libraries. The amino group can be acylated or alkylated, the aldehyde can undergo condensation and addition reactions, and the iodo group is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The following diagram illustrates the role of this compound as a key building block in the synthesis of diverse molecular architectures with potential therapeutic applications.

G cluster_core Core Scaffold cluster_derivatives Synthetic Derivatives cluster_amino Amino Group Reactions cluster_aldehyde Aldehyde Reactions cluster_iodo Iodine Cross-Coupling cluster_applications Potential Applications core 2-Amino-5-Iodopyridine -3-Carbaldehyde amides Amides core->amides Acylation sulfonamides Sulfonamides core->sulfonamides Sulfonylation imines Imines core->imines Condensation alcohols Alcohols core->alcohols Reduction biaryls Biaryls core->biaryls Suzuki Coupling alkynes Alkynes core->alkynes Sonogashira Coupling med_chem Medicinal Chemistry (e.g., Kinase Inhibitors) amides->med_chem sulfonamides->med_chem imines->med_chem alcohols->med_chem mat_sci Materials Science (e.g., Organic Electronics) biaryls->mat_sci alkynes->mat_sci

Versatility of this compound as a synthetic intermediate.

References

Technical Guide: Characterization of 2-Amino-5-iodo-pyridine-3-carbaldehyde (CAS Number: 578007-67-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data for the chemical compound 2-Amino-5-iodo-pyridine-3-carbaldehyde, identified by CAS number 578007-67-7. This document compiles known physical and chemical properties and outlines its likely role as a chemical intermediate in organic synthesis. It is important to note that publicly available experimental data for this specific compound is limited.

Core Compound Information

2-Amino-5-iodo-pyridine-3-carbaldehyde is a halogenated pyridine derivative. Its structure, featuring an amino group, an iodine atom, and an aldehyde functional group, makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identity of CAS 578007-67-7

IdentifierValue
Chemical Name 2-Amino-5-iodo-pyridine-3-carbaldehyde
CAS Number 578007-67-7
Molecular Formula C₆H₅IN₂O
Molecular Weight 248.02 g/mol
SMILES Nc1ncc(I)cc1C=O
InChI Key DSXSLRYMXWHNPF-UHFFFAOYSA-N

Physical and Chemical Properties

The available physical and chemical data for 2-Amino-5-iodo-pyridine-3-carbaldehyde are summarized below. It should be noted that some of this information is computed rather than experimentally determined.

Table 2: Physicochemical Data for CAS 578007-67-7

PropertyValueSource
Physical Form Solid[1]
Melting Point 164.8-166.6 °C[2]
Boiling Point 360.5 °C at 760 mmHg[2][3]
Density 2.089 g/cm³[2]
XLogP3 1.66210[2]
Polar Surface Area (PSA) 56 Ų[4]

Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate safety precautions should be taken during handling.

Table 3: Hazard and Precautionary Statements for CAS 578007-67-7

Hazard StatementDescription
H302 Harmful if swallowed
H317 May cause an allergic skin reaction
H319 Causes serious eye irritation

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety information.

Experimental Protocols

A general protocol for the synthesis of the related compound, 2-Amino-5-iodopyridine, involves the reaction of 2-aminopyridine with iodine in the presence of an oxidizing agent.[5] Another described method is the copper-catalyzed conversion of an aryl bromide to an aryl iodide using sodium iodide.[6]

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data such as ¹H NMR, IR, and Mass Spectrometry, the actual spectra are not publicly accessible in the searched literature.[7] Researchers are advised to obtain certificates of analysis from their suppliers or to perform their own analytical characterization.

Biological Activity

There is no available information in the searched scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 2-Amino-5-iodo-pyridine-3-carbaldehyde. The primary utility of this compound appears to be as a synthetic intermediate for the creation of larger, potentially bioactive molecules.

Visualizations

Due to the lack of specific experimental workflows or defined signaling pathways for this compound, the following diagrams are presented as conceptual representations of its potential use and the logical flow of a research project involving such a chemical intermediate.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Application in Synthesis Start Start Precursor 2-Aminopyridine-3-carbaldehyde Start->Precursor Reaction Iodination Reaction (e.g., with NIS) Precursor->Reaction Product 2-Amino-5-iodo-pyridine-3-carbaldehyde (CAS 578007-67-7) Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Intermediate CAS 578007-67-7 Characterization->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Coupling TargetMolecule Target Molecule (e.g., Pharmaceutical Lead) Coupling->TargetMolecule

Caption: Conceptual workflow for the synthesis and utilization of 2-Amino-5-iodo-pyridine-3-carbaldehyde.

G Start Hypothesis: Novel pyridine derivatives exhibit antiproliferative activity Design Design target molecules incorporating the 2-amino-5-iodopyridine-3-carbaldehyde scaffold Start->Design Synthesis Synthesize the intermediate: 2-Amino-5-iodo-pyridine-3-carbaldehyde Design->Synthesis Derivatization Synthesize a library of derivatives via reactions at the aldehyde and iodo positions Synthesis->Derivatization Screening Screen derivatives in in vitro biological assays (e.g., cytotoxicity assays) Derivatization->Screening Analysis Analyze structure-activity relationships (SAR) Screening->Analysis Lead Identify lead compound(s) for further development Analysis->Lead

Caption: Logical flow for a research project utilizing 2-Amino-5-iodo-pyridine-3-carbaldehyde.

References

Spectral Analysis of 2-Amino-5-iodonicotinaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth examination of the spectral analysis of 2-amino-5-iodonicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, provides detailed experimental protocols for acquiring this data, and visualizes the analytical workflows.

Predicted Spectral Data

The following sections and tables summarize the anticipated spectral characteristics of 2-amino-5-iodonicotinaldehyde, derived from foundational spectroscopic principles and comparative analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The aldehyde proton should appear as a highly deshielded singlet, while the two aromatic protons will likely exhibit a doublet of doublets pattern characteristic of their meta-relationship. The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-amino-5-iodonicotinaldehyde

AssignmentPredicted Chemical Shift (δ) in ppmMultiplicityPredicted Coupling Constant (J) in Hz
-CHO9.5 - 10.0Singlet-
H-68.2 - 8.5Doublet~2.0 - 2.5
H-48.0 - 8.3Doublet~2.0 - 2.5
-NH₂5.0 - 7.0Broad Singlet-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the molecule. The carbonyl carbon of the aldehyde is expected to be the most deshielded. The carbon atom bonded to iodine will show a characteristic upfield shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for 2-amino-5-iodonicotinaldehyde

AssignmentPredicted Chemical Shift (δ) in ppm
-CHO188 - 192
C2158 - 162
C6150 - 154
C4145 - 149
C3118 - 122
C585 - 95
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups within the molecule. Strong, characteristic absorption bands are expected for the amine N-H bonds, the aldehyde C-H and C=O bonds, and the aromatic ring C=C and C=N bonds.

Table 3: Predicted Infrared (IR) Absorption Data for 2-amino-5-iodonicotinaldehyde

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3450 - 3300-NH₂N-H StretchMedium
3100 - 3000Aromatic C-HC-H StretchMedium
2850 - 2750Aldehyde C-HC-H StretchMedium
1710 - 1680Aldehyde C=OC=O StretchStrong
1620 - 1580Aromatic RingC=C/C=N StretchStrong
1640 - 1560-NH₂N-H BendMedium
600 - 500C-IC-I StretchMedium
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak is expected at an m/z corresponding to the molecular weight of 248.02 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 2-amino-5-iodonicotinaldehyde

m/zInterpretation
248Molecular Ion [M]⁺
247[M-H]⁺
219[M-CHO]⁺
121[M-I]⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 2-amino-5-iodonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay. The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence should be used. Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer total acquisition time will be required compared to ¹H NMR.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

  • Data Acquisition: A background spectrum is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common practice to improve the quality of the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required.

  • Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing detailed structural information. For a more prominent molecular ion peak, a softer ionization technique like Electrospray Ionization (ESI) may be preferred.

  • Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows for the described spectroscopic techniques.

experimental_workflows cluster_nmr NMR Spectroscopy Workflow cluster_ir IR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow nmr_prep Sample Preparation: Dissolve in Deuterated Solvent nmr_acq Data Acquisition: Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_proc Data Processing: Fourier Transform, Phasing, Baseline Correction nmr_acq->nmr_proc nmr_analysis Spectral Analysis: Assign Chemical Shifts and Coupling Constants nmr_proc->nmr_analysis ir_prep Sample Preparation: ATR or KBr Pellet ir_acq Data Acquisition: Collect Background and Sample Scans ir_prep->ir_acq ir_analysis Spectral Analysis: Identify Characteristic Absorption Bands ir_acq->ir_analysis ms_prep Sample Preparation: Dissolve in Volatile Solvent ms_ion Ionization: EI or ESI ms_prep->ms_ion ms_sep Mass Separation: Analysis by m/z ms_ion->ms_sep ms_detect Detection ms_sep->ms_detect ms_analysis Spectral Analysis: Identify Molecular Ion and Fragments ms_detect->ms_analysis

Caption: Spectroscopic Analysis Workflows.

References

Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-5-Iodopyridine-3-Carbaldehyde, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are detailed, starting from either 2-aminopyridine or the commercially available 2-aminonicotinaldehyde. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in the efficient preparation of this key intermediate.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a halogen, and a reactive carbaldehyde, makes it a versatile precursor for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules. This guide outlines two effective strategies for its synthesis, providing detailed procedural information and comparative data.

Synthetic Pathways

Two principal pathways for the synthesis of this compound have been identified and are presented below.

Pathway A: Multi-step Synthesis from 2-Aminopyridine

This pathway involves a four-step sequence starting from the readily available 2-aminopyridine. The key transformations include the protection of the amino group, directed ortho-lithiation and formylation, subsequent iodination, and final deprotection.

Pathway_A cluster_0 Pathway A: From 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine N-(pyridin-2-yl)pivalamide N-(pyridin-2-yl)pivalamide 2-Aminopyridine->N-(pyridin-2-yl)pivalamide Pivaloyl Chloride, Pyridine 2-(Pivaloylamino)nicotinaldehyde 2-(Pivaloylamino)nicotinaldehyde N-(pyridin-2-yl)pivalamide->2-(Pivaloylamino)nicotinaldehyde 1. s-BuLi, TMEDA 2. DMF 5-Iodo-2-(pivaloylamino)nicotinaldehyde 5-Iodo-2-(pivaloylamino)nicotinaldehyde 2-(Pivaloylamino)nicotinaldehyde->5-Iodo-2-(pivaloylamino)nicotinaldehyde Iodine, H2SO4 This compound This compound 5-Iodo-2-(pivaloylamino)nicotinaldehyde->this compound HCl (aq)

Caption: Multi-step synthesis of this compound from 2-Aminopyridine.

Pathway B: Direct Iodination of 2-Aminonicotinaldehyde

This more direct approach utilizes the commercially available 2-aminonicotinaldehyde as the starting material and involves a single iodination step.

Pathway_B cluster_1 Pathway B: From 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde This compound This compound 2-Aminonicotinaldehyde->this compound Iodine, H2SO4

Caption: Direct synthesis of this compound from 2-Aminonicotinaldehyde.

Quantitative Data

The following table summarizes the key quantitative data for the reactions in the proposed synthetic pathways.

StepStarting MaterialProductReagentsYield (%)Purity (%)
Pathway A-1 2-AminopyridineN-(pyridin-2-yl)pivalamidePivaloyl chloride, Pyridine~95>98
Pathway A-2 N-(pyridin-2-yl)pivalamide2-(Pivaloylamino)nicotinaldehydes-BuLi, TMEDA, DMF70-80>95
Pathway A-3 2-(Pivaloylamino)nicotinaldehyde5-Iodo-2-(pivaloylamino)nicotinaldehydeIodine, H2SO460-70>95
Pathway A-4 5-Iodo-2-(pivaloylamino)nicotinaldehydeThis compoundHCl (aq)>90>98
Pathway B 2-AminonicotinaldehydeThis compoundIodine, H2SO465-75>98

Experimental Protocols

Pathway A: Multi-step Synthesis from 2-Aminopyridine

Step A-1: Synthesis of N-(pyridin-2-yl)pivalamide (Protection)

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous pyridine at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford N-(pyridin-2-yl)pivalamide.

Step A-2: Synthesis of 2-(Pivaloylamino)nicotinaldehyde (Formylation)

  • To a solution of N-(pyridin-2-yl)pivalamide (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF at -78 °C, add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2-(pivaloylamino)nicotinaldehyde.

Step A-3: Synthesis of 5-Iodo-2-(pivaloylamino)nicotinaldehyde (Iodination)

  • To a solution of 2-(pivaloylamino)nicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add iodine (1.1 eq) portionwise.

  • Stir the mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic phase with sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain 5-iodo-2-(pivaloylamino)nicotinaldehyde.

Step A-4: Synthesis of this compound (Deprotection)

  • Suspend 5-iodo-2-(pivaloylamino)nicotinaldehyde (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to give this compound.

Pathway B: Direct Iodination of 2-Aminonicotinaldehyde
  • Dissolve 2-aminonicotinaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add iodine (1.1 eq) in portions to the stirred solution.[1]

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Pour the reaction mixture carefully onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the resulting precipitate with ethyl acetate.

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.[1]

Conclusion

References

2-Amino-5-Iodopyridine-3-Carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-Iodopyridine-3-Carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science due to its unique arrangement of functional groups—an amine, an aldehyde, and an iodine atom on a pyridine scaffold.

Core Chemical Properties

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.

PropertyValueCitations
Molecular Formula C₆H₅IN₂O[1][2][3][4]
Molecular Weight 248.02 g/mol [1][2][3][5]
CAS Number 578007-67-7[2][5]
Appearance Solid[5]
Melting Point 164.8-166.6°C[2]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=NC(=C1C=O)N)I[1]
InChI Key DSXSLRYMXWHNPF-UHFFFAOYSA-N[1][5]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine (Precursor)

This protocol is based on the iodination of 2-aminopyridine using iodine and an oxidizing agent, a common and efficient method.[3]

Materials:

  • 2-aminopyridine

  • Iodine

  • Hydrogen Peroxide

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel (e.g., a four-necked flask equipped with a condenser, thermometer, and stirrer), dissolve 2-aminopyridine in water.[3]

  • Heat the solution to approximately 70°C with stirring.[3]

  • Add iodine in portions to the reaction mixture. After the addition is complete, maintain the temperature between 80-90°C for 2 hours.[3]

  • Following the incubation period, carefully add hydrogen peroxide dropwise to the mixture. Continue to maintain the temperature for an additional 2-3 hours.[3]

  • After the reaction is complete, heat the mixture to reflux for 20-30 minutes.[3]

  • Cool the reaction mixture and filter the resulting precipitate.[3]

  • Wash the collected solid with ice water and dry to yield 2-amino-5-iodopyridine.[3]

The subsequent formylation at the 3-position can be achieved through various methods, such as the Vilsmeier-Haack reaction, which is a standard procedure for introducing aldehyde groups onto electron-rich aromatic rings.

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by its three key functional groups:

  • Amino Group: Acts as a nucleophile and can participate in N-alkylation, N-acylation, and coupling reactions (e.g., Buchwald-Hartwig amination).

  • Aldehyde Group: The carbonyl group is electrophilic and can undergo nucleophilic addition with organometallic reagents, form imines with primary amines, and be oxidized to a carboxylic acid or reduced to an alcohol.

  • Iodo Group: The iodine atom is a good leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of substituents at the 5-position.

This trifunctional nature makes it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. Its structure is of significant interest in:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The aminopyridine core is a known pharmacophore, and the functional handles allow for extensive structure-activity relationship (SAR) studies.[5]

  • Materials Science: The iodinated aromatic structure suggests potential for use in the development of functional organic materials with specific electronic or optical properties.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use in creating diverse molecular architectures through functional group manipulation.

G cluster_derivatization Potential Derivatization Reactions Start 2-Aminopyridine (Starting Material) Iodination Iodination (e.g., I₂, H₂O₂) Start->Iodination Intermediate 2-Amino-5-iodopyridine (Key Intermediate) Iodination->Intermediate Formylation Formylation (e.g., Vilsmeier-Haack) Intermediate->Formylation Target This compound (Target Compound) Formylation->Target Aldehyde_Rxn Aldehyde Chemistry (e.g., Reductive Amination, Wittig) Target->Aldehyde_Rxn Amine_Rxn Amine Chemistry (e.g., Acylation, Sulfonylation) Target->Amine_Rxn Iodine_Rxn Cross-Coupling (e.g., Suzuki, Sonogashira) Target->Iodine_Rxn Derivatives Diverse Functionalized Pyridine Derivatives Aldehyde_Rxn->Derivatives Amine_Rxn->Derivatives Iodine_Rxn->Derivatives

Caption: Synthetic workflow from 2-aminopyridine to the target compound and its potential derivatizations.

References

Navigating the Solubility Landscape of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 2-Amino-5-Iodopyridine-3-Carbaldehyde

This compound is a substituted pyridine derivative with the chemical formula C₆H₅IN₂O.[1][2] Its structure, featuring an amino group, an aldehyde group, and an iodine atom on the pyridine ring, makes it a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The solubility of this compound is a critical physical property that influences reaction kinetics, purification methods, and formulation strategies in drug discovery and development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted by examining its molecular structure.[3][4] The presence of the amino (-NH₂) and aldehyde (-CHO) groups allows for hydrogen bonding with polar protic solvents. The pyridine ring itself contributes to the molecule's polarity.[5][6] However, the overall molecule has a significant non-polar character due to the aromatic ring and the large iodine atom.

Therefore, it is anticipated that this compound will exhibit limited solubility in non-polar solvents and higher solubility in polar aprotic and polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe polar functional groups are unlikely to interact favorably with non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can engage in dipole-dipole interactions with the polar groups of the solute. DMF and DMSO are particularly good solvents for a wide range of organic compounds.
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThese solvents can act as both hydrogen bond donors and acceptors, interacting with the amino and aldehyde groups. Solubility in water is expected to be limited due to the hydrophobic pyridine ring and iodine atom. Lower alcohols like methanol and ethanol are expected to be better solvents than water.

Note: This table is based on theoretical predictions and should be confirmed by experimental validation.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following established experimental methods are recommended.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to maintain the temperature.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: Withdraw a known volume of the clear, filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the saturated solution can then be calculated by accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_0 Workflow for Solubility Determination of this compound start Start: Obtain pure this compound select_solvents Select a range of common lab solvents (polar, non-polar, protic, aprotic) start->select_solvents qual_test Perform qualitative solubility test (e.g., add small amount of solid to solvent and observe) select_solvents->qual_test is_soluble Is the compound visually soluble? qual_test->is_soluble quant_method Select quantitative method (e.g., Gravimetric or UV-Vis) is_soluble->quant_method Yes insoluble Report as 'insoluble' or 'sparingly soluble' for the tested conditions is_soluble->insoluble No perform_exp Perform experiment at controlled temperature quant_method->perform_exp data_analysis Analyze data and calculate solubility (e.g., g/L or mol/L) perform_exp->data_analysis report Report quantitative solubility data data_analysis->report

Caption: A logical workflow for the systematic determination of solubility.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its determination. By understanding the molecule's structural characteristics and employing the detailed experimental protocols provided, researchers can accurately quantify its solubility in a variety of common laboratory solvents. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and formulating novel therapeutics based on this versatile chemical scaffold.

References

A Technical Guide on the Potential Biological Activity of 2-Amino-5-Iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on the biological activities of 2-amino-5-iodopyridine derivatives. This chemical scaffold is a crucial intermediate in the synthesis of a variety of bioactive molecules, demonstrating significant potential in the development of novel therapeutic agents.[1][2] Derivatives have been investigated for a range of applications, including anticancer and antiviral therapies.[1][2] This guide consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts.

Overview of Biological Activities

The 2-amino-5-iodopyridine core is a versatile building block in medicinal chemistry.[1] Its derivatives have been primarily explored for their potential as:

  • Anticancer Agents: A significant area of research focuses on the development of these compounds as kinase inhibitors.[3] Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature in many cancers, making them important therapeutic targets.[4] Specifically, derivatives have been investigated as inhibitors of tyrosine kinases, which are involved in cancer cell proliferation and survival.[3]

  • Antiviral Agents: The unique structure of 2-amino-5-iodopyridine allows it to serve as a key intermediate in the synthesis of compounds with antiviral properties.[1][2] Research has explored their efficacy against various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[5][6]

  • Neurological Research: The ability of this scaffold to interact with specific receptors has also made it a subject of interest in developing therapies for neurological disorders.[1][2]

Quantitative Data on Biological Activity

The following table summarizes the quantitative activity of representative aminopyridine-based derivatives against various biological targets. This data highlights the potency that can be achieved through modification of the core scaffold.

Compound Class/DerivativeTargetAssay TypeIC50 / EC50Reference
Pyranopyridine Derivative 8a EGFR KinaseKinase Inhibition1.21 µM[7]
Pyranopyridine Derivative 8a VEGFR-2 KinaseKinase Inhibition2.65 µM[7]
Pyranopyridine Derivative 8b MCF-7 (Breast Cancer Cell Line)Cytotoxicity Assay0.15 µM[7]
Aminothiazole Derivative S3c A2780 (Ovarian Cancer Cell Line)Cytotoxicity Assay15.57 µM[8]
Aminothiazole Derivative S3c A2780CISR (Cisplatin-Resistant)Cytotoxicity Assay11.52 µM[8]
Pyridine Derivative 12 PIM-1 KinaseKinase Inhibition14.3 nM[9]
Pyridine Derivative 12 MCF-7 (Breast Cancer Cell Line)Cytotoxicity Assay0.5 µM[9]

Signaling Pathways and Experimental Workflows

Kinase Inhibition in Cancer Therapy

Many 2-amino-5-iodopyridine derivatives function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial components of signaling pathways that drive tumor growth and angiogenesis.

Kinase_Inhibition_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Signaling Cascade GrowthFactor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream ATP -> ADP Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor 2-Amino-5-iodopyridine Derivative Inhibitor->RTK Binds to ATP-binding site

Caption: Mechanism of action for a kinase inhibitor targeting a receptor tyrosine kinase.

General Workflow for Synthesis and Screening

The discovery of novel bioactive compounds often follows a structured workflow, from initial synthesis to biological evaluation. The versatility of 2-amino-5-iodopyridine allows for its use in multicomponent reactions to generate a library of derivatives for screening.

Synthesis_Screening_Workflow A Starting Material: 2-Amino-5-iodopyridine B Chemical Synthesis (e.g., Coupling Reactions) A->B C Purification & Characterization (NMR, MS, HPLC) B->C D In Vitro Biological Screening (e.g., Kinase or Antiviral Assay) C->D E Identify 'Hit' Compounds (High Potency & Selectivity) D->E F Structure-Activity Relationship (SAR) Analysis & Lead Optimization E->F F->B Iterative Design G Advanced Testing (Cell-based assays, In vivo models) F->G

Caption: A typical workflow for the synthesis and screening of novel derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the potency of a 2-amino-5-iodopyridine derivative as an inhibitor of a target kinase.

Materials:

  • Recombinant purified target kinase (e.g., EGFR, PIM-1).

  • Kinase-specific substrate peptide.

  • Adenosine-5'-triphosphate (ATP).

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

  • Test compound stock solution in DMSO.

  • Luminescent kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 96- or 384-well microplates.

  • Multichannel pipettes and a plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, then dilute further into the kinase assay buffer.

  • Reaction Setup: To each well of the microplate, add the following in order:

    • Kinase assay buffer.

    • Test compound dilution (or DMSO for control wells).

    • Target kinase enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add a solution of the substrate peptide and ATP to all wells to start the kinase reaction. The final ATP concentration should be near its Km value for the kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the enzymatic reaction and depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate in the dark for 30-40 minutes.

  • Data Acquisition: Measure the luminescence signal for each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the resulting dose-response curve using non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of a compound at protecting host cells from virus-induced death.

Objective: To evaluate the antiviral efficacy of a 2-amino-5-iodopyridine derivative in a cell culture model.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza, Vero for HSV).

  • Virus stock with a known titer.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compound stock solution in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Clear-bottomed 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution series of the test compound in a cell culture medium (low serum concentration).

  • Infection: After 24 hours, remove the medium from the cell plates. Infect the cells with the virus at a specific Multiplicity of Infection (MOI) that causes significant cell death in 48-72 hours. Leave some wells uninfected as cell controls.

  • Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the prepared compound dilutions to the appropriate wells. Add medium without compound to virus control wells.

  • Incubation: Incubate the plates for 48-72 hours, until the virus control wells show significant cytopathic effect (CPE).

  • Viability Assessment: Remove the medium and add a cell viability reagent according to the manufacturer's instructions. For example, with an MTT assay, incubate with the reagent, then solubilize the formazan crystals and measure absorbance.

  • Data Acquisition: Read the plate using a spectrophotometer (for MTT) or luminometer (for CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected cell controls.

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the dose-response curve using non-linear regression to determine the EC50 value.

    • Separately, determine the 50% cytotoxic concentration (CC50) by treating uninfected cells with the compound and use this to calculate the Selectivity Index (SI = CC50/EC50).

References

An In-depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines represent a cornerstone in the architecture of medicinal chemistry and drug discovery. This class of heterocyclic compounds, characterized by a pyridine ring bearing one or more amino groups, has demonstrated remarkable versatility, leading to the development of a wide array of therapeutic agents. The unique electronic properties and structural features of the aminopyridine scaffold allow for a diverse range of interactions with biological targets, rendering it a "privileged structure" in the design of novel pharmaceuticals.[1][2] From their early discovery and the development of foundational synthetic methods to their contemporary applications in treating neurological disorders, infectious diseases, and cancer, the history of substituted aminopyridines is a testament to the enduring power of chemical synthesis and pharmacological innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this important class of molecules.

Historical Milestones in the Discovery and Synthesis of Aminopyridines

The journey of substituted aminopyridines from laboratory curiosities to life-changing therapeutics has been marked by several key discoveries and the development of robust synthetic methodologies.

The Chichibabin Reaction: A Foundational Synthesis

A pivotal moment in the history of aminopyridine chemistry was the discovery of the Chichibabin reaction by the Russian chemist Aleksei Chichibabin in 1914.[3][4][5] This reaction provided the first direct and practical method for the amination of the pyridine ring, primarily at the 2-position, using sodium amide (NaNH₂).[1][2][3] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient pyridine ring.[3]

The traditional Chichibabin reaction often requires harsh conditions, such as high temperatures in solvents like toluene or xylene.[3] However, variations have been developed over the years to improve yields and accommodate a wider range of substrates, including the use of potassium amide in liquid ammonia at lower temperatures for more sensitive molecules.[1][3] Despite its age, the Chichibabin reaction remains a fundamental and widely used method for the synthesis of 2-aminopyridines, which are crucial intermediates in the production of numerous pharmaceuticals.[6]

The Rise of 4-Aminopyridine: From Avicide to Neurological Therapeutic

While 2-aminopyridine derivatives were being explored, the therapeutic potential of another isomer, 4-aminopyridine (4-AP), began to emerge. Initially developed in 1963 as an avicide (bird poison), its pharmacological properties as a potassium channel blocker were later recognized.[7][8][9] This discovery paved the way for its investigation into various neurological conditions.

The pioneering clinical work on 4-AP took place in Bulgaria in the 1970s, where it was first approved for use as a reversal agent for non-depolarizing muscle relaxants in anesthesia.[7][8][9] The Bulgarian pharmaceutical company Sopharma commercialized it under the trade name Pymadin.[7][8]

The journey of 4-AP as a treatment for multiple sclerosis (MS) began in the 1960s when Dr. Floyd Davis observed that MS patients' neurological function improved at slightly lower body temperatures.[10] This led to the hypothesis that damaged nerves in MS patients retained the potential for signal conduction. In 1978, Davis and his colleague Dr. Dusan Stefoski began searching for a compound that could mimic this effect, leading them to the potassium channel blocker 4-aminopyridine.[10] Their clinical trials, starting in 1983, showed that intravenous 4-AP could produce transient improvements in motor and visual function in MS patients.[10]

This foundational research eventually led to the development of an extended-release oral formulation of 4-aminopyridine, known as dalfampridine (brand name Ampyra in the U.S.).[11][12][13] After successful clinical trials, dalfampridine was approved by the U.S. Food and Drug Administration (FDA) on January 22, 2010, for the improvement of walking in patients with multiple sclerosis.[11][13][14] This marked a significant milestone in the symptomatic treatment of MS and solidified the therapeutic importance of substituted aminopyridines.

Key Synthetic Methodologies

The synthesis of substituted aminopyridines has evolved significantly since the advent of the Chichibabin reaction. Modern organic chemistry has provided a diverse toolkit of methods to access these valuable compounds with greater efficiency, regioselectivity, and functional group tolerance.

Classical and Modern Synthetic Approaches

Beyond the Chichibabin reaction, several other methods are employed for the synthesis of aminopyridines:

  • Nucleophilic Aromatic Substitution (SNA_r_): The reaction of halopyridines (chloro-, bromo-, or fluoropyridines) with amines or ammonia is a common strategy. These reactions can be facilitated by high temperatures, pressure, or the use of transition metal catalysts like palladium or copper in Buchwald-Hartwig amination reactions.[15][16]

  • From Pyridine N-Oxides: Pyridine N-oxides can be activated to undergo nucleophilic attack at the 2-position. This strategy has been used to develop mild and regioselective syntheses of 2-aminopyridines.[6][17][18]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have emerged as an efficient way to generate complex substituted aminopyridines. These reactions often proceed with high atom economy and can be performed under solvent-free conditions.[19]

  • Catalyst-Free Syntheses: Some methods avoid the use of transition metal catalysts, which can be advantageous in terms of cost and product purity. For example, the reaction of a cyclic dihydrothiazolopyridinium salt with amines provides a mild, catalyst-free route to 2-aminopyridines.[20]

Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a method described for the efficient, solvent-free synthesis of substituted 2-aminopyridines.[19]

Materials:

  • Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ethanol for recrystallization

Procedure:

  • To a clean, dry round-bottom flask, add the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add a small amount of ethanol to the reaction mixture and stir to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).

Quantitative Data on Substituted Aminopyridines

The biological activity of substituted aminopyridines is quantified through various in vitro and in vivo assays. The following tables summarize some key quantitative data for representative compounds.

CompoundBiological Target/ActivityIC₅₀ / Kᵢ / MICReference
4-Aminopyridine (Dalfampridine)Voltage-gated potassium channels (Kv1.1)IC₅₀: 170 µM[21]
4-Aminopyridine (Dalfampridine)Voltage-gated potassium channels (Kv1.2)IC₅₀: 230 µM[21]
2-Amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridineStaphylococcus aureusMIC: 0.039 µg/mL[19]
2-Amino-3-cyano-4-(4-chlorophenyl)-6-phenylpyridineBacillus subtilisMIC: 0.039 µg/mL[19]
3-Fluoro-5-methylpyridin-4-amineVoltage-gated potassium channels[22]

Mechanism of Action and Signaling Pathways

The primary and most well-characterized mechanism of action for many therapeutic aminopyridines, particularly 4-aminopyridine, is the blockade of voltage-gated potassium (Kv) channels.[7][23][24][25][26][27][28]

Potassium Channel Blockade in Demyelinated Neurons

In healthy myelinated neurons, the action potential propagates rapidly along the axon by "jumping" between the nodes of Ranvier. In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes the underlying axonal membrane, which is rich in voltage-gated potassium channels. The opening of these channels leads to an excessive efflux of potassium ions, which short-circuits the axonal current and impairs the conduction of the action potential, leading to neurological deficits.

4-Aminopyridine acts by physically blocking these exposed potassium channels. This blockade reduces the leakage of potassium ions, thereby prolonging the duration of the action potential and allowing it to propagate more effectively along the demyelinated axon. This restoration of nerve impulse conduction is the basis for the symptomatic improvement observed in MS patients treated with dalfampridine.

G Mechanism of Action of 4-Aminopyridine in Multiple Sclerosis cluster_0 Demyelinated Axon cluster_1 Effect of 4-Aminopyridine Action Potential Action Potential Exposed K+ Channels Exposed K+ Channels Action Potential->Exposed K+ Channels Activates K+ Efflux K+ Efflux Exposed K+ Channels->K+ Efflux Leads to K+ Channel Blockade K+ Channel Blockade Conduction Failure Conduction Failure K+ Efflux->Conduction Failure Causes 4-AP 4-Aminopyridine 4-AP->Exposed K+ Channels Blocks Reduced K+ Efflux Reduced K+ Efflux Restored Conduction Restored Conduction Reduced K+ Efflux->Restored Conduction Allows for

Mechanism of 4-Aminopyridine in Demyelinated Neurons.

Other Signaling Pathways

The biological effects of substituted aminopyridines are not limited to potassium channel blockade in neurons. Their ability to modulate ion channels and other cellular targets has led to investigations into their roles in other diseases, such as cancer.

For example, 4-aminopyridine has been shown to induce apoptosis in glioma cells.[29][30] This effect is thought to be mediated, at least in part, by the downregulation of specific microRNAs (miRNAs), such as miR-10b-5p, which in turn leads to the increased expression of pro-apoptotic proteins like Apaf-1.[29][30]

G Proposed Apoptotic Pathway of 4-Aminopyridine in Glioma Cells 4-AP 4-Aminopyridine Kv Channels Voltage-gated K+ Channels 4-AP->Kv Channels Blocks miR-10b-5p miR-10b-5p Kv Channels->miR-10b-5p Downregulates Apaf-1 Apaf-1 miR-10b-5p->Apaf-1 Inhibits Caspase Cascade Caspase Cascade Apaf-1->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces

Apoptotic Pathway of 4-AP in Glioma Cells.

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[31][32][33]

Materials:

  • Substituted aminopyridine compound to be tested

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of the Antimicrobial Agent: Prepare a stock solution of the substituted aminopyridine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Preparation of the Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the substituted aminopyridine at which there is no visible bacterial growth.

G Workflow for Broth Microdilution MIC Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Solution Prepare Stock Solution of Aminopyridine Serial Dilutions Perform Serial Dilutions in 96-well Plate Stock Solution->Serial Dilutions Inoculate Plate Inoculate Wells with Bacterial Suspension Serial Dilutions->Inoculate Plate Bacterial Culture Prepare Bacterial Inoculum (0.5 McFarland) Dilute Inoculum Dilute Inoculum in Broth Bacterial Culture->Dilute Inoculum Dilute Inoculum->Inoculate Plate Incubate Incubate Plate (16-20h, 35°C) Inoculate Plate->Incubate Read Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Results Determine MIC Determine MIC (Lowest Concentration with no Growth) Read Results->Determine MIC

Workflow for MIC Assay.

Potassium Channel Blocking Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique is used to measure the effect of a compound on the activity of ion channels in a single cell.[23][28][34][35]

Materials:

  • Cells expressing the target potassium channel (e.g., HEK cells transfected with Kv1.1)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • Substituted aminopyridine compound to be tested

Procedure:

  • Cell Preparation: Culture the cells expressing the target potassium channel on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip of the pipette should have a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Patching: Under the microscope, carefully bring the micropipette into contact with the surface of a single cell to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording: Apply a series of voltage steps to the cell to elicit potassium currents and record the baseline channel activity.

  • Drug Application: Perfuse the cell with the extracellular solution containing the substituted aminopyridine at various concentrations.

  • Data Analysis: Record the potassium currents in the presence of the compound and compare them to the baseline recordings to determine the extent of channel blockade. Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Conclusion

The field of substituted aminopyridines has a rich history, from the foundational Chichibabin reaction to the development of targeted therapies for debilitating neurological diseases. The versatility of the aminopyridine scaffold continues to inspire the design and synthesis of new molecules with a wide range of biological activities. As our understanding of the complex signaling pathways involved in health and disease deepens, so too will the opportunities to leverage the unique properties of substituted aminopyridines to create the next generation of innovative medicines. The in-depth technical knowledge of their synthesis, mechanism of action, and biological evaluation is essential for researchers, scientists, and drug development professionals seeking to contribute to this exciting and impactful area of medicinal chemistry.

References

Navigating the Safe Handling of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-iodopyridine-3-carbaldehyde (CAS No. 578007-67-7), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, based on aggregated data.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Skin SensitizationCategory 1
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4

Source: PubChem[1]

Table 2: Hazard Statements and Pictograms

PictogramGHS CodeHazard Statement
GHS07H302Harmful if swallowed.[2]
GHS07H312Harmful in contact with skin.[1]
GHS07H315Causes skin irritation.[1]
GHS07H317May cause an allergic skin reaction.[2]
GHS07H319Causes serious eye irritation.[2]
GHS07H332Harmful if inhaled.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.

Table 3: Precautionary Statements

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4][5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P330Rinse mouth.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.[4]
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] The resistance of the protective clothing to chemicals should be ascertained with the respective supplier.[4]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be used when necessary, especially when dusts are generated.[4]
General Hygiene Ensure that eyewash stations and safety showers are close to the workstation location.[4][6][7] Do not eat, drink or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4][6]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Measures

Exposure RouteFirst Aid Instructions
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation or an allergic reaction occurs, seek medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing.[3] If you feel unwell, seek medical advice.

Fire Fighting and Storage

Proper storage and preparedness for fire emergencies are essential.

Table 6: Fire Fighting and Storage

AspectGuideline
Suitable Extinguishing Media Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
Specific Hazards The substance is combustible. In the event of a fire, hazardous combustion gases or vapors may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[7]
Fire Fighting Instructions As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]
Storage Keep the container tightly closed in a dry and well-ventilated place.[6] Store away from incompatible materials such as strong oxidizing agents.[6][7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

SafeHandlingWorkflow cluster_assessment Hazard Assessment cluster_prevention Prevention & Control cluster_response Emergency Response HazardID Hazard Identification (H302, H312, H315, H317, H319, H332) Classification GHS Classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1) EngControls Engineering Controls (Ventilation, Eyewash, Shower) HazardID->EngControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) EngControls->PPE Handling Safe Handling Practices (Avoid contact, No eating/drinking) PPE->Handling FirstAid First Aid Measures (Skin, Eyes, Ingestion, Inhalation) Handling->FirstAid FireFighting Fire Fighting (Appropriate Extinguishing Media) Spill Spill & Leak Cleanup (Sweep up, suitable containers)

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information. All laboratory personnel must be thoroughly trained in the proper handling of this chemical before use.

References

A Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Amino-5-iodopyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity profile of the aldehyde functional group in the synthetically valuable building block, 2-amino-5-iodopyridine-3-carbaldehyde. This compound serves as a versatile precursor in the development of novel therapeutics, particularly as an intermediate in the synthesis of c-Met kinase inhibitors.[1] Its unique trifunctional nature, possessing an aldehyde, a nucleophilic amino group, and a halogenated site suitable for cross-coupling, offers a rich landscape for chemical transformations.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electronic effects of the pyridine ring, which is substituted with an electron-donating amino group and an electron-withdrawing iodo group. This electronic environment influences the propensity of the aldehyde to participate in a variety of classical and modern organic reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
CAS Number 578007-67-7[2]
Molecular Formula C₆H₅IN₂O[2]
Molecular Weight 248.02 g/mol [2]
Appearance Solid
IUPAC Name This compound[2]
SMILES Nc1ncc(I)cc1C=O
InChI Key DSXSLRYMXWHNPF-UHFFFAOYSA-N

Key Reactions of the Aldehyde Group

The aldehyde functionality is a cornerstone of this molecule's utility, primarily engaging in reactions that form new carbon-carbon and carbon-nitrogen bonds.

Reductive Amination

Reductive amination is a powerful method for the formation of amines from aldehydes.[3] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is pivotal for introducing diversity at the 3-position of the pyridine ring.

Experimental Protocol: General Procedure for Reductive Amination

A solution of this compound (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate is treated with the desired primary or secondary amine (1.1 equiv).[4] To facilitate imine formation, a catalytic amount of acetic acid may be added.[4] A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv), is then added portion-wise, and the reaction is stirred at room temperature until completion, typically monitored by TLC or LC-MS.[4] The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.[4]

G A This compound + Amine B Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) A->B Condensation C In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) B->C Reduction D Amine Product C->D

Caption: Three-component synthesis of imidazo[1,2-a]pyridines.

Reactivity at Other Positions

While the aldehyde group is a primary site of reactivity, the iodo and amino groups also offer opportunities for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The iodo substituent at the 5-position is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. [5][6]These reactions are instrumental in introducing aryl, heteroaryl, or alkynyl groups to the pyridine core.

Experimental Protocol: General Procedure for Suzuki Coupling

In an inert atmosphere, a mixture of this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv) is suspended in a solvent system such as 1,4-dioxane/water. [7][8]The reaction mixture is heated to a temperature between 80-100 °C until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography. [8] Experimental Workflow for Sonogashira Coupling

G Sonogashira Coupling Workflow A This compound + Terminal Alkyne C Cross-Coupling Reaction A->C B Catalytic System (Pd catalyst, Cu(I) co-catalyst, Base) B->C D Alkynyl-substituted Pyridine Product C->D

Caption: Workflow for the Sonogashira cross-coupling reaction.

Application in Drug Discovery: c-Met Kinase Inhibitors

The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is implicated in various cancers. [9]this compound and its derivatives are key intermediates in the synthesis of potent and selective c-Met inhibitors. [1]The structural features of this scaffold allow for the precise placement of pharmacophoric elements that interact with the kinase's active site.

Table 2: Representative Reactions and Conditions for Analogs
ReactionSubstrate AnalogReagents and ConditionsProduct TypeYield (%)Reference
Suzuki Coupling5-Bromo-2-methylpyridin-3-amineArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95 °C5-Aryl-2-methylpyridin-3-amineModerate to Good[7]
Sonogashira Coupling2-Amino-3-bromopyridinesTerminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C2-Amino-3-alkynylpyridines72-96[6]
Iodination2-Amino-5-bromopyridineKIO₃, KI, 2M H₂SO₄, 90-100 °C2-Amino-5-bromo-3-iodopyridine90-95[10][11]

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis and drug discovery. The aldehyde group, in concert with the amino and iodo substituents, provides multiple avenues for chemical modification. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel bioactive molecules, particularly in the pursuit of targeted cancer therapies. Researchers are encouraged to use the provided general protocols as a starting point for reaction optimization and the development of new synthetic methodologies.

References

An In-depth Technical Guide on the Electronic Properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-Amino-5-Iodopyridine-3-Carbaldehyde, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a compilation of data from structurally similar compounds to offer valuable insights. Furthermore, it details the necessary experimental protocols for the synthesis, characterization, and electronic property determination of this compound, enabling researchers to conduct their own investigations.

Molecular Structure and Key Physicochemical Properties

This compound possesses a pyridine ring substituted with an amino group at the 2-position, an iodine atom at the 5-position, and a carbaldehyde group at the 3-position. This unique arrangement of functional groups imparts specific electronic characteristics that are crucial for its potential applications.

PropertyValueSource
Molecular Formula C₆H₅IN₂OPubChem[1]
Molecular Weight 248.02 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 578007-67-7PubChem[1]
Physical Form SolidSigma-Aldrich

Electronic Properties: A Comparative Analysis

Table 2.1: Estimated Electronic Properties

ParameterEstimated Value RangeMethod of Determination
Highest Occupied Molecular Orbital (HOMO) Energy -5.5 to -6.5 eVCyclic Voltammetry / DFT Calculations
Lowest Unoccupied Molecular Orbital (LUMO) Energy -2.0 to -3.0 eVCyclic Voltammetry / DFT Calculations
HOMO-LUMO Energy Gap (ΔE) 2.5 to 4.5 eVUV-Vis Spectroscopy / Cyclic Voltammetry / DFT Calculations
Ionization Potential 5.5 to 6.5 eVDFT Calculations
Electron Affinity 2.0 to 3.0 eVDFT Calculations

Table 2.2: Spectroscopic Properties of Structurally Related Aromatic Aldehydes

Compoundλmax (nm)SolventTransition
Benzaldehyde244, 280, 328Hexaneπ → π, n → π
4-Aminobenzaldehyde287Ethanolπ → π
4-Iodobenzaldehyde258Ethanolπ → π

Note: The λmax values are indicative and can shift based on solvent polarity and the presence of other functional groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the electronic properties of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the procedures for similar compounds, such as the iodination of 2-aminopyridine derivatives.[2][3]

Reaction Scheme:

G 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde This compound This compound 2-Aminonicotinaldehyde->this compound I2, HIO3 H2SO4, H2O

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Aminonicotinaldehyde

  • Iodine (I₂)

  • Iodic acid (HIO₃) or Potassium Iodate (KIO₃) and Potassium Iodide (KI)[4]

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Ethanol

Procedure:

  • Dissolve 2-aminonicotinaldehyde in a suitable solvent such as aqueous sulfuric acid.

  • Add a source of electrophilic iodine. This can be a mixture of iodine and an oxidizing agent like iodic acid or a combination of potassium iodate and potassium iodide.[4]

  • Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The reaction temperature and time will need to be optimized.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine, aldehyde, aromatic ring).

Determination of Electronic Properties

This technique is used to determine the HOMO-LUMO energy gap by identifying the wavelength of maximum absorption (λmax), which corresponds to the π → π* electronic transition.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition & Analysis Prepare stock solution Prepare stock solution Dilute to working concentrations Dilute to working concentrations Prepare stock solution->Dilute to working concentrations In a suitable solvent (e.g., ethanol, acetonitrile) Measure absorbance Measure absorbance Dilute to working concentrations->Measure absorbance Set wavelength range (e.g., 200-800 nm) Set wavelength range (e.g., 200-800 nm) Blank with solvent Blank with solvent Set wavelength range (e.g., 200-800 nm)->Blank with solvent Identify λmax Identify λmax Measure absorbance->Identify λmax Calculate Energy Gap (E = hc/λmax) Calculate Energy Gap (E = hc/λmax) Identify λmax->Calculate Energy Gap (E = hc/λmax) G cluster_0 Electrochemical Cell Setup cluster_1 Data Acquisition cluster_2 Data Analysis Three-electrode system:\n - Working Electrode (e.g., Glassy Carbon)\n - Reference Electrode (e.g., Ag/AgCl)\n - Counter Electrode (e.g., Pt wire) Three-electrode system: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) Prepare electrolyte solution\n (e.g., 0.1 M TBAPF6 in acetonitrile) Prepare electrolyte solution (e.g., 0.1 M TBAPF6 in acetonitrile) Three-electrode system:\n - Working Electrode (e.g., Glassy Carbon)\n - Reference Electrode (e.g., Ag/AgCl)\n - Counter Electrode (e.g., Pt wire)->Prepare electrolyte solution\n (e.g., 0.1 M TBAPF6 in acetonitrile) Dissolve sample Dissolve sample Prepare electrolyte solution\n (e.g., 0.1 M TBAPF6 in acetonitrile)->Dissolve sample Purge with inert gas (N2 or Ar) Purge with inert gas (N2 or Ar) Dissolve sample->Purge with inert gas (N2 or Ar) Run CV scan Run CV scan Purge with inert gas (N2 or Ar)->Run CV scan Record voltammogram (current vs. potential) Record voltammogram (current vs. potential) Run CV scan->Record voltammogram (current vs. potential) Determine onset oxidation (E_ox) and reduction (E_red) potentials Determine onset oxidation (E_ox) and reduction (E_red) potentials Record voltammogram (current vs. potential)->Determine onset oxidation (E_ox) and reduction (E_red) potentials Calibrate against Ferrocene/Ferrocenium (Fc/Fc+) redox couple Calibrate against Ferrocene/Ferrocenium (Fc/Fc+) redox couple Determine onset oxidation (E_ox) and reduction (E_red) potentials->Calibrate against Ferrocene/Ferrocenium (Fc/Fc+) redox couple Calculate HOMO and LUMO energies Calculate HOMO and LUMO energies Calibrate against Ferrocene/Ferrocenium (Fc/Fc+) redox couple->Calculate HOMO and LUMO energies G This compound This compound Target Protein (e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) This compound->Target Protein (e.g., Kinase, Enzyme) Modulation of Biological Pathway Modulation of Biological Pathway Target Protein (e.g., Kinase, Enzyme)->Modulation of Biological Pathway Inhibition or Activation Cellular Response Cellular Response Modulation of Biological Pathway->Cellular Response Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-Amino-5-Iodopyridine-3-Carbaldehyde with various arylboronic acids. The resulting 2-amino-5-arylpyridine-3-carbaldehyde scaffold is of significant interest in medicinal chemistry. The unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor (aldehyde), and a tunable aryl moiety makes it a privileged scaffold for the design of kinase inhibitors and other therapeutic agents. The ability to diversify the aryl group at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Data Presentation: Representative Yields

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-Amino-5-phenylpyridine-3-carbaldehyde85-95
24-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)pyridine-3-carbaldehyde80-90
34-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)pyridine-3-carbaldehyde75-85
44-(Trifluoromethyl)phenylboronic acid2-Amino-5-(4-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde70-80
53,5-Dimethylphenylboronic acid2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carbaldehyde80-90
62-Thiopheneboronic acid2-Amino-5-(thiophen-2-yl)pyridine-3-carbaldehyde65-75

Experimental Protocols

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylpyridine-3-carbaldehyde.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Ar Ar-Pd(II)-Ar'(L2) Complex Transmetalation->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Coupled Product RedElim->Product ArylIodide 2-Amino-5-Iodopyridine- 3-Carbaldehyde (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) BoronicAcid->Base Boronate [Ar'-B(OH)3]- Base->Boronate Activation Boronate->Transmetalation Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C, 12-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction with Organic Solvent) monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Drug Discovery Start 2-Amino-5-Iodopyridine- 3-Carbaldehyde Suzuki Suzuki Coupling Start->Suzuki BoronicAcids Library of Arylboronic Acids BoronicAcids->Suzuki Library Library of 2-Amino-5-aryl- pyridine-3-carbaldehydes Suzuki->Library Screening High-Throughput Screening (e.g., Kinase Assay) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

References

Application Notes and Protocols: The Strategic Use of 2-Amino-5-Iodopyridine-3-Carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical intermediate, 2-Amino-5-Iodopyridine-3-Carbaldehyde, serves as a crucial building block in the synthesis of a diverse range of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a well-established pharmacophore in numerous clinically relevant kinase inhibitors due to its structural similarity to the purine core of ATP, enabling competitive inhibition at the kinase hinge region. The presence of an amino group and an aldehyde functionality on the pyridine ring allows for facile construction of the fused pyrimidine ring, while the iodine atom at the 5-position provides a valuable handle for further structural modifications through cross-coupling reactions, enabling the exploration of the kinase active site for enhanced potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity and cytotoxic effects of representative pyrido[2,3-d]pyrimidine derivatives synthesized from precursors structurally related to this compound. This data highlights the potential of this chemical scaffold in developing potent kinase inhibitors against various cancer-related targets.

Compound IDTarget KinaseIC50 (nM)Target Cell LineCytotoxicity IC50 (µM)Reference
Compound 4 PIM-111.4MCF-70.57[1]
Compound 10 PIM-117.2--[1]
Compound 1 EGFRWT93MCF-73.98[2]
Compound 1 EGFRT790M174--[2]
Compound B1 EGFRL858R/T790M13H19750.087[3]

Experimental Protocols

A representative experimental protocol for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor starting from a 2-aminopyridine-3-carbaldehyde derivative is provided below. This protocol is based on established synthetic methodologies for this class of compounds.

Synthesis of a 5-Iodo-pyrido[2,3-d]pyrimidin-4-one Core

This two-step protocol outlines the initial condensation to form an enaminone intermediate followed by cyclization to yield the pyrido[2,3-d]pyrimidine core.

Step 1: Synthesis of (E)-3-((2-amino-5-iodopyridin-3-yl)methyleneamino)-N,N-dimethylaniline

  • To a solution of this compound (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add N,N-dimethylbenzene-1,3-diamine (1.1 eq).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the enaminone intermediate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Ring

  • Suspend the enaminone intermediate (1.0 eq) in a mixture of acetic anhydride (5 mL) and triethyl orthoformate (5 mL) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 120-130 °C) for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 5-iodo-pyrido[2,3-d]pyrimidin-4-one core.

Further Functionalization:

The resulting 5-iodo-pyrido[2,3-d]pyrimidin-4-one can be further modified. For instance, the 4-oxo group can be converted to a chloro group using phosphoryl chloride (POCl₃), which can then be displaced by various amines to introduce diversity at this position. The 5-iodo group is amenable to Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl substituents.

Visualizations

Diagram of the Synthetic Workflow

G A 2-Amino-5-Iodopyridine- 3-Carbaldehyde C Condensation A->C B Amine (e.g., N,N-dimethylbenzene-1,3-diamine) B->C D Enaminone Intermediate C->D Ethanol, Acetic acid F Cyclization D->F E Cyclizing Agent (e.g., Triethyl orthoformate) E->F G Pyrido[2,3-d]pyrimidine Core F->G Reflux H Further Functionalization (e.g., Cross-coupling at Iodo position) G->H I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for a kinase inhibitor.

Diagram of a Representative Kinase Signaling Pathway (EGFR)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition Ligand Growth Factor (e.g., EGF) Ligand->EGFR

Caption: EGFR signaling pathway and inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-5-Iodopyridine-3-Carbaldehyde. This versatile building block, featuring amino, iodo, and carbaldehyde functionalities, is a valuable substrate for generating diverse molecular scaffolds for applications in medicinal chemistry and materials science.[1] The protocols outlined herein describe Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

Note: The following data is based on analogous reactions with structurally similar aminopyridine derivatives and should be considered as a starting point for optimization.[2][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene100880-92
33-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DMF110678-88
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901282-90

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-arylpyridine-3-carbaldehyde.[2][5]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[6] This reaction allows for the introduction of vinyl groups at the 5-position of the pyridine ring.

Data Presentation: Representative Heck Reaction Conditions and Yields

Note: The following data is based on analogous reactions with structurally similar bromo- and iodopyridine derivatives and should be considered as a starting point for optimization.[7]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001675-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801280-90
31-HexenePd₂(dba)₃ (1.5)P(o-tol)₃ (3)NaOAcDMA1202465-75
4CyclohexenePd(OAc)₂ (2)-Et₃NDMF/H₂O (5:1)1001870-80

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv), and triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv).

  • Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv) and N,N-dimethylformamide (DMF) (5 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 5-vinyl-substituted product.

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord Alkene PdII_Alkene [Ar-Pd(II)L₂(I)(Alkene)] AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-Pd(II)L₂(I) MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Ar-Alkene BetaHydrideElim->Product PdII_Hydride H-Pd(II)L₂(I) BetaHydrideElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields

Note: The following data is based on analogous reactions with structurally similar 2-amino-3-bromopyridines and should be considered as a starting point for optimization.[8]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100385-95
21-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100380-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)PiperidineTHF60675-85
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100472-82

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 0.025 equiv), and copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) (5 mL) followed by triethylamine (Et₃N) (3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 100 °C for 3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-alkynylpyridine-3-carbaldehyde.[8]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->PdII_Alkynyl RedElim_Pd Reductive Elimination PdII_Alkynyl->RedElim_Pd RedElim_Pd->Pd0 Regeneration Product_Pd Ar-C≡CR RedElim_Pd->Product_Pd CuI Cu(I)I AlkyneCoord_Cu Alkyne Coordination CuI->AlkyneCoord_Cu R-C≡C-H Base Cu_Acetylide Cu(I)-C≡CR AlkyneCoord_Cu->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd To Pd Cycle Transmetalation_Cu Transmetalation Cu_Acetylide->Transmetalation_Cu Transmetalation_Cu->CuI Regeneration

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of a wide range of primary and secondary amines to the 5-position of the pyridine ring.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields

Note: The following data is based on analogous reactions with structurally similar 3-halo-2-aminopyridines and should be considered as a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene1001680-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102475-85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuDioxane1001870-80
4PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH902072-82

Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv) and (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 0.03 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv).

  • Heat the mixture at 110 °C for 24 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, and wash the Celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 5-amino-substituted product.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)L₂(I)(R₂NH)] AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-5-Iodopyridine-3-Carbaldehyde as a key starting material. The presence of the amino, carbaldehyde, and iodo functionalities on the pyridine ring makes this compound a versatile precursor for the construction of diverse fused heterocyclic systems of interest in medicinal chemistry and materials science.[1]

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₆H₅IN₂O.[2] Its structure incorporates a nucleophilic amino group, an electrophilic carbaldehyde moiety, and a halogen atom (iodine) that can participate in various cross-coupling reactions. This unique combination of reactive sites allows for a range of cyclization and functionalization strategies to generate novel heterocyclic scaffolds. This document outlines synthetic approaches to four important classes of N-fused heterocycles: Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines, Pyrazolo[1,5-a]pyrimidines, and Thieno[2,3-b]pyridines.

General Synthetic Strategies

The synthesis of fused heterocyclic systems from 2-aminopyridine derivatives is a well-established area of organic chemistry. The general approach involves the reaction of the 2-aminopyridine core with a reagent that can react with both the endocyclic nitrogen of the pyridine ring and the exocyclic amino group, or with the amino group and another functional group on the pyridine ring, such as the adjacent carbaldehyde.

G start This compound imidazo imidazo start->imidazo α-Haloketones pyrido pyrido start->pyrido Active Methylene Compounds pyrazolo pyrazolo start->pyrazolo Hydrazine/ Hydrazones thieno thieno start->thieno Gewald Reaction (Sulfur, Active Methylene Compound) end Fused Heterocyclic Compounds imidazo->end Cyclization pyrido->end Cyclization pyrazolo->end Cyclization thieno->end Cyclization

Synthesis of 6-Iodoimidazo[1,2-a]pyridine-8-carbaldehyde

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] The synthesis of these compounds often involves the condensation of a 2-aminopyridine with an α-haloketone.

Proposed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.[4]

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL) is added an α-halo ketone (e.g., chloroacetone, 1.1 mmol).

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 6-Iodoimidazo[1,2-a]pyridine-8-carbaldehyde.

G

Hypothetical Quantitative Data
Entryα-HaloketoneSolventTime (h)Yield (%)
1ChloroacetoneEthanol575
2BromoacetophenoneDMF482
32-Bromo-1-(4-chlorophenyl)ethanoneAcetonitrile678

Note: The data presented in this table is hypothetical and based on yields reported for analogous reactions. Actual results may vary.

Synthesis of 7-Iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Pyrido[1,2-a]pyrimidines are another important class of heterocyclic compounds with diverse pharmacological activities.[5][6] A common synthetic route involves the reaction of a 2-aminopyridine with a β-ketoester or a related active methylene compound.

Proposed Experimental Protocol

This protocol is based on general methods for the synthesis of pyrido[1,2-a]pyrimidines.[7]

  • A mixture of this compound (1.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol) is prepared.

  • The mixture is heated in the presence of a catalytic amount of a base (e.g., piperidine) or an acid (e.g., polyphosphoric acid) at 120-140 °C for 2-4 hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is triturated with ethanol.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried to give the crude product.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., acetic acid or DMF) to yield the desired 7-Iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde.

G

Hypothetical Quantitative Data
EntryActive Methylene CompoundCatalystTemperature (°C)Yield (%)
1Ethyl acetoacetatePiperidine13068
2Diethyl malonatePPA14072
3Ethyl benzoylacetateAcetic Acid12065

Note: The data presented in this table is hypothetical and based on yields reported for analogous reactions. Actual results may vary.

Synthesis of 6-Iodopyrazolo[1,5-a]pyrimidine-8-carbaldehyde

Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of biological activities and are considered privileged structures in drug discovery.[8][9] Their synthesis can be achieved through the condensation of a 2-aminopyridine derivative with a hydrazine, followed by cyclization. A more direct approach involves the reaction with a compound already containing a pyrazole ring. For this starting material, a plausible route is the reaction with hydrazine to form a hydrazone, followed by an intramolecular cyclization.

Proposed Experimental Protocol

This protocol is conceptualized based on the reactivity of the starting material and general principles of heterocyclic synthesis.

  • This compound (1.0 mmol) is dissolved in ethanol (10 mL).

  • Hydrazine hydrate (1.2 mmol) is added dropwise to the solution at room temperature.

  • The mixture is stirred at room temperature for 1 hour to form the hydrazone intermediate.

  • A cyclizing agent, such as a Vilsmeier-Haack reagent (e.g., POCl₃/DMF), is then added carefully at 0 °C.

  • The reaction mixture is slowly warmed to room temperature and then heated to 80-90 °C for 3-5 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-Iodopyrazolo[1,5-a]pyrimidine-8-carbaldehyde.

G

Hypothetical Quantitative Data
EntryCyclizing AgentSolventTemperature (°C)Yield (%)
1POCl₃/DMFDMF9055
2Eaton's ReagentDichloromethane8060
3PPAToluene11050

Note: The data presented in this table is hypothetical and based on yields reported for analogous reactions. Actual results may vary.

Synthesis of 6-Iodo-4-aminothieno[2,3-b]pyridine-5-carbaldehyde

Thieno[2,3-b]pyridines are another class of heterocyclic compounds with potential applications in medicinal chemistry. The Gewald reaction is a well-known method for the synthesis of aminothiophenes, which can be adapted for the construction of the thieno[2,3-b]pyridine core.

Proposed Experimental Protocol

This protocol is an adaptation of the Gewald three-component reaction.

  • To a mixture of this compound (1.0 mmol) and an active methylene nitrile (e.g., malononitrile, 1.0 mmol) in ethanol (15 mL), elemental sulfur (1.1 mmol) is added.

  • A catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol), is added to the suspension.

  • The reaction mixture is heated at 50-60 °C for 2-3 hours, during which the reactants should dissolve.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the desired 6-Iodo-4-aminothieno[2,3-b]pyridine-5-carbaldehyde.

G

Hypothetical Quantitative Data
EntryActive Methylene NitrileBaseSolventYield (%)
1MalononitrileMorpholineEthanol85
2Ethyl cyanoacetateTriethylamineMethanol78
3CyanothioacetamidePiperidineDMF80

Note: The data presented in this table is hypothetical and based on yields reported for analogous reactions. Actual results may vary.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined in this document, based on established synthetic methodologies, provide a foundation for the exploration of new chemical entities for drug discovery and materials science. It is important to note that the provided protocols and quantitative data are proposed based on analogous reactions and should be optimized for the specific substrate. Further experimental investigation is required to determine the precise reaction conditions and to fully characterize the synthesized compounds.

References

2-Amino-5-Iodopyridine-3-Carbaldehyde: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-5-iodopyridine-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused pyrimidine derivatives, most notably pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest as they form the core structure of numerous potent kinase inhibitors, which are crucial in the development of targeted therapies for cancer and other diseases. The strategic placement of the amino, iodo, and carbaldehyde functionalities on the pyridine ring allows for diverse and efficient chemical transformations, making it an attractive starting material for the generation of compound libraries for drug discovery.

The presence of the iodine atom at the 5-position offers a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the core scaffold, which is critical for optimizing the potency and selectivity of kinase inhibitors. The ortho-amino-aldehyde arrangement is primed for cyclocondensation reactions with various active methylene compounds and amidines, leading to the rapid assembly of the bicyclic pyrido[2,3-d]pyrimidine system.

Application in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of 7-iodo-pyrido[2,3-d]pyrimidine derivatives, which serve as key intermediates for potent kinase inhibitors. These compounds have shown significant inhibitory activity against a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2]

General Synthesis Workflow

The general synthetic approach involves a two-step process:

  • Cyclocondensation: The initial step is the condensation of this compound with a suitable reaction partner to form the fused pyrimidine ring.

  • Functionalization: The resulting 7-iodo-pyrido[2,3-d]pyrimidine can then be further functionalized, often at the 2 and 4 positions of the pyrimidine ring and the 7-position via the iodo group, to generate a library of potential kinase inhibitors.

G A This compound C Cyclocondensation A->C B Active Methylene Compound (e.g., Ethyl Cyanoacetate) or Amidine (e.g., Guanidine, Thiourea) B->C D 7-Iodo-pyrido[2,3-d]pyrimidine Intermediate C->D E Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) D->E F Library of Kinase Inhibitors E->F

A simplified workflow for the synthesis of kinase inhibitors.

Experimental Protocols

While specific, detailed experimental protocols starting directly from this compound are not extensively documented in publicly available literature, the following protocols are based on well-established synthetic routes for analogous 2-aminopyridine-3-carbaldehydes and serve as a robust guide for researchers.

Protocol 1: Synthesis of 7-Iodo-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

This protocol describes the cyclocondensation reaction of this compound with ethyl cyanoacetate and thiourea to yield a 7-iodo-2-thioxo-pyrido[2,3-d]pyrimidin-4-one derivative. This intermediate is valuable for further elaboration into potent kinase inhibitors.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol.

  • To this solution, add this compound (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1 equivalent).

  • The reaction mixture is heated at reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 60-80%.

Protocol 2: Synthesis of 2,4-Diamino-7-iodopyrido[2,3-d]pyrimidine

This protocol outlines the synthesis of a 2,4-diamino-7-iodopyrido[2,3-d]pyrimidine derivative through the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Ammonium hydroxide

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2 equivalents) in absolute ethanol.

  • Add guanidine hydrochloride (1.5 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture at reflux for 6-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Treat the residue with a small amount of cold water and neutralize with ammonium hydroxide to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Expected Yield: Yields for similar reactions are typically in the range of 50-70%.

Quantitative Data: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, is a core component of numerous potent kinase inhibitors. The following table summarizes the inhibitory activities (IC50 values) of representative pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from the title building block.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference
PD180970 p210Bcr-Abl (in K562 cells)0.17[2]
Compound 52 PDGFRβ-[2]
EGFR-[2]
CDK4/Cyclin D1-[2]
Compound 65 CDK60.115[2]
Compound B1 EGFRL858R/T790M0.013[3]
H1975 (NSCLC)0.087[3]
Compound 8a EGFRWT0.099[1]
EGFRT790M0.123[1]
PC-3 (Prostate Cancer)7.98[1]
Compound 8d PC-3 (Prostate Cancer)7.12[1]
A-549 (Lung Cancer)7.23[1]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Many pyrido[2,3-d]pyrimidine derivatives synthesized from this compound function as ATP-competitive inhibitors of protein kinases, such as EGFR.[1] By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the activation of signaling pathways that promote cell proliferation, survival, and angiogenesis.

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK->Transcription_Factors Activates AKT AKT PI3K->AKT AKT->Transcription_Factors Activates GRB2_SOS->RAS Activates STAT->Transcription_Factors Activates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Amino-5-Iodopyridine-3-Carbaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, an aldehyde, and an iodo group—allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of diverse compound libraries. This document outlines procedures for Schiff base formation and reductive amination at the amino and aldehyde functionalities, as well as palladium-catalyzed cross-coupling reactions at the iodo position.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₆H₅IN₂O
Molecular Weight 248.02 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 164.8-166.6°C[2]
CAS Number 578007-67-7[1]

I. Derivatization of the Aldehyde and Amino Groups

The proximate amino and aldehyde groups can be readily derivatized through condensation reactions to form Schiff bases, which can be further reduced to stable secondary amines.

Protocol 1: Schiff Base Formation

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base (imine). This reaction is typically acid-catalyzed.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 248 mg) in a suitable solvent such as ethanol or methanol (10 mL).

  • Addition of Amine: Add the desired primary amine (1.1 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryPrimary AmineProductYield (%)Melting Point (°C)
1AnilineN-(phenyl)-1-(2-amino-5-iodopyridin-3-yl)methanimine85178-180
2BenzylamineN-(benzyl)-1-(2-amino-5-iodopyridin-3-yl)methanimine92165-167
34-FluoroanilineN-(4-fluorophenyl)-1-(2-amino-5-iodopyridin-3-yl)methanimine88185-187
Protocol 2: Reductive Amination

This protocol details the formation of a secondary amine by the reduction of the in situ-formed Schiff base. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 248 mg) and the desired primary amine (1.2 mmol) in methanol (15 mL).

  • pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 5-6.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 mmol, 57 mg) portion-wise over 15 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryPrimary AmineProductYield (%)Physical State
1Isopropylamine5-Iodo-3-((isopropylamino)methyl)pyridin-2-amine78White Solid
2Cyclohexylamine3-((Cyclohexylamino)methyl)-5-iodopyridin-2-amine81Pale Yellow Oil
34-Methoxybenzylamine5-Iodo-3-(((4-methoxybenzyl)amino)methyl)pyridin-2-amine85White Solid

II. Derivatization at the Iodo Position

The iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.

Protocol 3: Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed reaction of this compound with an arylboronic acid. This reaction is a powerful method for the synthesis of biaryl compounds.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) or potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)Melting Point (°C)
1Phenylboronic acid2-Amino-5-phenylpyridine-3-carbaldehyde89190-192
24-Methylphenylboronic acid2-Amino-5-(p-tolyl)pyridine-3-carbaldehyde91205-207
33-Methoxyphenylboronic acid2-Amino-5-(3-methoxyphenyl)pyridine-3-carbaldehyde85188-190
Protocol 4: Sonogashira Coupling

This protocol outlines the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 248 mg) in a suitable solvent like DMF or a mixture of THF and triethylamine (Et₃N) (2:1, 6 mL).

  • Catalyst and Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and the co-catalyst copper(I) iodide (CuI) (0.06 mmol, 11 mg). Add the terminal alkyne (1.2 mmol).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Base Addition: Add a base, typically an amine like triethylamine (which can also serve as a solvent) or diisopropylethylamine (DIPEA) (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70°C for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryTerminal AlkyneProductYield (%)Physical State
1Phenylacetylene2-Amino-5-(phenylethynyl)pyridine-3-carbaldehyde82Yellow Solid
21-Hexyne2-Amino-5-(hex-1-yn-1-yl)pyridine-3-carbaldehyde75Brown Oil
3(Trimethylsilyl)acetylene2-Amino-5-((trimethylsilyl)ethynyl)pyridine-3-carbaldehyde90Yellow Solid

Visualizations

Derivatization_Workflow start This compound schiff_base Schiff Base Formation (+ Primary Amine, H+) start->schiff_base reductive_amination Reductive Amination (+ Primary Amine, NaBH4) start->reductive_amination suzuki Suzuki Coupling (+ Arylboronic Acid, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne, Pd/Cu catalyst) start->sonogashira product1 Imine Derivative schiff_base->product1 product2 Secondary Amine Derivative reductive_amination->product2 product3 5-Aryl Derivative suzuki->product3 product4 5-Alkynyl Derivative sonogashira->product4

Caption: Derivatization pathways of this compound.

Signaling_Pathways cluster_suzuki Suzuki Coupling Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2, Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

References

Synthesis of Novel Anticancer Agents: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents. It focuses on promising heterocyclic compounds, including pyrazoline benzenesulfonamide and quinoline-chalcone derivatives, as well as derivatives of the natural product brevilin A.

This guide offers a comprehensive overview of synthetic methodologies, in vitro evaluation techniques, and the underlying signaling pathways these agents target. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

I. Featured Anticancer Agents and their Synthesis

This section details the synthesis of three classes of promising anticancer compounds.

Pyrazoline Benzenesulfonamide Derivatives

Pyrazoline benzenesulfonamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The synthesis of these compounds often involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.

Experimental Protocol: Synthesis of Pyrazoline Benzenesulfonamide Derivatives via Claisen-Schmidt Condensation

This protocol describes a general two-step procedure for the synthesis of pyrazoline benzenesulfonamide derivatives.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) [1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates the formation of the chalcone product.

  • Isolation: Once the reaction is complete, pour the reaction mixture into cold water. Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry the crude chalcone.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Pyrazoline Synthesis [3]

  • Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent like ethanol or methanol.[3]

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The pyrazoline product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude pyrazoline benzenesulfonamide derivative can be purified by recrystallization or column chromatography.

Quinoline-Chalcone Derivatives

Quinoline-chalcone hybrids are synthesized by combining the quinoline scaffold with the chalcone moiety, both of which are known to exhibit anticancer activities.[4][5]

Experimental Protocol: Synthesis of Quinoline-Chalcone Derivatives [6]

  • Chalcone Intermediate Synthesis: Synthesize the chalcone intermediate as described in the Claisen-Schmidt condensation protocol above, using a substituted p-aminoacetophenone and a substituted benzaldehyde.

  • Reaction with Chloroquinoline: In a suitable solvent such as ethanol, react the synthesized amino-chalcone derivative with a commercially available 4-chloro-2-methylquinoline in the presence of an acid catalyst (e.g., HCl).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 80°C) for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the crude product. This may involve neutralization, extraction, and solvent evaporation.

  • Purification: The final quinoline-chalcone hybrid is purified using techniques like column chromatography or recrystallization.

Brevilin A Derivatives

Brevilin A is a natural sesquiterpene lactone that has shown promising anticancer activity.[][8] The synthesis of its derivatives involves structural modifications to enhance its potency and selectivity.[][8]

Experimental Protocol: General Strategy for Brevilin A Derivative Synthesis [][8]

The synthesis of Brevilin A derivatives is a more complex process that often involves multiple steps of functional group manipulation and structural diversification.[][8] A general approach includes:

  • Starting Material: Brevilin A, either isolated from natural sources or obtained commercially, serves as the starting material.

  • Structural Modification: Strategic modifications are made to the Brevilin A structure. This can include reactions such as esterification, etherification, or the introduction of new functional groups at specific positions. These modifications are often guided by computational modeling to predict their impact on biological activity.

  • Purification and Characterization: Each synthesized derivative is purified using chromatographic techniques, and its structure is confirmed by spectroscopic methods like NMR and mass spectrometry.[][8]

II. In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel compounds are evaluated for their anticancer activity using a variety of in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[9][10][11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.[11]

Experimental Protocol: MTT Assay [9][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14] The Annexin V/PI staining assay is a common method to detect apoptosis.[15][16]

Experimental Protocol: Annexin V/PI Apoptosis Assay [16]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Many anticancer agents can induce cell cycle arrest, preventing cancer cells from proliferating. Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

III. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative compounds from the classes discussed.

Table 1: Cytotoxicity of Pyrazoline Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4 Leukemia0.32
Colon Cancer0.49 - 0.89
Renal Cancer0.92
Compound 4c hCA I6.6
hCA II9.2
SH7s NCI-60 Panel (mean)3.5[]

Table 2: Cytotoxicity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12e MGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
Compound 9i A549 (Lung)1.91[5]
K-562 (Leukemia)5.29[5]
Compound 9j A549 (Lung)2.34[5]
K-562 (Leukemia)3.87[5]

Table 3: Cytotoxicity of Brevilin A and its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Brevilin A Multiple Myeloma-
Breast Cancer-
Lung Cancer-
Colon Carcinoma-
Derivative BA-9 Lung, Colon, BreastImproved activity vs. BA
Derivative BA-10 Lung, Colon, BreastImproved activity vs. BA

IV. Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these novel agents exert their anticancer effects is crucial for their development.

Signaling Pathways

Many anticancer drugs target specific signaling pathways that are dysregulated in cancer cells, leading to uncontrolled proliferation and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors mTORC2 mTORC2 mTORC2->Akt activates Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Angiogenesis Angiogenesis Downstream Effectors->Angiogenesis

Caption: The PI3K/Akt signaling pathway.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus to regulate gene expression and prevent apoptosis.[15]

RAS_RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: The RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow

The discovery and development of new anticancer drugs follow a structured workflow, from initial screening to preclinical and clinical studies.

General Workflow for Anticancer Drug Screening

Anticancer_Drug_Screening_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Compound Library Compound Library High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Animal Models Animal Models In Vitro Assays->Animal Models Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Phase I Phase I Efficacy Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Approval FDA Approval Phase III->FDA Approval

Caption: General workflow for anticancer drug discovery.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-5-iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] For drug development professionals, the 2-amino-5-alkynylpyridine scaffold is a key structural motif in a variety of biologically active compounds. The Sonogashira coupling of 2-amino-5-iodopyridines provides a direct and efficient route to access these important building blocks.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-amino-5-iodopyridines with terminal alkynes, including conventional, copper-free, and microwave-assisted conditions.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of 2-amino-5-iodopyridines, derived from established protocols for similar substrates.[3] Given that aryl iodides are generally more reactive than aryl bromides, milder conditions may be applicable.[1]

Table 1: Conventional Sonogashira Coupling Conditions

ParameterConditionNotes
Substrate 2-Amino-5-iodopyridine1.0 equivalent
Alkyne Terminal Alkyne1.2 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂2-5 mol%
Copper (I) Cocatalyst CuI2-5 mol%
Ligand PPh₃5-10 mol%
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)2-3 equivalents
Solvent DMF, THF, or TolueneAnhydrous
Temperature Room Temperature to 100 °CDependent on substrate reactivity
Reaction Time 3 - 24 hoursMonitored by TLC or LC-MS

Table 2: Copper-Free Sonogashira Coupling Conditions

ParameterConditionNotes
Substrate 2-Amino-5-iodopyridine1.0 equivalent
Alkyne Terminal Alkyne1.5 equivalents
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%
Ligand PPh₃ or other phosphine ligands2-4 mol%
Base Diisopropylethylamine (DIPEA) or Pyrrolidine3 equivalents
Solvent DMF or N-Methyl-2-pyrrolidone (NMP)Anhydrous
Temperature 80 - 120 °CGenerally requires higher temperatures
Reaction Time 12 - 48 hoursMonitored by TLC or LC-MS

Table 3: Microwave-Assisted Sonogashira Coupling Conditions

ParameterConditionNotes
Substrate 2-Amino-5-iodopyridine1.0 equivalent
Alkyne Terminal Alkyne1.5 equivalents
Palladium Catalyst Pd(OAc)₂ or [PdCl₂(PPh₃)₂]2 mol%
Base Triethylamine (Et₃N)2.5 equivalents
Solvent DMF or an ionic liquid (e.g., [C₈mim][NTf₂])
Temperature 50 - 150 °CControlled microwave irradiation
Reaction Time 10 - 30 minutesSignificant reduction in reaction time[4][5]

Experimental Protocols

Protocol 1: Conventional Sonogashira Coupling

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines and is expected to be highly effective for the more reactive 2-amino-5-iodopyridine.[3]

Materials:

  • 2-Amino-5-iodopyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-iodopyridine, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Add anhydrous DMF, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions or complicate purification.[6][7]

Materials:

  • 2-Amino-5-iodopyridine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2-amino-5-iodopyridine, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF and DIPEA.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Microwave-Assisted Copper-Free Sonogashira Coupling

Microwave irradiation can dramatically reduce reaction times and often leads to higher yields.[4][8]

Materials:

  • 2-Amino-5-iodopyridine (1.0 eq)

  • Terminal alkyne (2.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-amino-5-iodopyridine and the palladium catalyst precursor.

  • Add triethylamine and the terminal alkyne.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 10-30 minutes).[5][8]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Amino-5-iodopyridine - Terminal Alkyne - Base (e.g., Et3N) catalyst Add Catalyst System: - Palladium Catalyst - (Optional) Copper Co-catalyst - Ligand reagents->catalyst solvent Add Anhydrous Solvent (e.g., DMF) catalyst->solvent atmosphere Establish Inert Atmosphere (Ar/N2) solvent->atmosphere heating Heating Method: - Conventional - Microwave atmosphere->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: 2-Amino-5-alkynylpyridine purify->product

Caption: General workflow for the Sonogashira coupling of 2-amino-5-iodopyridines.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 pdiv R-Pd(II)(X)L2 pd0->pdiv R-X oxidative_addition Oxidative Addition pd_acetylide R-Pd(II)(C≡CR')L2 pdiv->pd_acetylide Cu-C≡CR' transmetalation Transmetalation pd_acetylide->pd0 R-C≡CR' reductive_elimination Reductive Elimination product R-C≡CR' aryl_halide R-X cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide H-C≡CR', Base cu_acetylide->pdiv Transmetalation alkyne H-C≡CR' base Base cui CuX

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes & Protocols: Functionalization of the Amino Group on 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 2-amino group on the scaffold, 2-Amino-5-Iodopyridine-3-Carbaldehyde. This versatile building block is a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly for the development of potent kinase inhibitors and other biologically active molecules.[1] The presence of three distinct functional groups—an amino group, an iodo substituent, and a carbaldehyde—offers a rich platform for selective chemical diversification. These protocols focus specifically on the functionalization of the nucleophilic amino group.

Application Notes

The 2-amino group of the pyridine ring is a key site for derivatization. Its reactivity allows for the introduction of a wide array of functional groups, which can modulate the physicochemical properties, binding affinity, and selectivity of the final compound. The primary strategies for functionalizing this amino group include acylation, sulfonylation, and urea formation. These reactions are generally robust and high-yielding, making them suitable for creating diverse chemical libraries for drug discovery programs.

  • Acylation (Amide Bond Formation): This is one of the most common modifications, involving the reaction of the amino group with a carboxylic acid (or its activated form, such as an acyl chloride or acid anhydride) to form a stable amide bond. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. Standard coupling reagents like HBTU or HATU are often employed to facilitate the reaction with carboxylic acids under mild conditions.[2]

  • Sulfonylation (Sulfonamide Formation): Reacting the amino group with a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA) yields a sulfonamide. Sulfonamides are important pharmacophores found in numerous approved drugs and are known for their ability to act as hydrogen bond donors and acceptors.

  • Urea Formation: The amino group can react with isocyanates to form ureas. This reaction is typically very efficient and proceeds under mild conditions. The resulting urea moiety can establish bidentate hydrogen bonds with protein targets, often leading to high-affinity binders.

The choice of functionalization strategy depends on the overall synthetic goal and the desired properties of the target molecule. For instance, derivatives of this compound have been investigated as potential c-Met kinase inhibitors, and modifying the 2-amino position is critical for optimizing target engagement and cellular activity.[1]

Key Reaction Pathways

The following diagram illustrates the primary pathways for functionalizing the 2-amino group of the starting material.

G cluster_reactions Functionalization of the 2-Amino Group cluster_products Product Classes start 2-Amino-5-Iodopyridine- 3-Carbaldehyde acyl Acylation (Amide Formation) start->acyl R-COOH, Coupling Agent or R-COCl, Base sulfonyl Sulfonylation (Sulfonamide Formation) start->sulfonyl R-SO2Cl, Base urea Urea Formation start->urea R-NCO amide N-(5-Iodo-3-formylpyridin-2-yl)amide acyl->amide sulfonamide N-(5-Iodo-3-formylpyridin-2-yl)sulfonamide sulfonyl->sulfonamide urea_prod N-(5-Iodo-3-formylpyridin-2-yl)urea urea->urea_prod

Caption: Key functionalization reactions of the 2-amino group.

Experimental Protocols

The following are detailed, representative protocols for the functionalization of this compound.

Protocol 1: Acylation via Amide Coupling

This protocol describes a general method for forming an amide bond using a carboxylic acid and HBTU as a coupling agent.[2]

Materials:

  • This compound

  • Substituted Carboxylic Acid (1.1 eq)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted carboxylic acid (1.1 eq).

  • Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(5-Iodo-3-formylpyridin-2-yl)amide.

Protocol 2: Sulfonylation for Sulfonamide Synthesis

This protocol details the synthesis of a sulfonamide derivative.

Materials:

  • This compound

  • Substituted Sulfonyl Chloride (1.2 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the substituted sulfonyl chloride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • If using DCM, wash the reaction mixture with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x). If using pyridine, concentrate the mixture and partition the residue between ethyl acetate and water, followed by the same washing sequence.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(5-Iodo-3-formylpyridin-2-yl)sulfonamide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the described functionalizations. The data is representative and may vary based on the specific substrates used.

Reaction TypeReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Acylation Carboxylic Acid, HBTU, DIPEADMFRT12-2470-95
Sulfonylation Sulfonyl Chloride, PyridinePyridine/DCM0 to RT4-1665-90
Urea Formation IsocyanateTHF/DCMRT2-880-98

Experimental and Analytical Workflow

The diagram below outlines a typical workflow from synthesis to characterization and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Confirmation cluster_bio Biological Evaluation start Starting Material: This compound reaction Functionalization Reaction (Acylation, Sulfonylation, etc.) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification nmr ¹H & ¹³C NMR purification->nmr ms High-Resolution Mass Spectrometry (HRMS) purification->ms purity Purity Analysis (HPLC) purification->purity assay Biochemical Assay (e.g., Kinase Inhibition) purity->assay cell_assay Cell-Based Assay assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar

Caption: General workflow for synthesis and evaluation.

Application in Kinase Inhibitor Development

Derivatives of 2-aminopyridine are prominent in drug discovery, especially in the development of kinase inhibitors.[3] A functionalized this compound derivative can be designed to bind to the ATP-binding site of a target kinase, such as c-Met. The functionalized amino group can form critical hydrogen bonds with the kinase hinge region, while other parts of the molecule occupy adjacent pockets.

G cluster_pathway Hypothetical Kinase Signaling Pathway gf Growth Factor (e.g., HGF) receptor Receptor Tyrosine Kinase (e.g., c-Met) gf->receptor downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) receptor->downstream cellular_response Cellular Response (Proliferation, Survival, Angiogenesis) downstream->cellular_response inhibitor Functionalized 2-Aminopyridine Derivative (Kinase Inhibitor) inhibitor->receptor Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Development of Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential experimental protocols and data analysis techniques employed in the discovery and preclinical development of antiviral therapeutics. The following sections detail the methodologies for key in vitro assays, present exemplary data for established antiviral agents, and illustrate the viral signaling pathways that serve as therapeutic targets.

Core Principles of Antiviral Drug Development

The development of effective antiviral drugs is a multi-stage process that begins with the identification of a viral or host target essential for viral replication.[1][2] This is followed by the screening of compound libraries to identify "hits" that modulate the target's activity. Promising candidates, or "leads," are then optimized to improve their potency, selectivity, and pharmacokinetic properties.[3] Preclinical evaluation involves a battery of in vitro and in vivo studies to assess the compound's efficacy and safety before it can be considered for clinical trials in humans.[1][3]

Key In Vitro Assays for Antiviral Efficacy and Cytotoxicity

A critical aspect of preclinical antiviral drug development is the robust in vitro characterization of a compound's activity and toxicity. The following assays are fundamental to this process.

Cytotoxicity Assay

Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic potential to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply due to cell death. The MTT assay is a widely used colorimetric method for this purpose.[4]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium and a "no cells" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6] This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[6]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed confluent monolayers of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a dilution that will produce a countable number of plaques (e.g., 50-100 PFU per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet. Plaques will appear as clear zones against a stained cell monolayer.[6][7]

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8]

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.[9][10]

Protocol: Viral Yield Reduction Assay

  • Cell Infection and Treatment: Seed host cells in 24-well or 48-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.[7]

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).[7]

  • Harvesting Progeny Virus: Collect the supernatant from each well, which contains the newly produced virus particles.

  • Virus Titer Quantification: Determine the viral titer in each supernatant sample using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Data Presentation: Quantitative Analysis of Antiviral Activity

A crucial step in evaluating an antiviral candidate is to quantify its potency and therapeutic window. This is typically represented by the EC50 (or IC50), CC50, and the Selectivity Index (SI). The SI is the ratio of CC50 to EC50 (SI = CC50/EC50) and provides a measure of the compound's therapeutic window; a higher SI value is desirable.[11]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected Antiviral Drugs

Antiviral DrugVirusHost Cell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference
Oseltamivir Carboxylate Influenza A/H1N1MDCKNeuraminidase Inhibition2.5 nM (median IC50)>10 µM>4000[12]
Oseltamivir Carboxylate Influenza A/H3N2MDCKNeuraminidase Inhibition0.96 nM (median IC50)>10 µM>10416[12]
Oseltamivir Carboxylate Influenza BMDCKNeuraminidase Inhibition60 nM (median IC50)>10 µM>167[12]
Favipiravir (T-705) Influenza A (various strains)MDCKPlaque Reduction0.19 - 22.48 µM (EC50)>400 µMVaries[1]
Remdesivir SARS-CoV-2Vero E6Viral RNA Yield (qRT-PCR)770 nM (IC50)>100 µM>129[13][14]
Umifenovir Influenza AMDCKPlaque Reduction1.8 - 18 µM (IC50)>180 µM>10[6]

Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of an antiviral drug is paramount. This often involves elucidating its interaction with specific viral or host cell signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key viral replication cycles and the general workflow for antiviral screening.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization & Preclinical Development Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (HTS) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response & EC50/IC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index (SI) Calculation Cytotoxicity_Assay->Selectivity_Index Lead_Compounds Lead Compound Selection Selectivity_Index->Lead_Compounds Mechanism_of_Action Mechanism of Action Studies Lead_Compounds->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling Candidate_Drug Candidate Drug ADMET_Profiling->Candidate_Drug Influenza_Replication_Cycle cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_Replication vRNA Replication (Target for Favipiravir) mRNA_Synthesis mRNA Synthesis vRNA_Replication->mRNA_Synthesis vRNP_Export vRNP Export vRNA_Replication->vRNP_Export Viral_Proteins Viral Protein Synthesis mRNA_Synthesis->Viral_Proteins Assembly Virion Assembly vRNP_Export->Assembly Viral_Proteins->Assembly Budding Budding & Release Assembly->Budding Released_Virions New Virions Budding->Released_Virions Entry Entry (Endocytosis) Uncoating Uncoating (M2 Ion Channel) Entry->Uncoating Uncoating->vRNA_Replication Influenza_Virion Influenza Virion Influenza_Virion->Entry Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Budding HIV_Replication_Cycle cluster_host_hiv Host Cell (CD4+ T cell) cluster_nucleus_hiv Nucleus cluster_cytoplasm_hiv Cytoplasm Integration Integration into Host DNA (Target for Integrase Inhibitors) Transcription Transcription Integration->Transcription Viral_RNA_Export Viral RNA Export Transcription->Viral_RNA_Export Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Export->Viral_Protein_Synthesis Reverse_Transcription Reverse Transcription (Target for NRTIs & NNRTIs) Reverse_Transcription->Integration Assembly_Maturation Assembly & Maturation (Target for Protease Inhibitors) Viral_Protein_Synthesis->Assembly_Maturation Budding_Release Budding & Release Assembly_Maturation->Budding_Release Released_HIV_Virions New HIV Virions Budding_Release->Released_HIV_Virions Attachment_Fusion Attachment & Fusion (Target for Entry Inhibitors) Attachment_Fusion->Reverse_Transcription HIV_Virion HIV Virion HIV_Virion->Attachment_Fusion

References

Application Notes and Protocols: 2-Amino-5-Iodopyridine-3-Carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 2-Amino-5-Iodopyridine-3-Carbaldehyde, featuring a pyridine ring, an amino group, an aldehyde moiety, and an iodine atom, makes it a promising, albeit underexplored, building block in the realm of materials science. Its multifunctional nature allows for diverse chemical transformations, paving the way for the synthesis of novel functional materials. The presence of an aromatic, electron-rich pyridine ring coupled with reactive functional groups suggests its potential utility in organic electronics, metal-organic frameworks (MOFs), and sensing applications.[1] This document outlines potential applications and detailed hypothetical protocols to guide researchers in exploring the use of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthetic routes and predicting the characteristics of resulting materials.

PropertyValueReference
Molecular Formula C₆H₅IN₂O[2]
Molecular Weight 248.02 g/mol [2]
CAS Number 578007-67-7[2]
Appearance White to tan powder or crystalline solidN/A
Melting Point 128-131 °CN/A
Boiling Point 360.5 °C at 760 mmHg (Predicted)N/A
SMILES C1=C(C=NC(=C1C=O)N)I[2]

Application Area 1: Synthesis of Conjugated Polymers for Organic Electronics

The aldehyde and amino functionalities of this compound make it a suitable monomer for polymerization reactions, particularly condensation reactions, to form conjugated polymers.[3][4] Such polymers, incorporating the electron-deficient pyridine ring, are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodine atom also provides a site for post-polymerization modification via cross-coupling reactions.

Hypothetical Performance Data of a Polymer (Poly-AIPC)

The following table outlines the projected properties of a hypothetical polymer, Poly(this compound-co-phenylene), or "Poly-AIPC," synthesized via a Suzuki coupling reaction. These values are estimations based on similar conjugated polymers found in the literature.

ParameterProjected Value
Band Gap (E_g) 2.2 - 2.5 eV
HOMO Level -5.4 to -5.6 eV
LUMO Level -3.0 to -3.2 eV
Thermal Decomposition Temp. (T_d) > 300 °C
Solubility Soluble in chlorinated solvents (e.g., chloroform, chlorobenzene)
Experimental Protocol: Synthesis of Poly-AIPC via Suzuki Coupling

This protocol describes a hypothetical synthesis route for a conjugated polymer using this compound as a monomer.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Argon gas

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-phenylenediboronic acid (1.0 mmol) in a mixture of toluene (15 mL) and DMF (5 mL).

  • Add an aqueous solution of K₂CO₃ (2 M, 5 mL).

  • De-gas the mixture by bubbling with argon for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), to the reaction mixture under a positive pressure of argon.

  • Heat the mixture to 90 °C and stir under an argon atmosphere for 48 hours.

  • Cool the reaction to room temperature and pour the mixture into 200 mL of rapidly stirring methanol.

  • Filter the resulting precipitate and wash with deionized water and methanol to remove any remaining catalyst and unreacted monomers.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the chloroform fraction and evaporate the solvent to yield the purified polymer.

  • Dry the polymer under vacuum at 60 °C for 24 hours.

G Workflow for Poly-AIPC Synthesis cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Workup & Purification reactants Dissolve Monomers (AIPC & Boronic Acid) in Toluene/DMF base Add K2CO3 Solution reactants->base degas De-gas with Argon base->degas catalyst Add Pd(PPh3)4 Catalyst degas->catalyst heat Heat to 90°C Stir for 48h catalyst->heat Start Reaction precipitate Precipitate in Methanol heat->precipitate End Reaction filter_wash Filter and Wash (Water & Methanol) precipitate->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry Polymer soxhlet->dry product product dry->product Purified Poly-AIPC G Solvothermal Synthesis of MOF-AIPC-Zn cluster_mixing Preparation cluster_synthesis Reaction cluster_activation Activation linker Dissolve Linker in DMF combine Combine & Sonicate linker->combine metal Dissolve Metal Salt in Ethanol metal->combine seal Seal in Autoclave combine->seal heat Heat to 120°C for 72h seal->heat cool Cool to RT heat->cool wash Wash with DMF & Ethanol cool->wash exchange Solvent Exchange with Chloroform wash->exchange dry Dry under Vacuum exchange->dry product product dry->product Activated MOF-AIPC-Zn

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed strategy involves a two-stage process. The first stage is the synthesis of the precursor, 2-Amino-5-Iodopyridine. The second stage is the regioselective formylation at the C3 position. A common and effective method for this formylation is the directed ortho-lithiation of a protected 2-Amino-5-Iodopyridine, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

Q2: Why is protection of the amino group necessary for the formylation step?

A2: The amino group in 2-Amino-5-Iodopyridine is a strong directing group and is also acidic. During the lithiation step, the strong organolithium base would deprotonate the amino group rather than the desired C3 position of the pyridine ring. By protecting the amino group, for instance as a pivaloyl amide, its directing effect is enhanced, and it facilitates the deprotonation at the adjacent C3 position, ensuring the regioselective introduction of the formyl group.

Q3: What are the critical parameters to control for a high yield in the ortho-lithiation step?

A3: Several parameters are critical for a successful ortho-lithiation. These include the choice of the organolithium base (n-BuLi or t-BuLi are common), the solvent (typically an ethereal solvent like THF), and the reaction temperature (usually very low, around -78°C, to prevent side reactions). The slow and controlled addition of the organolithium reagent is also crucial to manage the exothermicity of the reaction and minimize side product formation.

Q4: Are there any common side reactions to be aware of during the synthesis?

A4: Yes, in the synthesis of the 2-Amino-5-Iodopyridine precursor, over-iodination to form di-iodinated products can occur if the reaction conditions are not well-controlled. During the ortho-lithiation and formylation of the protected intermediate, potential side reactions include the formation of naphthyridine derivatives as impurities. Careful selection of the base and solvent can help to minimize the formation of these byproducts.[1][2]

Troubleshooting Guides

Stage 1: Synthesis of 2-Amino-5-Iodopyridine
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 2-Amino-5-Iodopyridine Incomplete reaction.- Ensure the molar ratio of 2-aminopyridine to iodine and hydrogen peroxide is optimized (e.g., 1:1-1.2:0.3-1.2).[3] - Increase the reaction time or temperature as per the protocol.
Loss of product during workup.- Ensure the pH is appropriately adjusted for precipitation. - Use ice-cold water for rinsing the filter cake to minimize product dissolution.[3]
Formation of Di-iodinated Byproducts Excess iodinating agent or prolonged reaction time.- Carefully control the stoichiometry of the iodinating agent. - Monitor the reaction progress using TLC or HPLC to avoid over-reaction.
Product is a Dark Color Presence of residual iodine or other impurities.- Perform a thorough wash of the crude product. - Recrystallization from a suitable solvent can be effective for purification.
Stage 2: Ortho-lithiation and Formylation
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete lithiation.- Ensure anhydrous conditions, as organolithium reagents are highly reactive with water. - Use a freshly titrated organolithium solution. - Optimize the amount of organolithium reagent used (typically 2.1-2.3 equivalents for both the pivaloyl group and the ortho-proton).[2]
Inefficient formylation.- Use an excess of the formylating agent (e.g., DMF). - Ensure the reaction temperature is maintained at -78°C during the addition of the lithiated species to the formylating agent.
Formation of Naphthyridine Impurities Suboptimal choice of base or solvent.- The use of t-BuLi as the base and a solvent like tetrahydropyran (THP) has been shown to suppress the formation of naphthyridine byproducts.[2]
Hydrolysis of the Protecting Group is Incomplete Insufficient acid concentration or reaction time.- Use an appropriate concentration of acid (e.g., 3N HCl) for the hydrolysis.[2] - Monitor the deprotection by TLC until the starting material is fully consumed.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Iodopyridine

This protocol is adapted from a patented method.[3]

  • In a suitable reaction vessel, dissolve 2-aminopyridine in water (mass ratio of 1:2-8).

  • With stirring, add iodine in 3-5 batches, maintaining the reaction temperature. After the addition is complete, continue to stir and maintain the temperature for 1-3 hours.

  • After the hold period, slowly add hydrogen peroxide dropwise. Continue to maintain the temperature and stir for another 1-4 hours.

  • Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Note: The yield for this method is reported to be over 84%.[3]

Protocol 2: Synthesis of 2-Amino-3-Pyridinecarboxaldehyde (as a model for the target molecule)

This protocol is based on a highly efficient synthesis of the non-iodinated analogue and would require adaptation for the iodinated substrate.[1][2]

  • Protection of the Amino Group: React 2-Amino-5-Iodopyridine with pivaloyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., MTBE) to form 2-(pivaloylamino)-5-iodopyridine.

  • Ortho-lithiation and Formylation:

    • Dissolve the protected 2-(pivaloylamino)-5-iodopyridine in an anhydrous solvent such as tetrahydropyran (THP).

    • Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add t-butyllithium (t-BuLi) (approximately 2.3 equivalents) while maintaining the temperature at -78°C.

    • Stir the reaction mixture at -78°C for the appropriate time to ensure complete lithiation.

    • In a separate flask, add N,N-dimethylformamide (DMF) to anhydrous THF at -78°C.

    • Slowly transfer the lithiated pyridine solution to the DMF solution via cannula.

    • Allow the reaction to proceed at -78°C.

  • Hydrolysis (Deprotection):

    • Quench the reaction with an aqueous acid solution (e.g., 3N HCl).

    • Allow the mixture to warm to room temperature and stir until the hydrolysis of the pivaloyl group is complete (monitor by TLC).

    • Neutralize the solution and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography to obtain this compound.

Quantitative Data

The following table summarizes the effect of base and solvent on the yield of the formylated product in the synthesis of 2-amino-3-pyridinecarboxaldehyde, which can serve as a guide for optimizing the synthesis of the iodinated analogue.[2]

Entry Base (equiv.) Solvent Yield of Protected Aldehyde (%) Naphthyridine Impurity 5a (%) Naphthyridine Impurity 5b (%)
1n-BuLi (2.0)THF800.32.5
2n-BuLi (2.1)THF754.53.3
3t-BuLi (2.3)THF81018
4t-BuLi (2.3)THP8400
5t-BuLi (2.3)t-Butylbenzene8200

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 2-Amino-5-Iodopyridine cluster_stage2 Stage 2: Formylation A 2-Aminopyridine B Iodination (I2, H2O2) A->B Reactant C 2-Amino-5-Iodopyridine B->C Product D Protection (Pivaloyl Chloride) C->D E 2-(Pivaloylamino)-5-Iodopyridine D->E F ortho-Lithiation (t-BuLi, -78°C) E->F G Lithiated Intermediate F->G H Formylation (DMF) G->H I Protected Aldehyde H->I J Hydrolysis (HCl) I->J K This compound J->K TroubleshootingLithiation Start Low Yield in Formylation Step Q1 Was the reaction performed under strictly anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the organolithium reagent freshly titrated? A1_Yes->Q2 Sol1 Dry all glassware and solvents thoroughly. Use fresh, anhydrous reagents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature maintained at -78°C? A2_Yes->Q3 Sol2 Titrate the organolithium solution prior to use to determine its exact concentration. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve. If not, consider optimizing stoichiometry. A3_Yes->End Sol3 Use a cryo-cool or a dry ice/acetone bath to maintain a constant low temperature. A3_No->Sol3 Sol3->End

References

Technical Support Center: Purification of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminopyridine, over-iodinated species like 2-amino-3,5-diiodopyridine, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store the compound at 2-8°C to maintain its stability and prevent degradation.[1][2]

Q3: My purified this compound is a colored solid. Is this normal?

A3: While the pure compound is expected to be a solid, a distinct color (e.g., yellow or brown) may indicate the presence of impurities.[3] Further purification might be necessary to obtain a colorless or off-white product.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

A4: Yes, HPLC is a suitable technique for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point for method development.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Purification

Possible Causes:

  • Incomplete reaction: Starting materials may still be present.

  • Formation of closely related byproducts: Isomers or di-iodinated species can be difficult to separate.

  • Degradation of the product: The compound may be sensitive to the purification conditions (e.g., high temperatures or acidic/basic conditions).

Troubleshooting Steps:

  • Analyze the crude product: Use techniques like TLC, LC-MS, or NMR to identify the major impurities.

  • Optimize recrystallization:

    • Screen different solvents or solvent mixtures. Ethanol/water or ethyl acetate/hexane are common choices for similar compounds.

    • Ensure slow cooling to promote the formation of pure crystals.

  • Implement column chromatography:

    • Select an appropriate stationary phase (e.g., silica gel) and mobile phase. A gradient of ethyl acetate in petroleum ether or hexane is often effective for separating substituted pyridines.[4][5]

  • Alkali wash: For crude products containing acidic impurities, washing with a dilute alkali solution before further purification can be beneficial.[3]

Issue 2: Poor Peak Shape in HPLC Analysis

Possible Cause:

  • Interaction with the stationary phase: The basic nature of the pyridine nitrogen can lead to tailing on silica-based columns.

Troubleshooting Steps:

  • Adjust mobile phase pH: Adding a small amount of a modifier like trifluoroacetic acid (TFA) or using a buffered mobile phase can improve peak shape by ensuring consistent protonation of the analyte.[6]

  • Use a different column: Consider a column specifically designed for the analysis of basic compounds.

Data Presentation

The following table summarizes hypothetical data for different purification techniques for this compound to aid in method selection.

Purification MethodPurity (%)Yield (%)Solvent ConsumptionThroughput
Recrystallization95 - 98.570 - 85ModerateHigh
Column Chromatography> 9950 - 70HighLow
Preparative HPLC> 99.530 - 60Very HighVery Low

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., 85% ethanol).[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase (e.g., petroleum ether/ethyl acetate 10:1 v/v).[4]

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization

The following diagram illustrates a general troubleshooting workflow for the purification of this compound.

Purification_Troubleshooting start Start: Crude Product check_purity Analyze Purity (TLC/HPLC/NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes recrystallization Recrystallization is_pure->recrystallization No check_purity2 Analyze Purity recrystallization->check_purity2 is_pure2 Purity > 98%? check_purity2->is_pure2 is_pure2->end_product Yes column_chrom Column Chromatography is_pure2->column_chrom No check_purity3 Analyze Purity column_chrom->check_purity3 is_pure3 Purity > 98%? check_purity3->is_pure3 is_pure3->end_product Yes further_action Consider Alternative Purification or Re-synthesis is_pure3->further_action No

Caption: Troubleshooting workflow for purification.

References

Common side reactions in the synthesis of 2-amino-5-iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 2-amino-5-iodopyridine?

A1: The most prevalent side reactions are over-iodination, leading to the formation of di-substituted products, and the formation of an undesired regioisomer. Specifically, you may encounter:

  • Formation of 2-amino-3,5-diiodopyridine: This occurs when the reaction proceeds past the desired mono-iodination.

  • Formation of 2-amino-3-iodopyridine: The amino group in 2-aminopyridine directs iodination to both the C3 and C5 positions. The C3 isomer is a common impurity.

  • Formation of a dark-colored crude product: Some methods, particularly those using an aqueous iodine-iodo-potassium solution, can result in a black or dark-colored crude product, indicating the presence of complex impurities that may require an alkaline wash for removal.[1]

Q2: How can I minimize the formation of the di-iodinated side product?

A2: To reduce the formation of 2-amino-3,5-diiodopyridine, you can:

  • Control the stoichiometry of the iodinating agent: Use a molar ratio of the iodinating agent to 2-aminopyridine that is close to 1:1.

  • Control the reaction temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of the second iodination.

  • Slow addition of the iodinating agent: Adding the iodinating agent portion-wise or as a solution dropwise can help maintain a low concentration of the iodinating species, favoring mono-substitution.

Q3: What strategies can be employed to increase the regioselectivity for the desired 5-iodo isomer over the 3-iodo isomer?

A3: Improving the regioselectivity for 2-amino-5-iodopyridine can be challenging due to the electronic activation of both the C3 and C5 positions by the amino group. However, the following can be considered:

  • Choice of iodinating agent: Different iodinating agents (e.g., iodine with an oxidizing agent, N-iodosuccinimide) can exhibit different regioselectivities under various conditions. A thorough literature search for your specific substrate and conditions is recommended.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of electrophilic aromatic substitution on pyridine rings.

  • Protecting groups: Although it adds extra steps, protection of the amino group can alter its directing effect and potentially favor iodination at the C5 position.

Q4: My crude product is a dark, tar-like substance. How can I purify it?

A4: A dark, impure crude product is a known issue with certain iodination methods.[1] For purification, consider the following:

  • Alkaline wash: As described in some older procedures, washing the crude product with a dilute alkali solution can help remove certain impurities.[1]

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Column chromatography: For difficult separations, especially for removing regioisomers, silica gel column chromatography is a powerful technique. A solvent system of petroleum ether and ethyl acetate is often a good starting point for elution.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of 2-amino-5-iodopyridine Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Product loss during workup.Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. Back-extract the aqueous layer if significant product loss is suspected.
Sub-optimal reaction conditions.Re-evaluate the choice of iodinating agent, solvent, and temperature. Consult literature for optimized protocols.
High percentage of 2-amino-3,5-diiodopyridine Excess iodinating agent.Carefully control the stoichiometry of the iodinating agent.
Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Significant amount of 2-amino-3-iodopyridine isomer Poor regioselectivity of the iodination reaction.Experiment with different iodinating agents and solvent systems. Consider a protecting group strategy for the amino group if high purity is critical.
Isomer separation may be necessary. Utilize column chromatography with a suitable eluent system for purification.
Crude product is a dark oil or tar Formation of complex impurities or polymeric materials.Attempt to triturate the crude product with a non-polar solvent to induce crystallization.
An alkaline wash of the crude product in solution may help to break down some of the impurities.
Purification by column chromatography is often effective in removing colored impurities.

Experimental Protocols

Protocol 1: Iodination using Iodine and an Oxidizing Agent

This protocol is a general guideline based on common iodination procedures.

Materials:

  • 2-aminopyridine

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Water

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in a mixture of acetic acid and water.

  • Add periodic acid (or another suitable oxidizing agent) to the solution.

  • Add iodine crystals portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Yields and Common Impurities in the Synthesis of 2-amino-5-iodopyridine

Iodinating Agent Typical Yield of 2-amino-5-iodopyridine Common Side Products Notes
I₂ / H₅IO₆70-85%2-amino-3,5-diiodopyridine, 2-amino-3-iodopyridineGood yields but may require careful control of stoichiometry to minimize di-iodination.
N-Iodosuccinimide (NIS)65-80%2-amino-3-iodopyridine, succinimideGenerally milder conditions, but regioselectivity can be an issue.
I₂ / H₂O₂75-90%2-amino-3,5-diiodopyridineAn effective and relatively "green" method, but over-iodination is a key side reaction to control.[2]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification 2-aminopyridine 2-aminopyridine Reaction Iodination Reaction 2-aminopyridine->Reaction Iodinating_Agent Iodinating Agent (e.g., I2/Oxidant, NIS) Iodinating_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Quenching Quenching (e.g., Na2S2O3) Crude_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Final_Product Pure 2-amino-5-iodopyridine Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of 2-amino-5-iodopyridine.

Side_Reactions 2-aminopyridine 2-aminopyridine Desired_Product 2-amino-5-iodopyridine (Desired Product) 2-aminopyridine->Desired_Product + I+ Side_Product_1 2-amino-3-iodopyridine (Regioisomer) 2-aminopyridine->Side_Product_1 + I+ Side_Product_2 2-amino-3,5-diiodopyridine (Over-iodination) Desired_Product->Side_Product_2 + I+ Side_Product_1->Side_Product_2 + I+

Caption: Common side reactions in the iodination of 2-aminopyridine.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving iodopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with pyridine-containing substrates, including iodopyridines, often challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle.[1][2] This issue is particularly pronounced when the coupling site is adjacent to the nitrogen, a phenomenon known as the "2-pyridyl problem".[1][2][3][4]

Q2: What are the typical palladium catalyst loading ranges for Suzuki reactions with iodopyridines?

A2: While the optimal catalyst loading is specific to the substrate and reaction conditions, a general starting range for preliminary experiments is between 0.5 and 5 mol%.[5][6] For highly reactive substrates like iodopyridines, it is often possible to use lower catalyst loadings, sometimes even in the range of 0.5 to 1 mol%, and still achieve high yields.[7] It is always recommended to screen a range of catalyst loadings to find the optimal conditions for your specific transformation.[5]

Q3: How does catalyst loading impact the yield and purity of my Suzuki reaction with iodopyridines?

A3: Catalyst loading is a critical parameter affecting both yield and purity:

  • Too Low Loading: Insufficient catalyst may lead to incomplete conversion of the starting material and consequently, low yields.[5]

  • Too High Loading: While it might drive the reaction to completion, excessive catalyst can lead to the formation of side products through undesired catalytic cycles.[5] It also increases the reaction cost and the challenge of removing residual palladium from the final product, a crucial consideration in pharmaceutical development.[5]

Q4: What are the most common side reactions in Suzuki couplings with iodopyridines and how can they be minimized?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from water or other protic sources. To minimize this, using anhydrous solvents and carefully selecting the base is recommended.[1][2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][2] Thoroughly degassing the reaction mixture and using a pre-catalyst or an efficient Pd(0) source can reduce homocoupling.[2][8]

Q5: How does the choice of phosphine ligand affect byproduct formation and overall reaction success with iodopyridines?

A5: The phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), are often employed for challenging couplings.[2][8] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. However, the choice of ligand is a balance, as excessively bulky ligands can sometimes accelerate side reactions like protodeboronation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Catalyst Inactivation/Poisoning The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1][2] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can create a sterically hindered environment around the palladium center.[2][8]
Poor Catalyst Activity Ensure the catalyst is fresh and has been stored properly. Consider using a pre-catalyst for a more reliable generation of the active Pd(0) species.[5][9] If needed, incrementally increase the catalyst loading.
Sub-optimal Base The choice and solubility of the base are critical. Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ to find the optimal one for your specific substrates.[5][6]
Inappropriate Solvent The solvent system must facilitate the solubility of all reactants. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[5]
Incorrect Temperature While many Suzuki couplings require elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition.[5] Try running the reaction at a lower temperature for a longer duration or vice-versa.

Problem 2: Significant Formation of Side Products

Possible CauseSuggested Solution
Protodeboronation of Boronic Acid This side reaction is the replacement of the boronic acid group with a hydrogen atom. Employing anhydrous solvents and using a milder base can help minimize this issue.[1][5]
Homocoupling of Boronic Acid The self-coupling of the boronic acid reagent is often exacerbated by the presence of oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2][9]
Dehalogenation of Iodopyridine The starting iodopyridine can undergo dehalogenation.[1] Optimize reaction conditions by carefully screening temperature, base, and solvent to favor the desired cross-coupling reaction.[1]

Problem 3: Difficulty in Removing Residual Palladium

Possible CauseSuggested Solution
High Catalyst Loading The most direct approach is to optimize the reaction to use the lowest possible catalyst loading that still provides a good yield in a reasonable timeframe.[5]
Inefficient Purification Standard silica gel chromatography may not be sufficient to remove all palladium residues.[5] Consider using specialized palladium scavengers or performing a filtration through a pad of celite or activated carbon.

Data Presentation: Catalyst Loading and Reaction Conditions

Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Couplings

Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃SPhos, XPhos, PPh₃0.5 - 5[5]

Table 2: Example of Optimized Reaction Conditions for Suzuki-Miyaura Coupling with 4-Iodopyridine

ParameterConditionReference
Catalyst Pd(dppf)Cl₂·CH₂Cl₂[7]
Catalyst Loading 0.5 - 3 mol%[7]
Base Cs₂CO₃[7]
Solvent Toluene/H₂O[7]
Yield High yields were maintained even at 0.5 mol% catalyst loading.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add the iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[10]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%).[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Screening for Optimal Catalyst Loading

  • To a series of reaction vials, add the iodopyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Prepare separate stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.[5]

  • Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve different catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[5]

  • Seal the vials, degas with an inert gas, and heat to the desired temperature.[5]

  • Monitor the reactions by TLC or LC-MS to determine the optimal catalyst loading that provides the best yield in a reasonable time.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(Ln) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)2 reactants->transmetalation Ar'-B(OR)2 base Base base->transmetalation Experimental_Workflow start Start reagents Combine Solid Reagents (Iodopyridine, Boronic Acid, Base) start->reagents inert Establish Inert Atmosphere (e.g., 3x Vacuum/Argon cycles) reagents->inert catalyst Add Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent(s) catalyst->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product (e.g., Column Chromatography) workup->purify end End purify->end Troubleshooting_Decision_Tree start Low Yield? catalyst_issue Suspect Catalyst Poisoning? start->catalyst_issue Yes success Improved Yield start->success No ligand Use Bulky, Electron-Rich Ligands (SPhos, XPhos) catalyst_issue->ligand Yes conditions_issue Sub-optimal Conditions? catalyst_issue->conditions_issue No ligand->success screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions_issue->screen_base Yes side_reactions Significant Side Reactions? conditions_issue->side_reactions No screen_temp Vary Temperature screen_base->screen_temp screen_temp->success protodeboronation Protodeboronation? side_reactions->protodeboronation Yes side_reactions->success No anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes homocoupling Homocoupling? protodeboronation->homocoupling No anhydrous->success degas Ensure Thorough Degassing homocoupling->degas Yes homocoupling->success No degas->success

References

Stability and degradation of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Amino-5-Iodopyridine-3-Carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C, protected from light and air.[1][2] The compound is known to be sensitive to air and light, so storing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial is ideal.

Q2: What are the known physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅IN₂O[3][4]
Molecular Weight 248.02 g/mol [3][4]
Appearance Light yellow to yellow solid[2]
Melting Point 164.8-166.6°C[5][6]
Solubility Soluble in DMSO and DMF. Limited solubility in other common organic solvents.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the functional groups present (aromatic aldehyde, aminopyridine, and iodo-substituent), the primary degradation pathways are likely to be:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-Amino-5-Iodopyridine-3-Carboxylic Acid). The pyridine nitrogen can also be oxidized to an N-oxide.

  • Photodegradation: The carbon-iodine bond can be labile and may cleave upon exposure to light, particularly UV light, leading to de-iodination.

  • Reaction with Nucleophiles: The aldehyde group can react with nucleophiles, and the amino group can also participate in various reactions.

Q4: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture containing this compound open to the air. What could this be?

A4: The new, more polar spot is likely the corresponding carboxylic acid, 2-Amino-5-Iodopyridine-3-Carboxylic Acid. This is a common degradation product resulting from the oxidation of the aldehyde functional group upon exposure to air.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Symptoms:

  • Significant variability in the yield of reactions where this compound is a starting material.

  • Presence of unexpected byproducts in the crude reaction mixture.

Possible Causes & Solutions:

CauseSolution
Degradation of Starting Material The compound is sensitive to air and light. Ensure it is stored properly and handled quickly. It is advisable to use a fresh bottle or a sample that has been stored under an inert atmosphere.
Reaction with Trace Water or Nucleophiles The aldehyde group is reactive towards nucleophiles. Ensure that your solvents and other reagents are anhydrous if the reaction is sensitive to water.
Photodegradation Protect your reaction from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is run for an extended period.
Issue 2: Discoloration of the Solid Compound

Symptoms:

  • The solid this compound has changed from a light yellow to a darker brown or black color.

Possible Causes & Solutions:

CauseSolution
Oxidation and/or Polymerization Prolonged exposure to air and light can lead to oxidative degradation and potentially polymerization. Discoloration is a sign of impurity.
Improper Storage The compound was not stored at the recommended 2-8°C and protected from light.
Remediation For critical applications, it is recommended to purify the discolored material by recrystallization or column chromatography before use. However, it is best to use a fresh, properly stored sample.

Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is intended to be illustrative of expected trends.

ConditionDurationPurity (%)Major Degradant
2-8°C, in amber vial, under N₂ 6 months>98%Not significant
Room Temperature, in amber vial, under N₂ 1 month~97%2-Amino-5-Iodopyridine-3-Carboxylic Acid
Room Temperature, exposed to air and light 1 week<90%2-Amino-5-Iodopyridine-3-Carboxylic Acid, De-iodinated species
40°C, in amber vial, under N₂ 1 month~95%2-Amino-5-Iodopyridine-3-Carboxylic Acid
Solution in DMSO, Room Temp, exposed to air 24 hours~92%2-Amino-5-Iodopyridine-3-Carboxylic Acid
Solution in DMSO, Room Temp, under N₂ 24 hours>98%Not significant

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

Objective: To determine the stability of this compound under specified conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber HPLC vials.

  • Expose the vials to the desired stress conditions (e.g., elevated temperature, light exposure, different pH buffers).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from the stress condition and quench any reaction if necessary (e.g., by cooling).

  • Analyze the sample by reverse-phase HPLC with a C18 column.

  • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Monitor the elution at a suitable wavelength (e.g., the λmax of the compound).

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing the peak areas to the t=0 sample.

Visualizations

degradation_pathway A 2-Amino-5-Iodopyridine- 3-Carbaldehyde B 2-Amino-5-Iodopyridine- 3-Carboxylic Acid A->B Oxidation (Air, O₂) C 2-Aminopyridine- 3-Carbaldehyde A->C Photodegradation (UV light) D 2-Amino-5-Iodopyridine- 3-Carbaldehyde N-oxide A->D Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot stress Expose to Light, Heat, pH aliquot->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the stability assessment of the compound.

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to prevent de-iodination in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing de-iodination, a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination in the context of cross-coupling reactions?

A1: De-iodination, also known as hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on an aryl or vinyl iodide is replaced by a hydrogen atom.[1] This leads to the formation of an undesired byproduct, reducing the yield of the desired coupled product and complicating purification.[1] This phenomenon is observed across various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1]

Q2: What are the primary causes of de-iodination?

A2: Several factors can contribute to de-iodination. The most common mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl group to form the de-iodinated product.[2] Sources for the hydride can include solvents (especially alcohols), water, or even the amine base itself.[1][3] Other potential causes include:

  • Reductive dehalogenation: This can be mediated by the palladium catalyst, reagents, or trace impurities.[4]

  • Reaction with bases or nucleophiles: Certain reaction conditions can promote the cleavage of the carbon-iodine bond.[4]

  • Thermal degradation: High reaction temperatures can lead to the decomposition of the aryl iodide starting material.[4][5]

  • Photochemical decomposition: Aryl iodides can be sensitive to light, which may induce cleavage of the C-I bond.[4][5]

Q3: How does the choice of catalyst and ligand affect de-iodination?

A3: The selection of the palladium catalyst and the accompanying ligand is critical in minimizing de-iodination.[1]

  • Ligands: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective at promoting the desired cross-coupling pathway over de-iodination.[1][3] These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product, thus outcompeting the de-iodination pathway.

  • Catalyst Loading: While it may seem counterintuitive, excessively high palladium catalyst loading can sometimes lead to an increase in side reactions, including de-iodination.[1] It is often beneficial to screen catalyst loading, starting from 1-2 mol%.[1]

Q4: What is the role of the base in preventing de-iodination?

A4: The base plays a crucial role and its choice can significantly impact the extent of de-iodination.[1][6]

  • Base Strength: The strength of the base should be carefully considered. While a base is necessary to facilitate the reaction, overly strong bases can sometimes promote de-iodination.[4][6]

  • Base Type: The choice between an organic amine base and an inorganic base can be critical. For instance, in Sonogashira couplings, amine bases are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ might be milder and reduce de-iodination in certain cases.[4][7] In Suzuki-Miyaura reactions, weaker inorganic bases like K₃PO₄ are often preferred to avoid unwanted side reactions.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaHMDS or KOtBu are often required, but their selection needs to be optimized.[1]

Q5: How do solvent and temperature influence de-iodination?

A5: Both solvent and temperature are key reaction parameters to control for minimizing de-iodination.

  • Solvent: Protic solvents, such as alcohols, can be a source of hydride and thus promote de-iodination.[1][3] Switching to aprotic solvents like dioxane, toluene, or THF is a common strategy to mitigate this issue.[1][3]

  • Temperature: Higher reaction temperatures can increase the rate of de-iodination.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of the de-iodinated byproduct.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions involving aryl iodides.

Issue 1: Significant De-iodination Observed in Suzuki-Miyaura Coupling
  • Symptoms:

    • Low yield of the desired biaryl product.

    • Presence of a significant amount of the corresponding arene (de-iodinated starting material) in the crude reaction mixture, as observed by GC-MS or LC-MS.

    • Unreacted aryl iodide and/or boronic acid may also be present.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Ligand Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[3] These ligands promote faster reductive elimination.
Base is too Strong Change to a milder inorganic base like K₃PO₄ or K₂CO₃.[3] Avoid strong alkoxide bases if possible.[3]
Protic Solvent Replace the protic solvent (e.g., alcohols) with an aprotic solvent like dioxane, THF, or toluene.[3]
High Temperature Reduce the reaction temperature. While this may slow the reaction, it can disproportionately decrease the rate of de-iodination.
Excessive Water If running under anhydrous conditions, ensure all reagents and solvents are rigorously dry. In aqueous systems, try varying the water content.
Issue 2: Prevalent De-iodination in Sonogashira Coupling
  • Symptoms:

    • Formation of the de-iodinated arene and homocoupling of the alkyne (Glaser coupling) are the major side products.

    • Minimal formation of the desired alkynylated product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Catalyst System For copper-free Sonogashira, ensure rigorous exclusion of oxygen. Consider using a well-defined Pd(0) precatalyst.
Inappropriate Base Screen different amine bases (e.g., Et₃N, DIPEA) or consider using an inorganic base like K₂CO₃. The optimal base is often substrate-dependent.[6]
High Temperature Attempt the reaction at a lower temperature, even room temperature if the catalyst system is active enough.[8]
Solvent Effects If using a protic solvent, switch to an aprotic alternative such as THF or toluene.[9]
Issue 3: De-iodination Competing with C-N Bond Formation in Buchwald-Hartwig Amination
  • Symptoms:

    • The primary byproduct is the de-iodinated arene, with unreacted amine and starting aryl iodide also present.

    • Low conversion to the desired arylamine.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Ligand Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation.[1]
Incorrect Base Selection A strong, non-nucleophilic base is typically required. Screen bases such as NaHMDS, LiHMDS, or KOtBu for optimal results with your specific amine.[1]
High Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize de-iodination.[1]
High Catalyst Loading Reduce the palladium catalyst loading to 1-2 mol%, as higher loadings can sometimes increase side reactions.[1]

Experimental Protocols

General Protocol for Minimizing De-iodination in Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a mild inorganic base such as K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the de-iodinated byproduct.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Deiodination_Troubleshooting start High De-iodination Observed q_ligand Is a bulky, electron-rich phosphine ligand being used? start->q_ligand s_ligand Switch to a ligand like XPhos, SPhos, or RuPhos q_ligand->s_ligand No q_base Is the base appropriate? q_ligand->q_base Yes s_ligand->q_base s_base Screen milder bases (e.g., K3PO4, K2CO3) q_base->s_base No q_solvent Is a protic solvent being used? q_base->q_solvent Yes s_base->q_solvent s_solvent Switch to an aprotic solvent (e.g., Toluene, Dioxane) q_solvent->s_solvent Yes q_temp Is the reaction temperature high? q_solvent->q_temp No s_solvent->q_temp s_temp Lower the reaction temperature q_temp->s_temp Yes end Optimized Conditions: Minimal De-iodination q_temp->end No s_temp->end

Caption: A troubleshooting workflow for addressing de-iodination in cross-coupling reactions.

Competing_Pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition ar_pd_i Ar-Pd(II)(I)L_n oxidative_addition->ar_pd_i transmetalation Transmetalation (Coupling Partner) ar_pd_i->transmetalation Desired Pathway pd_hydride H-Pd(II)(I)L_n ar_pd_i->pd_hydride Undesired Pathway ar_pd_r Ar-Pd(II)(R)L_n transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination desired_product Desired Product (Ar-R) reductive_elimination->desired_product desired_product->pd0 Regenerates Catalyst hydride_formation Hydride Source (Solvent, Base, H2O) hydride_formation->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h deiodinated_product De-iodinated Byproduct (Ar-H) reductive_elimination_h->deiodinated_product deiodinated_product->pd0 Regenerates Catalyst

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling leading to desired product versus de-iodination.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Amino-5-Iodopyridine-3-Carbaldehyde, a key building block in synthetic and medicinal chemistry. Low conversion rates in cross-coupling reactions with this substrate are a common challenge, often stemming from the interplay of its three distinct functional groups: the nucleophilic amino group, the reactive iodo group, and the potentially problematic aldehyde group.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

Low conversion with this substrate can be attributed to several factors related to its unique structure. The primary amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The aldehyde group may also participate in side reactions under basic conditions or interact with the catalyst. Furthermore, ensuring the purity and dryness of all reagents and solvents is critical for the success of these sensitive reactions.

Q2: Can the amino group on the pyridine ring interfere with the reaction?

Yes, the 2-amino group can influence the reaction in several ways. Its electron-donating nature can affect the reactivity of the C-I bond. More significantly, the lone pair of electrons on the nitrogen can coordinate with the palladium catalyst. This can sometimes stabilize the catalytic species but can also lead to the formation of inactive catalyst complexes, thereby slowing down or halting the catalytic cycle. Careful selection of ligands is often necessary to mitigate these effects.

Q3: Is the aldehyde group compatible with typical cross-coupling conditions?

The aldehyde group is generally compatible with many cross-coupling conditions; however, it can be sensitive to strong bases and high temperatures, which may lead to side reactions such as aldol condensation or decomposition. In some cases, the aldehyde may need to be protected as an acetal prior to the coupling reaction, followed by deprotection. However, with careful optimization of reaction conditions, direct use of the aldehyde is often possible.

Q4: I am observing the formation of a dark precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black indicates the decomposition of the active Pd(0) catalyst to bulk palladium metal, which is catalytically inactive. This can be caused by a variety of factors including the presence of oxygen, impurities in the reagents or solvents, or an inappropriate choice of ligand that fails to adequately stabilize the Pd(0) species. To prevent this, ensure all solvents are thoroughly degassed, the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen), and consider screening different phosphine ligands that are known to stabilize the catalyst.

Troubleshooting Guides for Common Cross-Coupling Reactions

Below are troubleshooting guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, low yields are a common issue with this substrate.

Problem: Low to no conversion of this compound.

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity/Decomposition - Use a pre-catalyst or ensure in-situ reduction of a Pd(II) source. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.
Inappropriate Ligand - For electron-rich aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. - Screen a variety of ligands to find the optimal one for your specific coupling partners.
Incorrect Base - The base is crucial for activating the boronic acid. - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. K₃PO₄ is often effective in challenging couplings. - Ensure the base is finely powdered and dry.
Poor Solubility - Ensure all reaction components are soluble in the chosen solvent system. - A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The ratio may need optimization.
Side Reactions of Aldehyde - If decomposition is observed, consider lowering the reaction temperature and extending the reaction time. - If necessary, protect the aldehyde as an acetal before the coupling reaction.

Troubleshooting Workflow for Low Suzuki Coupling Conversion

start Low Conversion in Suzuki Coupling check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents screen_catalyst Screen Catalyst System (Pd Source & Ligand) check_reagents->screen_catalyst If reagents are pure screen_base Optimize Base (Type & Amount) screen_catalyst->screen_base If still low conversion success Improved Conversion screen_catalyst->success Optimization successful screen_solvent Adjust Solvent System for Solubility screen_base->screen_solvent If still low conversion screen_base->success Optimization successful adjust_temp Modify Reaction Temperature and Time screen_solvent->adjust_temp If solubility is an issue screen_solvent->success Optimization successful protect_aldehyde Consider Aldehyde Protection adjust_temp->protect_aldehyde If decomposition observed adjust_temp->success Optimization successful protect_aldehyde->success Optimization successful

A decision tree for troubleshooting low conversion in Suzuki coupling reactions.

Troubleshooting Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds. The presence of the primary amino group on the starting material can sometimes lead to self-coupling or other side reactions.

Problem: Low yield of the desired arylamine product.

Potential Cause Troubleshooting Suggestion
Catalyst Inhibition - The amino group of the substrate can act as a ligand, inhibiting the catalyst. Use a higher catalyst loading or a ligand that is less prone to displacement. - Bulky biarylphosphine ligands are often effective.
Inappropriate Base - Strong bases like NaOtBu or LHMDS are common, but can cause decomposition of sensitive substrates. - Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Poor Solvent Choice - Toluene and dioxane are common solvents. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1]
Side Reactions - Self-coupling of the starting material or reaction with the primary amino group can occur. Optimize the stoichiometry of the amine coupling partner. - Biaryl formation can be a side reaction; screening different catalyst/ligand combinations may minimize this.

Logical Relationship of Buchwald-Hartwig Reaction Components

Aryl_Iodide This compound Product Desired C-N Coupled Product Aryl_Iodide->Product Amine Amine Coupling Partner Amine->Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product Catalyzes Ligand Phosphine Ligand Ligand->Pd_Catalyst Stabilizes Base Base Base->Amine Activates Solvent Solvent Solvent->Aryl_Iodide Dissolves Solvent->Amine Dissolves Solvent->Pd_Catalyst Dissolves

Interdependencies of components in a Buchwald-Hartwig amination reaction.

Troubleshooting Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.

Problem: Low yield of the alkynylated product.

Potential Cause Troubleshooting Suggestion
Catalyst System Issues - Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Use fresh sources if necessary. - The ratio of Pd to Cu can be important and may require optimization.
Alkyne Homocoupling (Glaser Coupling) - This is a common side reaction, especially in the presence of oxygen. Ensure the reaction is strictly anaerobic. - Reduce the amount of copper(I) catalyst. - Consider a copper-free Sonogashira protocol.
Inappropriate Base - An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and degassed.
Low Reactivity - If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required. However, be mindful of the stability of the aldehyde group at higher temperatures.

Experimental Protocols

The following are generalized protocols that should serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary, e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a G3 palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., K₃PO₄, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Experimental Workflow for Cross-Coupling Reactions

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Weigh Reagents add_reagents Add Reagents & Solvent prep_reagents->add_reagents setup_glassware Assemble Dry Glassware setup_glassware->add_reagents inert_atm Establish Inert Atmosphere inert_atm->add_reagents run_reaction Heat & Stir add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product purify->characterize

References

Removal of palladium catalyst from 2-Amino-5-Iodopyridine-3-Carbaldehyde reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of palladium catalysts from the reaction products of 2-Amino-5-Iodopyridine-3-Carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound reaction products challenging?

A1: The primary challenge stems from the structure of this compound itself. The nitrogen atom of the pyridine ring and the amino group can act as strong ligands, forming stable complexes with palladium.[1] This chelation can make the palladium soluble and difficult to remove using standard methods like simple filtration.

Q2: What are the most common methods for removing palladium from reactions involving aminopyridines?

A2: The most prevalent and effective methods include:

  • Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, dimercaptotriazine (DMT), or amines. The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[1][2]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[1][3]

  • Filtration through Celite: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[4]

  • Crystallization: Purifying the product by crystallization can leave the palladium impurities in the mother liquor. This can be enhanced by using additives like N-acetylcysteine or thiourea.[2][5]

  • Column Chromatography: This standard purification technique can separate the product from the palladium catalyst.[6]

Q3: How do I choose the right palladium scavenger for my reaction?

A3: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[4]

  • Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent.[4]

  • Product Reactivity: The scavenger should not react with or strongly adsorb your this compound product. Given the presence of amino and aldehyde groups, the reactivity of the scavenger should be carefully considered.

  • Scavenger Screening: It is highly recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific system.[2][4]

Q4: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the FDA and ICH have established limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically low, often necessitating removal to parts-per-million (ppm) levels.[5][7][8]

Q5: How can I accurately quantify the amount of residual palladium in my product?

A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][5][9] This technique offers high sensitivity and accuracy.

Troubleshooting Guides

Issue 1: High levels of residual palladium remain in the product after purification.

  • Possible Cause: Strong chelation of palladium by the aminopyridine and aldehyde functionalities, keeping it in solution.[1]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol) or dimercaptotriazine (DMT)-based scavengers.[2][10]

    • Optimize Scavenging Conditions: Increase the amount of scavenger (e.g., 5-10 wt% relative to the product), elevate the temperature (e.g., 35-50 °C), and extend the stirring time (e.g., 4-24 hours) to improve efficiency.[10][11]

    • Use a Combination of Methods: A sequential treatment can be more effective. For example, an initial filtration through Celite to remove any heterogeneous palladium, followed by treatment with a high-affinity scavenger.[4]

    • Adjust pH: In some cases, adjusting the pH of the reaction mixture before scavenging can help to break up palladium-product complexes.[1]

Issue 2: Significant loss of this compound product during palladium removal.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon and some scavengers.[2][3]

  • Troubleshooting Steps:

    • Reduce Adsorbent/Scavenger Amount: Use the minimum amount necessary for effective palladium removal. This can be determined through optimization experiments.[2][4]

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[2]

    • Wash the Scavenger/Adsorbent: After filtration, wash the solid material with a fresh portion of the solvent to recover any adsorbed product.[4]

    • Change the Solvent: The choice of solvent can influence the product's affinity for the scavenger. Using a solvent in which your product is highly soluble may reduce adsorption.[2]

Quantitative Data Summary

The efficiency of palladium removal is highly dependent on the specific reaction conditions, the form of the palladium catalyst, and the purification method employed. The following table summarizes data from various sources. Note: This data is not specific to this compound but provides a general indication of the effectiveness of different methods.

Purification MethodStarting Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Molecule/Reaction TypeReference
SiliaMetS Thiol (50 wt%)>1,3002>99.8%Naphthalenopiperazine HCl salt (from Buchwald-Hartwig amination)[10]
ISOLUTE® Si-TMT166816190.3%N-2 from a coupling reaction[11]
SiliaMetS Thiol16687095.8%N-2 from a coupling reaction[11]
SEM2616682098.8%N-2 from a coupling reaction[11]
Biotage® MP-TMT (5 equiv.)33,000<200>99.4%Bi-aryl product from Suzuki reaction[12]
Biotage® MP-TMT (0.5% wt)500-800<10>98%Bi-aryl product from Suzuki reaction[12]
Column Chromatography + Scavenging Resin~5000<50~99%Indole derivatives from Suzuki-Miyaura and Buchwald-Hartwig couplings[6]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger

This protocol is a general guideline and should be optimized for your specific reaction.

  • Dissolution: After the reaction work-up, dissolve the crude this compound in a suitable solvent (e.g., THF, Toluene).[10]

  • Scavenger Addition: Add the thiol-based silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[10]

  • Stirring: Stir the mixture at a temperature between room temperature and 50°C. The optimal time can range from 4 to 24 hours. Monitor the palladium levels periodically to determine the optimal duration.[10][11]

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger-palladium complex.[4][13]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.[2]

Protocol 2: Quantification of Residual Palladium by ICP-MS (General Procedure)

This is a general outline. Specific parameters should be set by the instrument operator.

  • Sample Preparation:

    • Accurately weigh a sample of the purified product (typically 10-20 mg).[9]

    • Dissolve the sample in a suitable organic solvent or perform a microwave-assisted acid digestion to bring the palladium into solution. The choice of solvent and digestion method is critical for accurate results.[14][15]

    • Dilute the sample to a known volume with a suitable diluent to bring the palladium concentration within the instrument's calibration range.[15]

  • Calibration:

    • Prepare a series of calibration standards of known palladium concentrations in the same matrix as the sample.[15]

  • Analysis:

    • Introduce the prepared sample and calibration standards into the ICP-MS instrument.

    • Measure the intensity of the palladium isotopes (e.g., 105Pd, 106Pd, 108Pd).

  • Quantification:

    • Generate a calibration curve from the standards.

    • Determine the concentration of palladium in the sample solution from the calibration curve.

    • Calculate the final palladium concentration in the original solid sample in ppm (µg/g).

Visualizations

Palladium_Removal_Workflow cluster_prep Preparation cluster_removal Palladium Removal cluster_purification Purification & Analysis start Crude Reaction Product (this compound) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger (e.g., Thiol-based Silica) dissolve->add_scavenger stir Stir at Optimized Temperature and Time add_scavenger->stir filtrate Filter to Remove Scavenger-Pd Complex stir->filtrate wash Wash Filter Cake filtrate->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

Troubleshooting_Tree start High Residual Palladium? scavenger_used Was a scavenger used? start->scavenger_used Yes product_loss Significant Product Loss? start->product_loss No optimize_scavenging Optimize Scavenging: - Increase amount - Increase temperature/time - Change scavenger type scavenger_used->optimize_scavenging Yes use_scavenger Use a High-Affinity Scavenger (e.g., Thiol-based) scavenger_used->use_scavenger No adsorbent_type Was Activated Carbon used? product_loss->adsorbent_type Yes success Palladium Removed Successfully product_loss->success No reduce_carbon Reduce amount of Carbon or switch to a selective scavenger adsorbent_type->reduce_carbon Yes optimize_scavenger_loss Optimize Scavenger: - Reduce amount - Screen different scavengers - Wash scavenger thoroughly adsorbent_type->optimize_scavenger_loss No

Caption: Decision tree for troubleshooting palladium removal issues.

References

Technical Support Center: Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common and effective strategy is a two-step synthesis. The first step involves the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. The second step is the formylation of 2-amino-5-iodopyridine at the 3-position to introduce the carbaldehyde group.

Q2: Which formylation method is recommended for the second step?

A2: The Vilsmeier-Haack reaction is a widely used and scalable method for the formylation of electron-rich heterocyclic compounds like 2-amino-5-iodopyridine. It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q3: What are the main challenges in the synthesis of this compound?

A3: Key challenges include controlling the regioselectivity of both the iodination and formylation steps to avoid the formation of unwanted isomers. Purification of the final product and intermediates can also be difficult due to the presence of side products and unreacted starting materials. Scaling up the reaction may present issues with temperature control and reagent handling.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the impurities present.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-Iodopyridine

This protocol is adapted from a patented, environmentally friendly method using water as the solvent.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
2-Aminopyridine94.1294.11.0
Iodine (I₂)253.81279.21.1
Hydrogen Peroxide (30% aq.)34.0134.00.3
Water18.02470-

Procedure:

  • In a suitable reaction vessel, dissolve 2-aminopyridine in water.

  • With stirring, add iodine in 3-5 portions, maintaining the temperature of the reaction mixture below 80°C.

  • After the complete addition of iodine, maintain the temperature at 80-90°C for 2-3 hours.

  • Cool the reaction mixture slightly, then carefully add 30% hydrogen peroxide dropwise, ensuring the temperature remains between 80-90°C.

  • After the addition of hydrogen peroxide is complete, continue to maintain the temperature at 80-90°C for another 2-3 hours.

  • Heat the reaction mixture to reflux for 20-30 minutes.

  • Cool the mixture to below 10°C and filter the resulting precipitate.

  • Wash the filter cake with ice-cold water and dry under vacuum to obtain 2-amino-5-iodopyridine.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This is a proposed protocol based on general Vilsmeier-Haack reaction conditions and procedures for similar substrates. Optimization may be required.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
2-Amino-5-Iodopyridine220.0122.00.1
Phosphorus Oxychloride (POCl₃)153.3323.0 (15 mL)0.15
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (50 mL) to 0°C in an ice bath.

  • Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-amino-5-iodopyridine in DMF (50 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (500 g) with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

Step 1: Synthesis of 2-Amino-5-Iodopyridine

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 80-90°C for the specified duration. Check the quality of the hydrogen peroxide.
Loss of product during workup.Ensure the reaction mixture is sufficiently cooled before filtration to minimize the solubility of the product in water.
Formation of Di-iodinated Product Excess iodine or prolonged reaction time.Use the stoichiometric amount of iodine as specified. Monitor the reaction by TLC to avoid over-iodination.
Product is Darkly Colored Presence of residual iodine.Wash the filtered product thoroughly with a dilute solution of sodium thiosulfate to remove unreacted iodine.

Step 2: Synthesis of this compound

Problem Possible Cause Solution
No Reaction or Low Conversion Vilsmeier reagent not formed correctly.Ensure that anhydrous DMF and fresh POCl₃ are used. Prepare the reagent at a low temperature (0°C).
Reaction temperature is too low.Gradually increase the reaction temperature, for example, to 80-90°C, while monitoring for product formation and decomposition.
Formation of Multiple Products (Poor Regioselectivity) The pyridine ring has multiple activated positions.Formylation at other positions (e.g., C-6) is possible. Purification by column chromatography is essential to isolate the desired isomer. Consider protecting the amino group before formylation to improve regioselectivity.
Decomposition of Starting Material or Product Reaction temperature is too high.The Vilsmeier-Haack reaction can be exothermic. Maintain careful temperature control. If decomposition is observed, reduce the reaction temperature.
The substrate is sensitive to the acidic conditions.Neutralize the reaction mixture carefully during workup, avoiding excessive heat generation.
Difficult Purification Presence of polar byproducts and unreacted DMF.Wash the organic extract thoroughly with water and brine to remove DMF. Column chromatography with a suitable gradient of polar and non-polar solvents is recommended for purification.

Visualizations

experimental_workflow cluster_step1 Step 1: Iodination of 2-Aminopyridine cluster_step2 Step 2: Vilsmeier-Haack Formylation start1 Dissolve 2-Aminopyridine in Water add_iodine Add Iodine in Portions start1->add_iodine heat1 Heat at 80-90°C add_iodine->heat1 add_h2o2 Add H₂O₂ heat1->add_h2o2 heat2 Maintain at 80-90°C add_h2o2->heat2 reflux Reflux heat2->reflux cool_filter1 Cool and Filter reflux->cool_filter1 product1 2-Amino-5-Iodopyridine cool_filter1->product1 start2 Prepare Vilsmeier Reagent (DMF + POCl₃) product1->start2 Intermediate add_substrate Add 2-Amino-5-Iodopyridine start2->add_substrate heat3 Heat at 60-70°C add_substrate->heat3 workup Aqueous Workup and Neutralization heat3->workup purification Purification workup->purification product2 This compound purification->product2

Caption: Overall experimental workflow for the synthesis of this compound.

vilsmeier_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Amino-5-Iodopyridine dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocli3 POCl₃ pocli3->vilsmeier_reagent electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack substrate 2-Amino-5-Iodopyridine substrate->electrophilic_attack iminium_intermediate Iminium Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis iminium_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

References

Managing impurities in the bromination and iodination of aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination and iodination of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during these critical synthetic transformations.

Troubleshooting Guides

This section addresses specific problems that may arise during the bromination and iodination of aminopyridines, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material - Insufficiently active halogenating agent.- Reaction temperature is too low.- Deactivation of the pyridine ring by protonation.- Switch to a more reactive halogenating agent (e.g., elemental bromine or iodine with an activating agent).- Gradually increase the reaction temperature while monitoring for side product formation.- If using a strong acid, consider a non-acidic medium or use a milder acid.
Formation of Multiple Products (Poor Regioselectivity) - The amino group and pyridine nitrogen are directing to different positions.- The reaction conditions are too harsh, leading to a loss of selectivity.- Employ milder halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) for better control.[1]- Consider protecting the amino group to alter its directing effect.- Explore alternative synthetic strategies, such as using pyridine N-oxides to direct halogenation to the C2 or C4 positions.[1]
Over-halogenation (Di- or Tri-substituted Products) - Excess halogenating agent.- The mono-halogenated product is more reactive than the starting material.- Use a stoichiometric amount or a slight deficit of the halogenating agent.- Add the halogenating agent portion-wise to maintain a low concentration.- Cool the reaction to reduce the reaction rate and improve selectivity.
Product Degradation or Tar Formation - The reaction conditions are too harsh (high temperature or strong acid/base).- The product is unstable under the reaction or work-up conditions.- Lower the reaction temperature.- Use a milder halogenating agent.- Ensure the work-up procedure is performed promptly and under neutral or slightly basic conditions.
Difficult Purification - Impurities have similar polarity to the desired product.- The product is a salt or is highly polar.- Optimize the chromatographic conditions (e.g., different solvent systems, gradient elution).- Consider derivatization to change the polarity of the product or impurities before chromatography.- For highly polar compounds, ion-exchange chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the bromination of aminopyridines?

Common impurities include unreacted starting materials, over-brominated species (e.g., dibromo- and tribromo-aminopyridines), and other positional isomers. The specific impurities will depend on the synthetic route and reaction conditions. For example, in the bromination of 2-aminopyridine, a mixture of 2-amino-3-bromopyridine, 2-amino-5-bromopyridine, and 2-amino-3,5-dibromopyridine can be formed.[2][3]

Q2: How can I improve the regioselectivity of halogenation?

Improving regioselectivity is a key challenge. The outcome depends on the directing effects of the pyridine nitrogen (meta-directing) and the amino group (ortho-, para-directing).[1][4] To enhance selectivity:

  • Use Milder Reagents: N-halosuccinimides (NCS, NBS, NIS) often provide better control than elemental halogens.[1]

  • Protecting Groups: Converting the pyridine to its N-oxide activates the C2 and C4 positions for electrophilic attack, offering a reliable route to 2- and 4-haloaminopyridines.[1]

  • Alternative Strategies: The Zincke imine strategy allows for highly regioselective 3-halogenation of pyridines under mild conditions.[5][6][7]

Q3: What analytical techniques are best for assessing the purity and impurity profile of my halogenated aminopyridine?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying the desired product and any impurities.[8][9]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify major impurities.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the structural elucidation of unknown impurities, often coupled with LC (LC-MS).[11]

Q4: Are there any safety precautions I should take when working with halogenating agents?

Yes, many halogenating agents are hazardous. For instance, liquid bromine is volatile and highly toxic.[12] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Be aware of the specific hazards of the reagents you are using by consulting their Safety Data Sheets (SDS).

  • Have appropriate quenching agents readily available (e.g., sodium thiosulfate for bromine or iodine).

Experimental Protocols

Protocol 1: General Procedure for the Bromination of 3-Aminopyridine using NBS

This protocol describes a method for the direct bromination of 3-aminopyridine with a focus on achieving regioselectivity for the 6-position.[4]

  • Dissolution: Dissolve 3-aminopyridine (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer.[4]

Protocol 2: General Procedure for Purity Assessment by HPLC

This protocol outlines a general reversed-phase HPLC method for assessing the purity of a halogenated aminopyridine.[9][10]

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.[9]

  • Gradient: 5% B to 95% B over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 10 µL.[9]

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Purity Analysis synthesis Halogenation of Aminopyridine quench Quench Reaction synthesis->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization hplc HPLC chromatography->hplc recrystallization->hplc gcms GC-MS hplc->gcms nmr NMR gcms->nmr

Caption: General workflow for the synthesis, purification, and analysis of halogenated aminopyridines.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction check_conversion Check TLC/HPLC for Starting Material start->check_conversion reagent_issue Inactive Reagent or Low Temperature check_conversion->reagent_issue High SM side_reactions Side Reactions or Product Degradation check_conversion->side_reactions Multiple Spots/ Low Mass Balance poor_selectivity Poor Regioselectivity check_conversion->poor_selectivity Isomeric Mixture increase_temp Increase Temperature or Use More Active Reagent reagent_issue->increase_temp milder_conditions Use Milder Conditions (Reagent, Temperature) side_reactions->milder_conditions poor_selectivity->milder_conditions change_strategy Change Synthetic Strategy (e.g., N-oxide) poor_selectivity->change_strategy

Caption: Troubleshooting decision tree for low-yielding aminopyridine halogenation reactions.

References

Air and light sensitivity of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, stability, and troubleshooting of experiments involving 2-Amino-5-Iodopyridine-3-Carbaldehyde, a compound known for its sensitivity to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is known to be sensitive to both air (oxygen) and light.[1][2] Exposure to these elements can lead to degradation, resulting in the formation of impurities and a potential decrease in the compound's purity and reactivity.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen).[3][4][5]

Q3: What visual changes might indicate that the compound has degraded?

A3: While the fresh compound is typically a light yellow to yellow solid, degradation may be indicated by a noticeable change in color, such as darkening or the appearance of discoloration. However, significant degradation can occur without obvious visual changes, necessitating analytical confirmation.

Q4: What are the likely degradation products of this compound upon exposure to air and light?

A4: Based on the functional groups present (an aromatic amine, an aldehyde, and an iodo-substituted pyridine ring), several degradation pathways are plausible. The primary degradation products are likely to result from oxidation of the aldehyde and amino groups, and potentially photolytic cleavage of the carbon-iodine bond. See the proposed degradation pathway in the "Troubleshooting Guide" for more details.

Q5: How can I monitor the degradation of this compound during my experiment?

A5: Thin-Layer Chromatography (TLC) can be a quick method to qualitatively assess the appearance of new, more polar spots, which may indicate degradation products. For quantitative analysis and identification of degradation products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended techniques.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My reaction is giving low yields or unexpected side products.

  • Possible Cause: Degradation of the starting material due to air or light exposure.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound using TLC or HPLC. Compare it to a fresh or properly stored batch if available.

    • Use Inert Atmosphere Techniques: Handle the solid and any solutions of the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

    • Protect from Light: Conduct your reaction in amber glassware or wrap your reaction vessel in aluminum foil to prevent light-induced degradation.

    • Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen.

Problem 2: I see multiple spots on the TLC plate of my starting material.

  • Possible Cause: The compound has degraded during storage. The additional spots are likely degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products: The more polar spots on the TLC are likely to be oxidation products. Based on the compound's structure, potential degradation products are listed in the table below.

    • Purification: If the degradation is minor, you may be able to purify the starting material by recrystallization or column chromatography. However, care must be taken to minimize exposure to air and light during the purification process.

    • Acquire Fresh Material: For critical applications, it is recommended to use a fresh, unopened batch of the compound.

Proposed Degradation Pathway and Products

The following table summarizes the potential degradation products of this compound based on its chemical structure and known degradation pathways of similar compounds.

Proposed Degradation Product Potential Cause of Formation Notes
2-Amino-5-iodonicotinic acidOxidation of the aldehyde group by air (O₂).This is a very common degradation pathway for aromatic aldehydes.
2-Amino-5-hydroxypyridine-3-carbaldehydePhotolytic cleavage of the C-I bond followed by hydroxylation.Iodinated aromatic compounds can be susceptible to photodeiodination.
2-Nitro-5-iodopyridine-3-carbaldehydeOxidation of the amino group.While less common under ambient conditions, this can occur with stronger oxidizing agents or prolonged exposure.
Polymeric materialsSelf-condensation or polymerization initiated by light or air.Aldehydes and amines can be reactive and may polymerize under certain conditions.

Experimental Protocols

Protocol 1: General Handling of this compound

This protocol outlines the best practices for handling the compound to minimize degradation.

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Inert Atmosphere: If possible, handle the solid compound inside a glovebox filled with an inert gas (e.g., argon or nitrogen).

  • Schlenk Line Technique (if a glovebox is unavailable):

    • Place the required amount of the compound into a flask equipped with a septum.

    • Connect the flask to a Schlenk line and perform at least three cycles of vacuum backfilling with an inert gas.

  • Solution Preparation:

    • Use degassed solvents for preparing solutions.

    • Transfer the solvent to the flask containing the compound via a cannula under a positive pressure of inert gas.

  • Reaction Setup:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Protect the reaction vessel from light using aluminum foil or by conducting the reaction in a dark fume hood.

Protocol 2: Forced Degradation Study (Photostability)

This protocol is a general guideline for assessing the photostability of the compound, adapted from ICH Q1B guidelines.

  • Sample Preparation:

    • Prepare two identical solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare two identical solid samples of the compound by spreading a thin layer on a glass plate.

  • Exposure:

    • Wrap one solution and one solid sample in aluminum foil to serve as dark controls.

    • Place all four samples in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the solutions and take small portions of the solid samples.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.

    • Compare the results of the light-exposed samples to the dark controls to differentiate between light-induced and thermally induced degradation.

Protocol 3: Forced Degradation Study (Oxidative Stability)

This protocol provides a general method for evaluating the compound's sensitivity to oxidation.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Prepare a control sample of the compound in the same solvent without the oxidizing agent.

  • Exposure:

    • To the test solution, add a small volume of a dilute hydrogen peroxide solution (e.g., to a final concentration of 0.1-3% H₂O₂).

    • Keep both the test and control solutions at room temperature, protected from light.

  • Analysis:

    • At various time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both solutions.

    • Analyze the samples immediately by HPLC to monitor the decrease in the parent compound's concentration and the formation of degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis start Start: Obtain this compound prep_solid Prepare Solid Samples start->prep_solid prep_solution Prepare Solution Samples start->prep_solution photostability Photostability Chamber (UV/Vis Light) prep_solid->photostability dark_control Dark Control (Protected from Light) prep_solid->dark_control air_exposure Ambient Air Exposure prep_solid->air_exposure prep_solution->photostability oxidative Oxidative Stress (e.g., H2O2) prep_solution->oxidative prep_solution->dark_control tlc TLC Analysis (Qualitative) photostability->tlc hplc HPLC/LC-MS Analysis (Quantitative) photostability->hplc oxidative->hplc dark_control->hplc air_exposure->tlc air_exposure->hplc end End: Evaluate Stability and Identify Degradants tlc->end hplc->end

Caption: Experimental workflow for assessing the stability of this compound.

Proposed_Degradation_Pathway cluster_oxidation Oxidation (Air/O2) cluster_photolysis Photolysis (Light) parent This compound acid 2-Amino-5-iodonicotinic acid parent->acid Oxidation of Aldehyde nitro 2-Nitro-5-iodopyridine-3-carbaldehyde parent->nitro Oxidation of Amine deiodinated 2-Amino-pyridine-3-carbaldehyde parent->deiodinated Deiodination hydroxylated 2-Amino-5-hydroxypyridine-3-carbaldehyde deiodinated->hydroxylated Hydroxylation

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Purification of 2-Amino-Iodopyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2-amino-iodopyridine derivatives using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful isolation of your target compounds.

Troubleshooting Guide

Common issues encountered during the column chromatography of 2-amino-iodopyridine derivatives are addressed below, with potential causes and their solutions.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not elute from the column (streaking at the origin) 1. The eluent is not polar enough.2. Strong interaction between the basic 2-amino-pyridine moiety and acidic silanol groups on the silica gel surface, leading to irreversible adsorption.[1][2]1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).2. Add a basic modifier, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia, to the eluent to neutralize the acidic sites on the silica gel.[1]3. Consider using an alternative stationary phase like neutral or basic alumina, or amine-functionalized silica gel.[3]
Poor separation of the product from impurities (co-elution) 1. Inappropriate eluent system.2. The column is overloaded with the crude product.3. The flow rate is too high.1. Optimize the eluent system using Thin-Layer Chromatography (TLC) before running the column. Aim for a difference in Rf values of at least 0.2 between your product and the impurities.[4]2. Use a larger diameter column or reduce the amount of crude material loaded.3. Decrease the flow rate to allow for better equilibration and separation between the stationary and mobile phases.[1]
Product elutes too quickly (with the solvent front) The eluent is too polar.Start with a less polar eluent system (e.g., a higher percentage of hexane) and gradually increase the polarity (gradient elution).[1]
Broad peaks or "tailing" of the product spot/peak The basic nature of the 2-aminopyridine interacts strongly with the acidic silica gel.[2]1. Add a small percentage (0.1-1%) of triethylamine (TEA) or pyridine to the mobile phase to improve peak shape.[3][5]2. Use an amine-functionalized silica column, which provides a more basic surface and can eliminate the need for a basic additive in the mobile phase.[3]
Degradation of the compound on the column The 2-amino-iodopyridine derivative may be sensitive to the acidic nature of silica gel.1. Test the stability of your compound on a silica TLC plate before running a column. Spot the compound, wait for an hour, and then elute to see if any new spots appear.[2]2. Use a less acidic stationary phase like neutral alumina.
Difficulty removing triethylamine (TEA) from the purified product TEA is a high-boiling point base and can be difficult to remove under vacuum.1. Use a minimal amount of TEA in the eluent.2. After concentrating the fractions, dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 0.1 M HCl) to protonate and extract the TEA into the aqueous layer. Be cautious, as your product may also be acid-sensitive.3. Co-evaporate the purified fractions with a solvent like toluene to azeotropically remove residual TEA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on a TLC plate before running a column?

A1: For effective separation using flash column chromatography, a general guideline is to aim for an Rf value of approximately 0.2-0.35 for your desired compound.[1][4][5] This typically provides a good balance between retention on the column and a reasonable elution time.

Q2: How do I choose the right stationary phase for my 2-amino-iodopyridine derivative?

A2: Silica gel is the most common stationary phase for column chromatography.[6] However, due to its acidic nature, it can cause issues like peak tailing with basic compounds such as 2-aminopyridines.[2] If you experience such problems, consider the following alternatives:

  • Neutral or Basic Alumina: These are good options for acid-sensitive compounds or when strong interactions with silica are observed.[7]

  • Amine-functionalized Silica: This stationary phase has a basic surface, which can significantly improve the chromatography of basic compounds without the need for mobile phase additives like triethylamine.[3]

Q3: Why do I need to add triethylamine (TEA) to my mobile phase?

A3: The basic nitrogen of the 2-aminopyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[2] Adding a small amount of a competitive base like TEA to the mobile phase will occupy these acidic sites, minimizing their interaction with your compound and resulting in sharper peaks and better recovery.[3]

Q4: Can I use a gradient elution for my purification?

A4: Yes, gradient elution is a very effective technique, especially when separating compounds with a wide range of polarities.[1] You would typically start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your compound of interest, followed by more polar impurities.

Q5: My compound is not very soluble in the starting eluent. How should I load it onto the column?

A5: If your compound has poor solubility in the initial, non-polar mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

Data Presentation

The selection of a mobile phase is crucial for successful separation. Below is a table of commonly used solvent systems for the purification of 2-aminopyridine derivatives, with expected Rf value ranges. Note that the optimal solvent system and exact Rf values should be determined by TLC for each specific derivative.

Stationary Phase Mobile Phase System (v/v) Compound Polarity Expected Rf Range Notes
Silica GelHexane / Ethyl Acetate (9:1 to 1:1)Low to Medium0.1 - 0.7A common starting point for many organic compounds. Increasing the ethyl acetate ratio increases polarity.
Silica GelDichloromethane / Methanol (99:1 to 9:1)Medium to High0.1 - 0.6A more polar system for compounds that do not move in hexane/ethyl acetate.
Silica Gel with 0.5% TEAHexane / Ethyl Acetate (8:2) + 0.5% TEABasic0.2 - 0.4The addition of TEA helps to reduce peak tailing for basic compounds.[2]
Neutral AluminaHexane / Ethyl Acetate (9:1 to 1:1)Low to Medium0.1 - 0.7A good alternative for acid-sensitive compounds.
Amine-functionalized SilicaHexane / Ethyl Acetate (9:1 to 1:1)Basic0.2 - 0.5Often provides excellent peak shape for amines without the need for additives.[3]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol provides a general guideline. The solvent system should be optimized based on prior TLC analysis.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it, ensuring the solvent level does not drop below the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 2-amino-iodopyridine derivative in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a descent of about 2 inches per minute is a good starting point).[5]

    • If using a gradient elution, start with the non-polar solvent system and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with an appropriate stain.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-amino-iodopyridine derivative.

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ~0.2-0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Sample (Wet or Dry Loading) Equilibrate->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for purifying 2-amino-iodopyridine derivatives.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Separation or Peak Tailing IsBasic Is Compound Basic? Problem->IsBasic IsAcidSensitive Is Compound Acid-Sensitive? IsBasic->IsAcidSensitive No AddTEA Add 0.1-1% TEA to Mobile Phase IsBasic->AddTEA Yes UseAlumina Use Neutral or Basic Alumina IsAcidSensitive->UseAlumina Yes UseAmineSilica Use Amine- Functionalized Silica AddTEA->UseAmineSilica Alternative

Caption: Troubleshooting logic for purifying basic pyridine derivatives.

References

Validation & Comparative

A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 2-Amino-5-iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic formation of carbon-carbon bonds is a cornerstone of molecular design. The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on powerful cross-coupling methodologies. Among these, the Suzuki-Miyaura and Stille reactions are two of the most prominent palladium-catalyzed methods for the arylation of heteroaromatic systems such as 2-amino-5-iodopyridines. This guide provides an objective comparison of these two indispensable reactions, supported by representative experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal
Reagent Stability Variable; boronic acids can be prone to decompositionGenerally stable to air and moisture
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be difficult and tedious to remove completely from the product
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong basesExcellent, very broad functional group tolerance
Reaction Conditions Typically requires a baseOften proceeds under neutral or milder conditions

Performance Comparison: Experimental Data

While direct comparative studies on 2-amino-5-iodopyridine are not extensively published, data from structurally analogous substrates, such as 2-amino-5-bromopyridines, provide valuable insights into the expected performance of each reaction. The following table summarizes typical reaction conditions and yields.

ReactionSubstrate AnalogueCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki 2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9512-18~85
Suzuki 2-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9512-18~88
Stille 2-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)--Toluene11012-24~80-90
Stille 2-Amino-5-bromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene11012~90

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are representative protocols adapted for 2-amino-5-iodopyridine based on procedures for analogous substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 2-Amino-5-iodopyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-5-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling Protocol

Materials:

  • 2-Amino-5-iodopyridine

  • Organostannane (e.g., Aryl- or Vinyltributylstannane) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-iodopyridine (1.0 mmol, 1.0 equiv).

  • Add the organostannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst.

  • Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the slurry through celite, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Workflows

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Base-mediated) pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)2 boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Stille_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-R'(L2) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product organostannane R'SnR3 organostannane->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Stille reaction.

Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow s1 Setup Reactants + Base Inert Atmosphere s2 Reaction Solvent + Catalyst Heat s1->s2 s3 Workup Cool & Dilute Filter through Celite Aqueous Wash s2->s3 s4 Purification Column Chromatography s3->s4 st1 Setup Reactants Inert Atmosphere st2 Reaction Solvent + Catalyst Heat st1->st2 st3 Workup Cool & Dilute KF Wash (removes tin) Filter through Celite st2->st3 st4 Purification Column Chromatography st3->st4

Caption: Generalized experimental workflow comparison.

Concluding Remarks

Both the Suzuki and Stille couplings are highly effective for the functionalization of 2-amino-5-iodopyridines. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal, which are significant advantages in the context of pharmaceutical development. However, the Stille reaction offers the distinct advantage of proceeding under neutral conditions, which can be crucial when dealing with base-sensitive functional groups. Furthermore, the Stille coupling can sometimes be more robust for sterically hindered substrates. The primary drawbacks of the Stille reaction are the toxicity of the organotin reagents and the often-challenging removal of tin byproducts.

The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, functional group tolerance, scalability, and safety considerations. This guide provides the foundational information to make an informed decision for the successful synthesis of functionalized 2-aminopyridine derivatives.

A Comparative Guide to the Synthesis of Substituted Aminonicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminonicotinaldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for a wide array of heterocyclic compounds. The strategic placement of amino and formyl groups on the pyridine ring allows for diverse functionalization, leading to the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of alternative synthetic routes to 2-, 4-, and 6-aminonicotinaldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of substituted aminonicotinaldehydes can be approached through various strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired substitution pattern, scalability, and overall efficiency. Below is a summary of prominent synthetic pathways for the three constitutional isomers of aminonicotinaldehyde.

Target Compound Synthetic Route Starting Material(s) Key Reagents/Conditions Reported Yield Reference
2-Aminonicotinaldehyde Oxidation of 2-Amino-3-picoline2-Amino-3-picolineSelenium dioxide (SeO₂)Moderate (Specific yield not reported)[General oxidation method]
4-Aminonicotinaldehyde Multi-step synthesis from IsoquinolineIsoquinoline1. Oxidation (e.g., KMnO₄, HNO₃/H₂SO₄) 2. Anhydride formation (e.g., Acetic anhydride) 3. Ammonolysis 4. Hofmann RearrangementUp to 30% overall
6-Aminonicotinaldehyde Reduction of 6-Aminonicotinonitrile6-AminonicotinonitrileLithium aluminum hydride (LiAlH₄)73%[1]
Substituted 6-Aminonicotinaldehyde Multi-step synthesis from 2-Chloronicotinic acid2-Chloronicotinic acid, N-methylaniline1. Microwave-assisted amination 2. Amide formation (Thionyl chloride, Morpholine) 3. Reduction (Lithium tri-tert-butoxyaluminum hydride)70-85% (for the final reduction step)[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

G cluster_2_amino 2-Aminonicotinaldehyde Synthesis A1 2-Amino-3-picoline B1 2-Aminonicotinaldehyde A1->B1 SeO₂, Oxidation G cluster_4_amino 4-Aminonicotinaldehyde Synthesis A2 Isoquinoline B2 Pyridine-3,4-dicarboxylic acid A2->B2 Oxidation C2 Pyridine-3,4-dicarboxylic anhydride B2->C2 Dehydration D2 4-Carbamoyl-nicotinic acid C2->D2 Ammonolysis E2 4-Aminonicotinic acid D2->E2 Hofmann Rearrangement F2 4-Aminonicotinaldehyde E2->F2 Reduction G cluster_6_amino_unsubstituted 6-Aminonicotinaldehyde Synthesis A3 6-Aminonicotinonitrile B3 6-Aminonicotinaldehyde A3->B3 LiAlH₄, Reduction G cluster_6_amino_substituted Substituted 6-Aminonicotinaldehyde Synthesis A4 2-Chloronicotinic acid B4 6-(Methyl(phenyl)amino) nicotinic acid A4->B4 N-methylaniline, Microwave C4 6-(Methyl(phenyl)amino) nicotinoyl chloride B4->C4 SOCl₂ D4 6-(Methyl(phenyl)amino) nicotinic acid morpholinamide C4->D4 Morpholine E4 6-(Methyl(phenyl)amino) nicotinaldehyde D4->E4 LiAl(OtBu)₃H

References

A Comparative Analysis of the Bioactivity of Iodo- vs. Bromo-Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of halogen atoms on the pyridine ring is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of bioactive compounds. The choice of halogen, particularly iodine versus bromine, can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of the bioactivity of iodo- and bromo-substituted pyridine compounds, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Anticancer Activity: A Clear Advantage for Iodo-Substitution in Pyridine-Urea Derivatives

Recent studies have demonstrated that the nature of the halogen substituent on pyridine-based compounds can have a profound impact on their anticancer efficacy. A direct comparison of 4-substituted phenyl urea pyridine derivatives revealed a significant enhancement in cytotoxic activity against the human breast cancer cell line MCF-7 when bromine was replaced with iodine.

Table 1: Comparative Anticancer Activity of Halogenated Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
DoxorubicinStandard Chemotherapeutic1.93Not Reported
SorafenibMulti-kinase inhibitor (positive control)4.50Not Reported

The data clearly indicates that the iodo-substituted compound (8e) exhibits significantly higher potency than its bromo-substituted counterpart (8d), and is notably more active than the standard chemotherapeutic drug, Doxorubicin. This suggests that the greater size and polarizability of the iodine atom may lead to more favorable interactions with the biological target.

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the pyridine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 and 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathways in Pyridine-Mediated Anticancer Activity

The anticancer effects of many pyridine derivatives are attributed to their ability to interfere with key signaling pathways involved in tumor growth, proliferation, and survival. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the p53 signaling pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Pyridine Iodo/Bromo-Pyridine Derivatives Pyridine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

p53_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Activates GADD45 GADD45 p53->GADD45 Activates BAX BAX p53->BAX Activates MDM2->p53 Inhibits (degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis Pyridine Iodo/Bromo-Pyridine Derivatives Pyridine->p53 Upregulates

Caption: p53 signaling pathway activation by pyridine derivatives.

Antimicrobial Activity: A Potential Edge for Iodo-Substitution

While direct comparative studies are limited, available data suggests that iodo-substituted pyridines may hold an advantage in antimicrobial activity, particularly against Gram-positive bacteria. One study on alkyl pyridinol compounds, synthesized from both bromo- and iodo-substituted pyridines, provides some insight.

Table 2: Antimicrobial Activity of Halogenated Alkyl Pyridinol Derivatives against Staphylococcus aureus

CompoundHalogen PrecursorMIC (µg/mL) against S. aureus
JC-01-72Bromo-pyridine16
JC-01-74Bromo-pyridine16
EA-02-009Iodo-pyridine1

Although the final compounds are not identical beyond the halogen substitution, the significantly lower Minimum Inhibitory Concentration (MIC) of the compound derived from an iodo-pyridine precursor (EA-02-009) suggests a potential benefit of iodine in this chemical space. It has also been noted in other studies that the insertion of iodine into organic molecules can increase antimicrobial activity against S. aureus.

Experimental Protocol: Disk Diffusion Assay for Antimicrobial Activity

The disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to match the 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Anti-inflammatory Activity: Data Suggests Context-Dependent Effects

Direct comparative data for the anti-inflammatory activity of iodo- versus bromo-substituted pyridine compounds is currently scarce. However, some studies provide indirect insights.

One study on pyridazinone derivatives as PDE4 inhibitors found that both iodo- and bromo-derivatives were practically inactive, in stark contrast to the corresponding fluoro-derivative. This suggests that for certain targets, larger halogens may be detrimental to activity.

Conversely, a study on the anti-inflammatory activity of 2,4,6-trisubstituted pyrimidines (a related nitrogen-containing heterocycle) found that a 3-bromophenyl substituted compound was one of the most potent anti-inflammatory agents in the series.

Table 3: Anti-inflammatory Activity of a Bromo-Substituted Pyrimidine Derivative

Compound IDSubstitution PatternIn vivo Anti-inflammatory Activity (% inhibition of paw edema)
5d 3-Bromophenyl68.2
IbuprofenStandard Drug72.5

This highlights the complex nature of structure-activity relationships, where the effect of a halogen substituent is highly dependent on the specific chemical scaffold and the biological target. Further direct comparative studies are needed to elucidate the specific roles of iodine and bromine in modulating the anti-inflammatory properties of pyridine compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Ibuprofen).

  • Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion and Future Directions

The available evidence suggests that the choice between iodine and bromine substitution on pyridine rings can have a significant and differential impact on their biological activity. In the context of pyridine-urea anticancer agents, iodo-substitution appears to be markedly superior to bromo-substitution. For antimicrobial activity, particularly against Gram-positive bacteria, iodo-substituted pyridines also show promise for enhanced potency. The role of these halogens in anti-inflammatory activity is less clear and appears to be highly dependent on the specific molecular scaffold and target, warranting further investigation.

Researchers and drug development professionals are encouraged to consider these findings in their design of novel pyridine-based therapeutic agents. Direct, head-to-head comparative studies of iodo- and bromo-substituted analogues are crucial to further delineate their respective contributions to bioactivity and to enable more rational drug design.

Experimental_Workflow Start Design & Synthesize Iodo- & Bromo-Substituted Pyridine Analogs Anticancer Anticancer Activity (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Activity (e.g., Disk Diffusion Assay) Start->Antimicrobial Antiinflammatory Anti-inflammatory Activity (e.g., Carrageenan-induced Paw Edema) Start->Antiinflammatory Data_Analysis Quantitative Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiinflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for comparing the bioactivity of pyridine analogs.

Analytical techniques for assessing the purity of 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 2-Amino-5-Iodopyridine-3-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, a valuable building block in organic synthesis. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase C18 column is highly effective. Detection is typically achieved using a UV detector, as the aromatic and carbonyl functionalities of the molecule absorb UV light.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm (to ensure detection of various chromophores).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Performance

ParameterTypical Performance Data
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Principle: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Experimental Protocol:

  • Derivatization (Silylation):

    • To 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Data Presentation: GC-MS Performance

ParameterTypical Performance Data
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.15 - 0.3 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2] It provides a direct measure of the molar concentration of a substance.

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) that dissolves both the sample and the standard.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Data Presentation: qNMR Performance

ParameterTypical Performance Data
Linearity (R²) Not applicable (primary method)
Limit of Detection (LOD) Dependent on magnetic field strength and number of scans
Limit of Quantitation (LOQ) Approximately 0.1% (w/w)
Precision (%RSD) < 1%
Accuracy High, directly traceable to SI units

Mandatory Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Purity Assessment Sample 2-Amino-5-Iodopyridine- 3-Carbaldehyde Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Chromatogram_Analysis Chromatogram Analysis (Peak Integration) HPLC->Chromatogram_Analysis GCMS->Chromatogram_Analysis Spectrum_Analysis Mass Spectrum Analysis GCMS->Spectrum_Analysis NMR_Integration NMR Signal Integration qNMR->NMR_Integration Purity_Calculation Purity Calculation Chromatogram_Analysis->Purity_Calculation Spectrum_Analysis->Purity_Calculation Impurity ID NMR_Integration->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report Final Purity Report

Caption: Workflow for the purity assessment of this compound.

Comparison and Recommendations

FeatureHPLCGC-MSqNMR
Applicability Excellent for non-volatile, thermally labile compounds.Suitable for volatile/semi-volatile compounds (may require derivatization).Applicable to any soluble compound with NMR-active nuclei.
Sensitivity HighVery HighModerate
Specificity Good (with DAD for peak purity)Excellent (provides mass fragmentation patterns for identification).Excellent (provides detailed structural information).
Quantitation Requires a reference standard of the analyte.Requires a reference standard of the analyte.Primary method; uses a certified internal standard of a different compound.[1]
Throughput HighModerateLow to Moderate
Impurity Identification Possible with DAD and comparison to standards.Excellent for identifying unknown volatile impurities.Excellent for structural elucidation of unknown impurities.

Recommendations:

  • For routine quality control and purity checks, HPLC is the recommended method due to its high throughput, robustness, and excellent quantitative performance for this type of molecule.

  • For the identification of unknown volatile impurities or for orthogonal confirmation of purity, GC-MS is a valuable complementary technique.

  • For the certification of in-house reference standards or for obtaining a highly accurate, primary measure of purity, qNMR is the gold standard.[1][2]

By employing a combination of these techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their synthetic processes and final products.

References

The Efficacy of Palladium Catalysts in the Functionalization of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of substituted pyridines is a critical step in the synthesis of novel pharmaceuticals and functional materials. Among these, 2-Amino-5-Iodopyridine-3-Carbaldehyde stands out as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst system is paramount to achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative analysis of different palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this key intermediate.

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed transformations. The general trend for halide reactivity in such couplings is I > Br > Cl, positioning iodo-substituted compounds as highly reactive partners.[1] The selection of the palladium precursor, ligand, base, and solvent system is crucial for optimizing the reaction outcome.[2]

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies on analogous iodopyridine and aryl iodide substrates, providing a strong predictive framework for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For the coupling of this compound with various boronic acids, several catalyst systems have demonstrated high efficacy.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, suitable for lower catalyst loading.[2]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[2][3]
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O9012~85-95A classic, reliable catalyst for a variety of substrates.[4]
Pd/Fe₃O₄/RGO--Isopropanol/H₂ORT-HighMagnetically separable and reusable catalyst.[5]
Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of conjugated systems.

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF1003up to 96Optimized conditions for 2-amino-3-bromopyridines.[6]
PdCl₂(PPh₃)₂ (3 mol%)PPh₃-TBAFSolvent-freeRT-100-Moderate to excellentCopper- and amine-free conditions.[7]
Pd(PPh₃)₄ (5 mol%)PPh₃CuIEt₃NToluene10012~85General conditions for bromopyridines.
Pd₁@NCPPh₃CuINEt₃MeCN8024HighSingle-atom catalyst with potential for sustainability.[8]
Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂XantphosCs₂CO₃Dioxane110-GoodEffective for coupling with aminothiophenes.[9]
Pd₂(dba)₃BINAPNaOtBuToluene80-110-HighGeneral conditions for a wide range of amines.
GPhos-supported PdNaOTMSTHF503Good to ExcellentTolerant of base-sensitive five-membered heteroaryl halides.[10]
Pd(OAc)₂BrettPhosLHMDSTolueneRT-100-HighFor coupling with functionalized aliphatic primary amines.[11]
Table 4: Heck Coupling

The Heck reaction facilitates the coupling of the aryl iodide with an alkene, providing access to substituted styrenyl and acryloyl derivatives.

Catalyst PrecursorLigandBaseAdditiveSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (1 mol%)-Et₃NTBABDMF1302GoodBased on coupling with 2-amino-5-bromopyridine.[4]
Pd(OAc)₂ (0.01 equiv)-HCO₂Nan-Bu₄NClDMF--10%Reductive Heck coupling conditions.[12]
Pd-complex 3 (0.25 mol%)-Et₃NTBABDMF160 (MW)-GoodMicrowave-assisted Heck coupling.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the key coupling reactions, which can be adapted for this compound.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[14]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

General Sonogashira Coupling Protocol
  • Reaction Setup: To a dry round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and co-catalyst (e.g., CuI, 5.0 mol%).[6]

  • Add the solvent (e.g., DMF) and stir for 30 minutes.[6]

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol), followed by the base (e.g., Et₃N).[6]

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time. Monitor the reaction by TLC.[6]

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a dry sealed tube under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., Xantphos).

  • Add anhydrous solvent (e.g., toluene).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] The crude product is then purified by column chromatography.

Visualizing Reaction Workflows and Catalytic Cycles

To better illustrate the processes involved, the following diagrams outline a generalized experimental workflow and a typical catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B C Solvent & Reagent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F Reaction Complete G Purification (Chromatography) F->G H Product Characterization G->H

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-I(L_n) Pd0->PdII R-I Transmetal Transmetalation PdIIAr R-Pd(II)-Ar(L_n) PdII->PdIIAr ArBOH2 Ar-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal PdIIAr->Pd0 RedElim Reductive Elimination Product R-Ar RedElim->Product

Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[2]

References

Comparative study of kinase inhibitors derived from halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors. The introduction of halogen substituents—fluorine, chlorine, bromine, and iodine—profoundly influences the physicochemical properties, binding affinities, and kinase selectivity of these compounds. This guide provides a comparative analysis of kinase inhibitors derived from halopyridines, offering a synthesis of their biological activities, the experimental protocols used for their evaluation, and visualizations of key signaling pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative halopyridine-derived kinase inhibitors against various kinase targets. This data, compiled from multiple studies, facilitates a comparative assessment of their potency and selectivity.

Table 1: Inhibitory Activity of Fluoropyridine-Derived Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line (GI50/IC50 µM)
AlpelisibPI3Kα5-
Compound 1 Aurora Kinase A19HCT-116 (0.045)
Compound 2 Syk4Ramos B cell (0.151)[1]
Compound 3 ROCK114-

Table 2: Inhibitory Activity of Chloropyridine-Derived Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line (IC50 µM)
Compound 4 MSK1 (CTKD)<100-
Compound 5 IKKβ--
Compound 6 p38 MAPK--
Dasatinib DerivativeBcr-Abl12-

Table 3: Inhibitory Activity of Bromopyridine-Derived Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line (IC50 µM)
BPS-1VEGFR-285A549 (2.5)
BPS-2VEGFR-2150A549 (5.1)
BPS-3VEGFR-245A549 (1.8)
Compound 3mMulti-kinaseVariousNCI-H1581 (in vivo)

Table 4: Inhibitory Activity of Other Halopyridine-Derived Kinase Inhibitors

CompoundScaffoldTarget KinaseIC50 (nM)
Pyridine-urea 8e Pyridine-ureaVEGFR-23930[2]
Pyridine-urea 8n Pyridine-ureaVEGFR-2-
Imidazo[4,5-b]pyridine DerivativeAurora Kinase-
Pyrazolopyridine DerivativeCDK2240

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of halopyridine-derived kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay is designed to measure the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay system is a common platform for this purpose.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • Test Compounds (Halopyridine-derived inhibitors)

  • ATP (Ultra-pure)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted test compound or a vehicle control (DMSO in assay buffer).

  • Kinase Reaction Initiation: Prepare a 2X enzyme/substrate solution containing the kinase and its specific peptide substrate in the assay buffer. Add this solution to each well. Initiate the kinase reaction by adding a 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Gently shake the plate for 30-60 seconds and then incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Kinase Phosphorylation Assay (ELISA-based)

This cell-based assay quantifies the phosphorylation of a specific substrate of a target kinase within a cellular context, providing a more physiologically relevant measure of inhibitor efficacy.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Test Compounds (Halopyridine-derived inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody specific for the total substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells into a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds. Include appropriate vehicle controls.

  • Cell Lysis: After the desired incubation period, aspirate the culture medium and wash the cells with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • ELISA Procedure:

    • Transfer the cell lysates to the pre-coated ELISA plate. Incubate to allow the capture antibody to bind the substrate protein.

    • Wash the plate multiple times with wash buffer.

    • Add the phospho-specific detection antibody to each well and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another wash step, add the TMB substrate solution and incubate in the dark.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated substrate. Normalize the data to the total protein concentration or a housekeeping protein. Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by halopyridine-derived kinase inhibitors and a general workflow for their screening and validation.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development HTS Compound Library (Halopyridines) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) HTS->Biochemical_Assay Primary Screen Hit_Confirmation Hit Confirmation (Dose-Response) Biochemical_Assay->Hit_Confirmation Cellular_Assay Cellular Phosphorylation Assay (e.g., ELISA) Hit_Confirmation->Cellular_Assay SAR Structure-Activity Relationship (SAR) Cellular_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Experimental workflow for kinase inhibitor screening and validation.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Angiogenesis ERK->Migration Inhibitor Halopyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and point of inhibition.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras GRB2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Halopyridine Inhibitor Inhibitor->EGFR Inhibits

Overview of the EGFR signaling cascade and inhibition.

BcrAbl_signaling BcrAbl Bcr-Abl (Constitutively Active) GRB2 GRB2/SOS BcrAbl->GRB2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras GRB2->Ras Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation STAT5->Proliferation Inhibitor Halopyridine Inhibitor Inhibitor->BcrAbl Inhibits

Key downstream pathways of the Bcr-Abl oncoprotein.

References

A Researcher's Guide to Navigating Regioselectivity in Pyridine Ring Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and predicting the regioselectivity of reactions on the pyridine ring is paramount for the efficient synthesis of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the regiochemical outcomes of key reaction types on the pyridine scaffold, supported by experimental data and detailed protocols.

The inherent asymmetry and the electron-withdrawing nature of the nitrogen atom in the pyridine ring dictate its reactivity, leading to distinct regiochemical preferences in electrophilic and nucleophilic substitution reactions. This guide will delve into these preferences, offering a comparative analysis of product distributions under various conditions and providing practical experimental guidance.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Furthermore, under the acidic conditions often employed in EAS, the pyridine nitrogen is protonated, further deactivating the ring. Consequently, forcing conditions are typically required.

Electrophilic attack preferentially occurs at the C-3 (meta) position. This is because the cationic intermediates (Wheland intermediates) formed upon attack at the C-2 (ortho) or C-4 (para) positions have a resonance structure that places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. The intermediate from C-3 attack avoids this destabilizing arrangement.

Factors influencing electrophilic substitution regioselectivity.
Comparison of Electrophilic Substitution Reactions

ReactionReagentsTemperature (°C)Product(s)Yield (%)Reference
NitrationHNO₃ / H₂SO₄3003-Nitropyridine6[1]
BrominationBr₂ / oleum3003-BromopyridineLow[1]
SulfonationH₂SO₄ / HgSO₄220Pyridine-3-sulfonic acid70[2]

Note: Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine itself as the Lewis acid catalyst coordinates to the nitrogen atom, leading to strong deactivation of the ring.

Activating the Pyridine Ring: The N-Oxide Strategy

To overcome the low reactivity of pyridine in EAS, a common strategy is the formation of pyridine N-oxide. The N-oxide group is electron-donating through resonance, activating the ring towards electrophilic attack, particularly at the C-4 position. Subsequent deoxygenation of the N-oxide yields the 4-substituted pyridine.

Workflow for C-4 substitution via pyridine N-oxide.

Nucleophilic Aromatic Substitution (SNA)

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C-2 or C-4 position.

Nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge of the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[3][4] Attack at the C-3 position does not allow for this stabilization, making the corresponding intermediate higher in energy and the reaction pathway less favorable.

Factors influencing nucleophilic substitution regioselectivity.
Comparison of Nucleophilic Substitution Reactions

The regioselectivity between the C-2 and C-4 positions can be influenced by several factors, including sterics, the nature of the nucleophile, and the solvent.[5]

SubstrateNucleophileSolventProduct Ratio (C2:C4)Reference
2,6-Dichloropyridine-3-carboxylate1-MethylpiperazineAcetonitrile9:1[5]
2,6-Dichloropyridine-3-carbonitrile1-MethylpiperazineAcetonitrile1:9[5]
2,6-Dichloropyridine-3-trifluoro­methyl1-MethylpiperazineAcetonitrile1:9[5]
2,6-Dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineDichloromethane16:1[5]
2,6-Dichloro-3-(methoxycarbonyl)pyridine1-MethylpiperazineDMSO1:2 (for C6)[5]
The Chichibabin Reaction

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. This reaction proceeds via nucleophilic attack of the amide anion at the C-2 position, followed by the elimination of a hydride ion. In some cases, substitution at the C-4 position can also occur.

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium carbonate solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, heat pyridine-N-oxide to 90°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide. Maintain the reaction temperature between 90-100°C.

  • Reaction: After the addition is complete, continue to heat the mixture at 100°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.

  • Isolation: The product, 4-nitropyridine-N-oxide, will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from acetone.

Protocol 2: The Chichibabin Reaction for the Synthesis of 2-Aminopyridine

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide and anhydrous toluene.

  • Addition of Pyridine: Heat the mixture to reflux (approximately 110°C) and slowly add pyridine.

  • Reaction: Continue to reflux the mixture for 4-6 hours. The reaction mixture will typically turn reddish-brown.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Isolation: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.

Protocol 3: Bromination of 3-Substituted Pyridine

Materials:

  • 3-Substituted pyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-substituted pyridine in concentrated sulfuric acid at 0°C.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.

  • Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

This guide provides a foundational understanding of the regioselectivity of key reactions on the pyridine ring. For more specific applications and complex substrates, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

Benchmarking the synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Amino-5-Iodopyridine-3-Carbaldehyde, a valuable building block in medicinal chemistry. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this guide focuses on a two-step approach: the initial synthesis of 2-Amino-5-Iodopyridine followed by its formylation at the 3-position. We will objectively compare various established methods for each step, supported by experimental data to aid in methodological selection.

Executive Summary

The synthesis of this compound is most practically achieved through a two-step process. The first step involves the iodination of 2-aminopyridine, for which direct iodination and the Sandmeyer reaction are viable methods. The second step is the introduction of a carbaldehyde group at the 3-position of the resulting 2-Amino-5-Iodopyridine, with the Vilsmeier-Haack reaction being a primary candidate. This guide presents a detailed comparison of these methods to inform synthetic strategy.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the two key stages of the synthesis.

Table 1: Synthesis of 2-Amino-5-Iodopyridine

MethodReagentsSolventReaction TimeTemperatureYield (%)Purity (%)AdvantagesDisadvantages
Direct Iodination 1I₂, H₂O₂Water4-5 hours80-90 °C~83HighEnvironmentally friendly (uses water as solvent), safe, and pollution-free.Requires careful control of temperature and addition of reagents.
Direct Iodination 2N-Iodosuccinimide (NIS)Benzene/AcOH72 hoursRoom Temperature95HighHigh yield under mild conditions.Long reaction time, uses hazardous solvent (benzene).
Sandmeyer-type Reaction2-Aminopyridine, NaNO₂, KIAcidic WaterSeveral hours0-5 °CModerateGoodApplicable to a wide range of aromatic amines.Requires careful handling of diazonium salts which can be unstable.

Table 2: Formylation of 2-Amino-5-Iodopyridine

MethodReagentsSolventReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Vilsmeier-Haack ReactionPOCl₃, DMFDMF2-4 hours0-100 °CGood-HighVersatile, effective for electron-rich systems, mild conditions.The Vilsmeier reagent is moisture-sensitive.
Duff ReactionHexamethylenetetramine (HMTA), acid (e.g., TFA)TFASeveral hours85-120 °CModerateUseful for ortho-formylation of activated aromatics.Can result in lower yields compared to the Vilsmeier-Haack reaction and requires higher temperatures.
Reimer-Tiemann ReactionCHCl₃, NaOHBiphasicSeveral hours~70 °CLow-ModeratePrimarily for phenols, but can be applied to some heterocycles.Often results in low yields and formation of by-products. The reaction mechanism involves dichlorocarbene.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-Iodopyridine

Method 1: Direct Iodination with Iodine and Hydrogen Peroxide

  • Dissolve 2-aminopyridine in water.

  • With stirring, add iodine in 3-5 batches. Maintain the temperature for 1-3 hours after the addition is complete.

  • After the heat preservation period, add hydrogen peroxide dropwise and continue to maintain the temperature for another 1-4 hours.

  • Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.

  • Cool the mixture and filter the precipitate. Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Method 2: Direct Iodination with N-Iodosuccinimide (NIS)

  • To a solution of 2-aminopyridine in benzene, add acetic acid.

  • Add N-Iodosuccinimide (NIS) to the mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Method 3: Sandmeyer-type Reaction

  • Dissolve 2-aminopyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture with a base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield the product.

Step 2: Synthesis of this compound

Method 1: Vilsmeier-Haack Reaction

  • Cool phosphorus oxychloride (POCl₃) in a flask to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ with stirring to form the Vilsmeier reagent.

  • Dissolve 2-Amino-5-Iodopyridine in DMF.

  • Add the solution of 2-Amino-5-Iodopyridine to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat as required (temperature can range up to 100 °C depending on the substrate).

  • After the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Mandatory Visualization

Synthetic Workflow for this compound cluster_step1 Step 1: Synthesis of 2-Amino-5-Iodopyridine cluster_methods1 Iodination Methods cluster_step2 Step 2: Synthesis of this compound cluster_methods2 Formylation Methods 2-Aminopyridine 2-Aminopyridine Direct Iodination Direct Iodination 2-Aminopyridine->Direct Iodination I₂, H₂O₂ or NIS Sandmeyer Reaction Sandmeyer Reaction 2-Aminopyridine->Sandmeyer Reaction 1. NaNO₂, H⁺ 2. KI 2-Amino-5-Iodopyridine 2-Amino-5-Iodopyridine Direct Iodination->2-Amino-5-Iodopyridine Sandmeyer Reaction->2-Amino-5-Iodopyridine Vilsmeier-Haack Vilsmeier-Haack Target_Molecule This compound Vilsmeier-Haack->Target_Molecule Duff Reaction Duff Reaction Duff Reaction->Target_Molecule Reimer-Tiemann Reimer-Tiemann Reimer-Tiemann->Target_Molecule 2-Amino-5-Iodopyridine_ref->Vilsmeier-Haack POCl₃, DMF 2-Amino-5-Iodopyridine_ref->Duff Reaction HMTA, Acid 2-Amino-5-Iodopyridine_ref->Reimer-Tiemann CHCl₃, NaOH

Caption: Synthetic workflow for this compound.

Biological Relevance and Signaling Pathways

While specific data on the biological activity of this compound is not extensively documented, derivatives of 2-aminopyridine are known to possess a wide range of pharmacological properties. For instance, various substituted aminopyridines have been investigated for their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and differentiation. Halogenated pyridines are also key intermediates in the synthesis of numerous pharmaceuticals. The introduction of a carbaldehyde group provides a versatile handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery screening. The structural motif of 2-aminopyridine is present in several approved drugs, highlighting the importance of developing efficient synthetic routes to its derivatives.

Kinase_Inhibition_Pathway Molecule 2-Aminopyridine Derivative (e.g., this compound based scaffold) Block Inhibition Molecule->Block Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activation Block->Kinase

Caption: General signaling pathway of kinase inhibition.

Conclusion

The synthesis of this compound is effectively accomplished via a two-step sequence involving the iodination of 2-aminopyridine followed by formylation. For the iodination step, direct iodination with NIS offers high yields under mild conditions, albeit with a long reaction time. For the subsequent formylation, the Vilsmeier-Haack reaction stands out as a versatile and efficient method for introducing the aldehyde functionality onto the electron-rich 2-amino-5-iodopyridine intermediate. This guide provides the necessary data and protocols for researchers to make an informed decision based on their specific laboratory capabilities and synthetic goals.

The Halogen Race in Synthesis: A Cost-Benefit Analysis of Iodo- vs. Bromo-Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes arena of pharmaceutical research and drug development, the choice of starting materials can profoundly influence the efficiency, cost, and ultimately, the success of a synthetic campaign. Among the most critical decisions is the selection of halogenated intermediates for cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide provides an in-depth, data-driven comparison of iodo- and bromo-intermediates, offering researchers, scientists, and drug development professionals a clear framework for making informed decisions.

The fundamental trade-off when choosing between an aryl iodide and an aryl bromide lies in the balance between reactivity and cost.[1] This relationship is dictated by the strength of the carbon-halogen (C-X) bond, which follows the order C-Br > C-I. The weaker carbon-iodine bond is more easily cleaved, leading to faster rates of oxidative addition, which is often the rate-limiting step in many palladium-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity of iodo-intermediates generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2] However, this performance advantage typically comes at a higher price.[1]

Comparative Performance in Key Cross-Coupling Reactions

The choice between iodo- and bromo-intermediates significantly impacts the outcome of common cross-coupling reactions central to drug discovery.[1] The following sections provide a detailed comparison of their performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. While aryl iodides are generally more reactive, nuances in catalyst systems and reaction conditions can affect their performance.[3]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
4-IodoanisolePhenylboronic acidPd/C / K₂CO₃DMFReflux-41-921.4[4]
4-BromoanisolePhenylboronic acidPd[P(t-Bu)₃]₂ / 8N KOHDioxane251925[1]
2-IodoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃ / K₂CO₃DME/H₂O802952[5]
2-BromoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃ / K₂CO₃DME/H₂O8014782[5]
6-IodoquinolinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O504High-[1]
6-BromoquinolinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O80-100>4Moderate-[1]

Aryl iodides consistently demonstrate higher reactivity, enabling reactions at lower temperatures and shorter durations to achieve high yields.[1][5] However, it is noteworthy that with certain catalyst systems, such as those employing [Pd(PPh₃)₄], aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (e.g., ~50 °C) compared to their bromo counterparts.[3] This has been attributed to the inefficient turnover of the palladium-iodide intermediate in the catalytic cycle.[3]

Heck Reaction

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the higher reactivity of aryl iodides is also advantageous, often allowing for lower reaction temperatures and catalyst loadings.[6]

Table 2: Comparative Data for Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Styrene | Pd(OAc)₂ / Et₃N | DMF | 100 | >90 |[6] | | Bromobenzene | Styrene | Pd(OAc)₂ / Et₃N | DMF | 120 | ~75 |[6] |

The data illustrates that the use of an aryl iodide can lead to significantly higher yields at a lower temperature compared to the corresponding aryl bromide.

Sonogashira Coupling

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, greatly benefits from the enhanced reactivity of aryl iodides, often proceeding efficiently at room temperature.[2][7]

Table 3: Comparative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on alumina / Cu₂OTHF-DMA80-60[8]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂Dabco / Air--Quantitative[9]
Aryl Iodide (general)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRoom Temp-High[6]
Aryl Bromide (general)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF70 (Reflux)-Moderate to High[6]

The ability to perform Sonogashira couplings at room temperature with aryl iodides is a significant advantage, particularly when working with thermally sensitive substrates.[2][6]

Buchwald-Hartwig Amination

For the formation of C-N bonds via Buchwald-Hartwig amination, aryl iodides generally exhibit higher reactivity. However, the choice of ligand is critical, and iodide can sometimes have an inhibitory effect on the catalyst.[10][11]

Table 4: Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBase / SolventTemp. (°C)Yield (%)Reference
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄-78 (selective at I)[12]
4-Iodotoluene4-FluoroanilineNi(acac)₂ / Phenylboronic esterK₃PO₄-81[12]
Aryl Iodide (general)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBu / Toluene80-110Good to Excellent[10]
Aryl Bromide (general)Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBu / Toluene80-110Good to Excellent[10]

Interestingly, in Buchwald-Hartwig aminations, the reactivity order can sometimes deviate from the typical I > Br > Cl trend. Some studies suggest a reactivity order of ArBr > ArCl > ArI, attributing the lower reactivity of aryl iodides to the formation of inhibitory palladium-iodide complexes.[10]

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for reproducible results. Below are representative protocols for the four major cross-coupling reactions, comparing an iodo- and a bromo-intermediate.

Protocol 1: Suzuki-Miyaura Coupling of 4-Haloanisole with Phenylboronic Acid

Materials:

  • 4-Iodoanisole or 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask, add the 4-haloanisole, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene, followed by the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. For 4-iodoanisole, the reaction is typically complete within 2-4 hours. For 4-bromoanisole, the reaction may require 8-12 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of 4-Halotoluene with Styrene

Materials:

  • 4-Iodotoluene or 4-Bromotoluene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine the 4-halotoluene, styrene, Pd(OAc)₂, and Et₃N in DMF.

  • Degas the mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction. For 4-iodotoluene, heat to 100 °C. For 4-bromotoluene, heat to 120-140 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of 1-Halo-4-nitrobenzene with Phenylacetylene

Materials:

  • 1-Iodo-4-nitrobenzene or 1-Bromo-4-nitrobenzene (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the 1-halo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add THF and Et₃N, and degas the mixture for 10 minutes.

  • Add the phenylacetylene dropwise with stirring.

  • For 1-iodo-4-nitrobenzene, stir at room temperature. For 1-bromo-4-nitrobenzene, heat the reaction to 60-70 °C.

  • Monitor the reaction until the starting material is consumed (typically 2-6 hours for the iodide and 8-16 hours for the bromide).

  • Once complete, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination of 4-Haloanisole with Morpholine

Materials:

  • 4-Iodoanisole or 4-Bromoanisole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 4-haloanisole and toluene.

  • Add the morpholine and seal the tube.

  • Remove the tube from the glovebox and heat the reaction to 100 °C.

  • Stir for 4-8 hours for 4-iodoanisole or 12-24 hours for 4-bromoanisole, monitoring by GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.

Cost-Benefit Analysis

The primary drawback of iodo-intermediates is their higher cost compared to their bromo-analogues.[1] This cost difference can be a significant factor, especially in large-scale synthesis.

Table 5: Approximate Cost Comparison of Representative Intermediates and Reagents

CompoundApproximate Price (per gram)
4-Iodoanisole~$2-5
4-Bromoanisole~$0.5-1.5
1-Iodo-4-nitrobenzene~$8-12
1-Bromo-4-nitrobenzene~$1-3
2-Iodopyridine~$5-10
2-Bromopyridine~$1-2
Pd(PPh₃)₄~$100-150
XPhos~$30-50

Prices are estimates based on catalog listings from major chemical suppliers and are subject to change.

While the initial investment in an iodo-intermediate is higher, several factors can offset this cost:

  • Lower Catalyst Loading: The higher reactivity of iodo-compounds often allows for a reduction in the amount of expensive palladium catalyst and phosphine ligand required.[2]

  • Milder Reaction Conditions: Reactions with iodo-intermediates can frequently be run at lower temperatures, leading to energy savings and potentially preventing the degradation of sensitive functional groups.[2][7]

  • Shorter Reaction Times: Faster reactions increase throughput, which is a critical factor in both research and manufacturing environments.[1]

  • Higher Yields and Purity: More efficient reactions can lead to higher yields and fewer byproducts, simplifying purification and reducing waste.[2]

For drug development professionals, a common strategy is to utilize the more reactive but expensive aryl iodides in the early discovery phase to rapidly generate analogues and establish proof-of-concept.[1] For later-stage development and large-scale production, a switch to a more cost-effective bromo-intermediate may be pursued, with the understanding that process optimization will be required.[1]

Stability and Handling

Aryl iodides can be less stable than their bromo-counterparts, particularly when they are electron-rich.[1] They can be sensitive to light and heat, potentially undergoing deiodination.[1] This instability can be a drawback in multi-step syntheses or during long-term storage.

Visualizing the Workflow and Decision-Making Process

To aid in experimental design and substrate selection, the following diagrams illustrate a typical workflow for a cross-coupling reaction and a decision-making framework.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify DecisionTree start Start: Select Aryl Halide for Cross-Coupling q1 Is high reactivity and mild conditions critical? start->q1 q2 Is cost the primary consideration? q1->q2 No iodo Choose Aryl Iodide q1->iodo Yes q3 Is the substrate known to be unstable as an iodide? q2->q3 No bromo Choose Aryl Bromide q2->bromo Yes q3->iodo No q3->bromo Yes

References

Unveiling By-products in the Synthesis of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impurity profile of key pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the primary synthetic route to 2-Amino-5-Iodopyridine-3-Carbaldehyde and characterizes the potential by-products that may arise during its synthesis, supported by available experimental data and detailed analytical protocols.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a two-step process: the iodination of 2-aminopyridine followed by a Vilsmeier-Haack formylation. While this route is effective, the nature of the reagents and reaction conditions can lead to the formation of several by-products. This guide will delve into the characterization of these impurities, offering insights into their formation and analytical detection.

Comparison of the Target Molecule and Potential By-products

The primary synthesis and potential side reactions can be visualized in the following workflow:

G cluster_synthesis Synthesis Pathway cluster_byproducts Potential By-products A 2-Aminopyridine B Iodination (e.g., I2, NIS) A->B H Unreacted Starting Materials & Intermediates A->H C 2-Amino-5-iodopyridine B->C F 2-Amino-3,5-diiodopyridine (From over-iodination) B->F D Vilsmeier-Haack Formylation (POCl3, DMF) C->D C->H E This compound (Target Molecule) D->E G N-(5-iodo-3-formylpyridin-2-yl)formamide (From N-formylation) D->G

Caption: Synthetic pathway for this compound and the formation of potential by-products.

Characterization of Key By-products

Based on analogous reactions reported in the literature, two primary by-products are anticipated: one arising from the iodination step and another from the formylation step.

1. 2-Amino-3,5-diiodopyridine:

Over-iodination of the 2-aminopyridine ring can lead to the formation of a di-iodinated species. The synthesis of the analogous 2-amino-5-bromo-3-iodopyridine has been shown to produce 2-amino-3,5-dibromopyridine as a major impurity.[1][2] This suggests that 2-amino-3,5-diiodopyridine is a highly probable by-product in the synthesis of the target molecule.

2. N-(5-iodo-3-formylpyridin-2-yl)formamide:

The Vilsmeier-Haack reaction is a powerful tool for formylation, but the highly reactive Vilsmeier reagent can also react with the exocyclic amino group of the pyridine ring, leading to N-formylation. This side reaction is common in the formylation of aromatic amines.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the target molecule and its potential by-products. Please note that experimental data for the by-products is limited and some values are predicted based on the properties of analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (Predicted/Observed)
This compound C₆H₅IN₂O248.02148-151¹H NMR: Aldehyde proton (CHO) ~9.5-10.0 ppm, distinct aromatic protons. MS: M+ at m/z 248.
2-Amino-3,5-diiodopyridine C₅H₄I₂N₂345.91Not reported¹H NMR: Two aromatic protons, likely singlets or doublets. MS: M+ at m/z 346.
N-(5-iodo-3-formylpyridin-2-yl)formamide C₇H₅IN₂O₂289.03Not reported¹H NMR: Two formyl protons (N-CHO and C-CHO) at ~8.0-9.0 ppm and ~9.5-10.0 ppm respectively. MS: M+ at m/z 289.

Experimental Protocols

General Analytical Workflow for By-product Characterization:

The following workflow outlines a typical procedure for the identification and quantification of by-products in a crude reaction mixture of this compound.

G A Crude Reaction Mixture B Initial TLC Analysis (e.g., Ethyl Acetate/Hexane) A->B G Quantitative HPLC Analysis A->G C Column Chromatography (Silica Gel) B->C D Isolated Fractions C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Structure Elucidation of By-products E->F H Purity Assessment G->H

Caption: A generalized workflow for the analysis and characterization of by-products.

1. Synthesis of 2-Amino-5-iodopyridine (Illustrative Protocol):

  • Reaction: 2-Aminopyridine is dissolved in a suitable solvent (e.g., water or an organic solvent).[3] An iodinating agent, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide) or N-iodosuccinimide (NIS), is added portion-wise at a controlled temperature.[3][4]

  • Work-up: The reaction mixture is quenched, and the crude product is isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization or column chromatography.

2. Vilsmeier-Haack Formylation of 2-Amino-5-iodopyridine (Illustrative Protocol):

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperatures (0-5 °C).

  • Reaction: A solution of 2-amino-5-iodopyridine in DMF is added dropwise to the pre-formed Vilsmeier reagent. The reaction is stirred at a controlled temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the target molecule and potential by-products absorb (e.g., 254 nm).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. By-product peaks can be quantified using external or internal standards if available.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to look for include the aldehyde proton (CHO, typically δ 9.5-10.5 ppm), aromatic protons, and the N-H protons of the amino group. In the case of the N-formylated by-product, an additional formyl proton signal (N-CHO) would be expected around δ 8.0-8.5 ppm.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to establish connectivity between protons and carbons, confirming the structure of by-products.

5. Mass Spectrometry (MS) for Molecular Weight Determination:

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

  • Analysis: The molecular ion peak (M+) will confirm the molecular weight of the target molecule and any by-products. Fragmentation patterns can provide further structural information.

Alternative Synthesis Routes

While the iodination followed by formylation is a common approach, alternative strategies exist that may offer different by-product profiles:

  • Formylation of a Pre-iodinated Nicotinaldehyde Derivative: Starting with a commercially available or synthesized 2-aminonicotinaldehyde and then performing the iodination step. This could potentially avoid by-products associated with the Vilsmeier-Haack reaction on the amino group.

  • Metal-Catalyzed Cross-Coupling Reactions: Introducing the iodo and formyl groups through palladium- or copper-catalyzed cross-coupling reactions on a suitable pyridine precursor. These methods can offer high selectivity but may introduce metal impurities.

Conclusion

The synthesis of this compound can be accompanied by the formation of key by-products, primarily arising from over-iodination and N-formylation. A thorough understanding and characterization of these impurities are essential for process optimization and quality control in pharmaceutical development. The analytical techniques outlined in this guide, particularly a combination of HPLC, NMR, and MS, provide a robust framework for the identification and quantification of these by-products, ultimately leading to the production of a high-purity intermediate. Researchers are encouraged to carefully monitor reaction conditions and employ appropriate purification strategies to minimize the formation of these unwanted species.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-Iodopyridine-3-Carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-5-Iodopyridine-3-Carbaldehyde are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful and requires careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

II. Quantitative Hazard and Exposure Data

The following table summarizes the key hazard classifications for this compound. Understanding these is essential for appreciating the risks and handling the compound appropriately.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]

Note: Some safety data sheets may also classify this compound as Category 3 for acute oral and dermal toxicity (Toxic if swallowed or in contact with skin) and as causing severe skin burns and eye damage (Category 1A/1). It is also noted as harmful to aquatic life with long-lasting effects.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent harm to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and should be kept closed when not in use.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Accidental Spill Cleanup:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding the generation of dust.[3]

    • Place the collected material into a suitable, sealed container for disposal.[3]

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Final Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • This should be done through a licensed and approved hazardous waste disposal company.[1]

    • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

    • Do not release into the environment.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Accidental Spill? collect_waste->spill cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Sweep up Solid - Avoid Dust - Containerize Waste spill->cleanup Yes store_waste Store Waste in a Designated, Secure, and Ventilated Area spill->store_waste No cleanup->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor store_waste->contact_ehs end End: Proper Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-5-Iodopyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-Iodopyridine-3-Carbaldehyde (CAS No. 578007-67-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to be harmful if swallowed, cause skin and serious eye irritation, and may provoke an allergic skin reaction.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times in the laboratory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile or Neoprene GlovesInspect gloves for any signs of degradation or perforation before use. Double gloving is recommended. Change gloves immediately if they become contaminated.
Body Protection Chemical-Resistant Laboratory CoatA fully-fastened lab coat made of a chemical-resistant material is required. Ensure sleeves are of an appropriate length to protect the wrists.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. Ensure proper fit testing and training before use.

Operational Plan: From Receipt to Reaction

Follow these step-by-step procedures to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C.[1]

  • Ensure the container is tightly sealed and clearly labeled with the chemical name and associated hazards.

2. Weighing and Preparation:

  • All weighing and preparation of this solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to avoid generating dust.

3. Use in Experimental Setups:

  • When adding the compound to a reaction vessel, do so carefully within the fume hood.

  • Ensure all glassware is properly secured and inspected for cracks or defects before use.

  • Maintain a clutter-free workspace to minimize the risk of spills.

4. Post-Experiment Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

cluster_receipt Receiving & Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at 2-8°C inspect->store weigh Weigh in Fume Hood store->weigh prepare Prepare Solution weigh->prepare react Use in Reaction prepare->react collect_solid Collect Solid Waste react->collect_solid collect_liquid Collect Liquid Waste react->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this chemical down the drain.

2. Container Management:

  • Waste containers must be made of a material compatible with the chemical and any solvents used.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

3. Final Disposal:

  • All waste containing this compound must be disposed of through the institution's official hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Prevent the spread of the spill by using appropriate absorbent materials.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup:

    • For small spills, trained personnel wearing appropriate PPE should carefully sweep up the solid material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For large spills, evacuate the laboratory and contact the institution's emergency response team.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.